(2-Bromo-4-chloro-6-nitrophenyl)acetic acid
Description
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Properties
IUPAC Name |
2-(2-bromo-4-chloro-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c9-6-1-4(10)2-7(11(14)15)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUBBSXMVGZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601268708 | |
| Record name | 2-Bromo-4-chloro-6-nitrobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-47-8 | |
| Record name | 2-Bromo-4-chloro-6-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-6-nitrobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601268708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Bromo-4-chloro-6-nitrophenyl)acetic acid CAS number
An In-Depth Technical Guide to (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated and nitrated phenylacetic acid derivative. Phenylacetic acids are a critical class of compounds, serving as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This guide details the compound's physicochemical properties, proposes a logical synthetic pathway grounded in established organic chemistry principles, outlines methods for its structural characterization, discusses potential applications based on analogous structures, and provides essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in drug discovery and chemical development who require a detailed understanding of this specific molecule.
Compound Identification and Properties
This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of bromo, chloro, and nitro functional groups on the phenyl ring makes it a versatile, albeit complex, building block for further chemical modification. The electron-withdrawing nature of these substituents significantly influences the reactivity of both the aromatic ring and the acetic acid side chain.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. These data are essential for experimental design, dosage calculations, and safety assessments.
| Property | Value | Source |
| CAS Number | 1082040-47-8 | [1] |
| Molecular Formula | C₈H₅BrClNO₄ | [1][2] |
| Molecular Weight | 294.49 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Purity | Typically ≥98% | [2] |
| Appearance | Expected to be a solid, likely off-white to yellow, based on similar compounds | [3] |
Chemical Structure
The structural arrangement of the substituents is critical to the molecule's chemical behavior.
Caption: Structure of this compound.
Proposed Synthesis Pathway
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Rationale Behind Experimental Choices
-
Step 1: Nitration: The synthesis commences with the electrophilic aromatic substitution (nitration) of 2-bromo-4-chlorophenol.[5] The hydroxyl group is a strong activating group, while the bromine and chlorine atoms are deactivating but ortho-, para-directing. The most sterically accessible and electronically favorable position for nitration is ortho to the hydroxyl group and meta to the halogens, yielding the desired 2-bromo-4-chloro-6-nitrophenol. A mixture of sulfuric and nitric acid is the standard reagent for this transformation.[6]
-
Step 2: Conversion to Benzyl Chloride: This is a multi-step process not detailed here but would involve converting the phenolic hydroxyl into a chloromethyl group. This is a critical transformation to set up the subsequent chain extension.
-
Step 3: Cyanation: The resulting benzyl chloride is a reactive electrophile. Nucleophilic substitution with a cyanide salt (e.g., NaCN) is a classic and high-yielding method to introduce a one-carbon extension, forming the corresponding acetonitrile intermediate. This reaction is typically performed in a polar aprotic solvent.
-
Step 4: Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the nitrile group.[7] Treatment with strong aqueous acid (like sulfuric or hydrochloric acid) and heat will convert the nitrile into a carboxylic acid, yielding the final product.[7] The product can then be purified by recrystallization.
Structural Validation and Characterization
To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques must be employed. This serves as a self-validating system for the synthesis protocol.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique would confirm the substitution pattern on the aromatic ring and the presence of the methylene (CH₂) protons. The two aromatic protons should appear as distinct doublets in the downfield region, with their chemical shifts influenced by the surrounding electron-withdrawing groups. The methylene protons would appear as a singlet, typically between 3.5 and 4.5 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would show eight distinct carbon signals: six for the aromatic ring (each uniquely positioned due to the substitution pattern) and two for the acetic acid side chain (one for the CH₂ and one for the C=O).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy would confirm the presence of key functional groups. Expected characteristic peaks include a broad absorption around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch, and strong peaks around 1530 and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the nitro (NO₂) group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight of the compound (294.49 g/mol ) and its isotopic distribution pattern, which would be characteristic due to the presence of both bromine and chlorine atoms.
Potential Applications and Research Interest
While specific applications for this compound are not widely documented, its structural motifs are found in molecules with significant biological and material science applications.
-
Pharmaceutical Intermediate: Phenylacetic acid derivatives are core structures in many pharmaceuticals. Specifically, (4-Bromo-2-nitrophenyl)acetic acid is noted as a versatile intermediate for biologically active molecules, including anti-inflammatory and antimicrobial agents.[3] The title compound could serve as a valuable precursor in the synthesis of novel drug candidates.
-
Agrochemical Synthesis: This class of compounds is also used in creating agrochemicals like herbicides and pesticides.[3] The unique combination of substituents could be leveraged to develop new crop protection agents.
-
Organic Synthesis Building Block: The presence of multiple, distinct functional groups (a carboxylic acid, a nitro group, and two different halogens) allows for selective, stepwise reactions. This makes it a highly valuable and versatile building block for constructing complex molecular architectures in synthetic chemistry.
Safety, Handling, and Storage
Although a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar chemicals provide a strong basis for safe handling protocols.[8][9][10][11]
Hazard Identification
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[9][10] If dust generation is likely, use a NIOSH/MSHA-approved respirator.[9]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[9]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8][9]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical assistance.[8][10]
Storage
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][12]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]
Hypothetical Experimental Protocol: Synthesis Step 4 - Nitrile Hydrolysis
This protocol details the final step of the proposed synthesis, converting the nitrile intermediate to the target carboxylic acid.
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar in a chemical fume hood.
-
Reagent Charging: To the flask, add (2-Bromo-4-chloro-6-nitrophenyl)acetonitrile (0.05 mol).
-
Acid Addition: Carefully add a 1:1 (v/v) solution of concentrated sulfuric acid and water (100 mL). Caution: This addition is exothermic and should be done slowly while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC), checking for the disappearance of the starting nitrile spot. The reaction is expected to take 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then pour it slowly over crushed ice (200 g) in a beaker with constant stirring.
-
Precipitation and Filtration: The solid product should precipitate out of the cold aqueous solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with several portions of cold deionized water to remove any residual acid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using ¹H NMR, FT-IR, and melting point analysis to confirm its identity and purity.
Conclusion
This compound, identified by CAS number 1082040-47-8, is a polysubstituted aromatic compound with significant potential as an intermediate in synthetic chemistry. Its synthesis can be logically approached from commercially available precursors through a multi-step process involving nitration, side-chain installation, and hydrolysis. The strategic arrangement of its functional groups offers multiple reaction sites, making it a valuable tool for medicinal chemists and material scientists. Adherence to strict safety protocols, derived from data on analogous compounds, is essential for its handling and use in a laboratory setting. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in developing novel molecules.
References
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SAFETY DATA SHEET. ACCELA CHEMBIO INC. [Link]
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
(2-Nitrophenyl)acetic acid. Wikipedia. [Link]
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Patsnap. [Link]
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p-NITROPHENYLACETIC ACID. Organic Syntheses. [Link]
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2-Bromo-4-chlorophenol. PubChem. [Link]
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- 5. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Physical and Chemical Properties of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a polysubstituted aromatic carboxylic acid. Its multifaceted structure, featuring a phenylacetic acid core functionalized with bromo, chloro, and nitro groups, makes it a compound of significant interest in medicinal chemistry and organic synthesis. The strategic placement of these substituents—an electron-withdrawing nitro group ortho to the acetic acid moiety and two different halogens on the aromatic ring—creates a unique electronic and steric environment. This guide provides a comprehensive overview of its physical and chemical properties, offering insights into its potential applications and reactivity.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1082040-47-8 | [1] |
| Molecular Formula | C₈H₅BrClNO₄ | [1][2] |
| Molecular Weight | 294.49 g/mol | [1][2] |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)Br)CC(=O)O)[O-] | N/A |
| InChI Key | InChI=1S/C8H5BrClNO4/c9-6-1-4(10)2-7(11(14)15)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) | [2] |
Physical Properties
Direct experimental data for the physical properties of this compound is limited. However, by examining related compounds, we can infer its likely characteristics.
| Property | Estimated/Reported Value | Notes and Comparative Analysis |
| Melting Point | Likely > 150 °C | The melting point of (4-Bromo-2-nitrophenyl)acetic acid is reported as 211-216 °C[3], and 4-Nitrophenylacetic acid melts at 150-155 °C[4]. The presence of additional halogen substituents would likely increase the melting point due to stronger intermolecular forces. |
| Boiling Point | > 350 °C (Predicted, with decomposition) | The predicted boiling point for the related (2-bromo-4-chlorophenyl)acetic acid (lacking the nitro group) is 347.7±27.0 °C[5]. The nitro group would significantly increase the boiling point. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents. | Phenylacetic acids generally exhibit limited solubility in water, which decreases with the addition of hydrophobic substituents like halogens. The presence of the carboxylic acid and nitro groups would allow for some solubility in polar organic solvents like ethanol, methanol, and DMSO. |
| pKa | Estimated to be < 3.85 | The pKa of 4-Nitrophenylacetic acid is 3.85[4]. The additional electron-withdrawing bromo and chloro substituents on this compound are expected to further acidify the carboxylic acid proton, resulting in a lower pKa. |
| Appearance | Likely a crystalline solid, possibly pale yellow. | Many nitrophenyl derivatives are colored solids. For instance, (4-Bromo-2-nitrophenyl)acetic acid is an off-white solid[3], while 2-Nitrophenylacetic acid is a yellow to pale brown crystalline powder[6]. |
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups.
Acidity and Esterification
As a carboxylic acid, it will undergo typical reactions such as deprotonation in the presence of a base to form a carboxylate salt. It can also be esterified by reaction with an alcohol under acidic conditions.
Reactivity of the Aromatic Ring
The aromatic ring is highly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (nitro, bromo, and chloro). The nitro group is a strong deactivating meta-director, while the halogens are deactivating ortho-, para-directors. The positions on the ring are heavily substituted, limiting the possibilities for further substitution reactions.
Reactivity of the Nitro Group
The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation would yield (2-Amino-6-bromo-4-chlorophenyl)acetic acid, a potentially valuable intermediate for the synthesis of heterocyclic compounds. The reduction of a nitro group to an amine can lead to cyclization, as seen in the formation of lactams from 2-nitrophenylacetic acid[6].
Nucleophilic Aromatic Substitution
The presence of a nitro group ortho and para to the halogen atoms can activate the ring towards nucleophilic aromatic substitution, although the steric hindrance from the adjacent bromo and acetic acid groups might be a significant factor.
Synthesis
A plausible synthetic route for this compound can be proposed based on established organic chemistry principles and analogous preparations found in the literature. A potential pathway could start from a substituted toluene derivative.
A synthetic method for the related 4-bromo-2-nitrophenylacetic acid starts from 4-bromo-2-nitrochlorotoluene, which reacts with sodium in an organic solvent to form a benzyl sodium intermediate. This intermediate is then carboxylated using carbon dioxide to yield the final product after acidification[7][8]. A similar strategy could likely be adapted for the synthesis of the target molecule.
Proposed Synthetic Workflow:
Caption: A plausible synthetic route to this compound.
Spectral Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methylene protons of the acetic acid side chain.
-
Aromatic Protons (2H): Due to the substitution pattern, the two aromatic protons would likely appear as two distinct signals, possibly as doublets, in the downfield region (typically δ 7.5-8.5 ppm). The electron-withdrawing effects of the nitro, bromo, and chloro groups would shift these protons to a lower field.
-
Methylene Protons (2H): The two protons of the -CH₂- group adjacent to the aromatic ring and the carboxylic acid would appear as a singlet, likely in the range of δ 3.5-4.5 ppm.
-
Carboxylic Acid Proton (1H): The acidic proton of the carboxylic acid would appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), and its position can be concentration-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 170-180 ppm.
-
Aromatic Carbons: Six signals would be expected for the aromatic carbons. The carbons bearing the bromo, chloro, and nitro substituents would have their chemical shifts influenced by these groups. The carbon attached to the nitro group would be significantly downfield.
-
Methylene Carbon: The methylene carbon would appear in the aliphatic region, likely around δ 35-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.
-
C-Br and C-Cl Stretches: These would appear in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Bands characteristic of the aromatic ring would also be present.
Mass Spectrometry
The mass spectrum would provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 294.49 g/mol . The isotopic pattern of this peak would be characteristic of a compound containing one bromine atom (with its ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) and one chlorine atom (with its ~3:1 ratio of ³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation: Common fragmentation pathways would likely include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and the halogen atoms.
Applications in Research and Development
The unique substitution pattern of this compound makes it a promising building block in several areas:
-
Pharmaceutical Synthesis: As a substituted phenylacetic acid, it can serve as a scaffold for the development of novel therapeutic agents. The presence of multiple reactive sites allows for diverse chemical modifications to explore structure-activity relationships.
-
Agrochemical Research: Phenylacetic acid derivatives are known to have applications as herbicides and plant growth regulators.
-
Materials Science: The aromatic core with its polar and halogenated substituents could be incorporated into novel polymers or functional materials.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area. Based on the properties of similar compounds, it may be an irritant to the skin, eyes, and respiratory system.
Conclusion
This compound is a highly functionalized molecule with significant potential for applications in various fields of chemical research. While direct experimental data on some of its physical properties is not yet widely available, a comprehensive understanding of its chemical behavior can be inferred from its structure and the properties of related compounds. Further experimental investigation into its properties and reactivity is warranted to fully explore its utility as a versatile chemical intermediate.
References
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- 4. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 5. (2-bromo-4-chlorophenyl)acetic acid CAS#: 52864-56-9 [chemicalbook.com]
- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 7. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 8. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative with potential applications in organic synthesis and drug discovery. Its unique substitution pattern, featuring electron-withdrawing nitro and halogen groups, imparts distinct chemical and physical properties that are of significant interest to the scientific community. This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. We will delve into spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical predictions and practical considerations for its identification and purification. Furthermore, this document outlines detailed experimental protocols and data interpretation strategies to empower researchers in their pursuit of novel chemical entities.
Introduction
Substituted phenylacetic acids are a critical class of molecules in medicinal chemistry and materials science.[1] The introduction of various functional groups onto the phenylacetic acid scaffold allows for the fine-tuning of steric and electronic properties, which in turn can modulate biological activity and material characteristics. The subject of this guide, this compound, presents a particularly interesting case due to the presence of three distinct substituents on the aromatic ring: a bromine atom, a chlorine atom, and a nitro group. These electron-withdrawing groups are expected to significantly influence the acidity of the carboxylic acid moiety and the reactivity of the aromatic ring.
Understanding the precise molecular structure and physicochemical properties of this compound is paramount for its effective utilization in research and development. This guide aims to provide a detailed technical overview, combining theoretical principles with practical experimental guidance.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any novel compound is to establish its molecular structure and key physical properties.
Structural Formula and Nomenclature
The systematic IUPAC name for the compound is this compound. Its chemical structure is as follows:
Caption: Molecular Structure of this compound.
Physicochemical Properties
Based on its structure and data from similar compounds, the following physicochemical properties can be predicted.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₈H₅BrClNO₄ | [2] |
| Molecular Weight | 294.49 g/mol | [2] |
| CAS Number | 1082040-47-8 | [2] |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |
| Melting Point | Not available; likely to be relatively high due to aromatic stacking and polar interactions. | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General knowledge of similar compounds |
| pKa | The electron-withdrawing groups are expected to lower the pKa of the carboxylic acid, making it a stronger acid than phenylacetic acid. | Chemical principles |
Synthesis Pathway
A potential starting material for the synthesis is 2-bromo-4-chloro-6-nitrotoluene. The synthesis could proceed via a two-step process:
-
Halogenation of the Methyl Group: The methyl group of 2-bromo-4-chloro-6-nitrotoluene can be halogenated, typically brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This would yield 1-(bromomethyl)-2-bromo-4-chloro-6-nitrobenzene.
-
Conversion to Carboxylic Acid: The resulting benzylic bromide can be converted to the carboxylic acid. This can be achieved through several methods, including:
-
Cyanide displacement followed by hydrolysis: Reaction with sodium cyanide to form the corresponding nitrile, followed by acidic or basic hydrolysis to the carboxylic acid.
-
Grignard reaction followed by carboxylation: Formation of a Grignard reagent from the benzyl bromide and subsequent reaction with carbon dioxide.
-
A patent for a similar compound, 4-bromo-2-nitrophenylacetic acid, describes a synthesis route starting from 4-bromo-2-nitrochlorotoluene reacting with sodium metal, followed by rearrangement and reaction with carbon dioxide.[3] This suggests that a similar approach might be applicable.
Caption: Plausible synthetic workflow for this compound.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
Aromatic Protons (Ar-H): Due to the substitution pattern, two aromatic protons are expected. They will likely appear as doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the nitro and halogen substituents. The coupling constant between these protons would be characteristic of ortho-coupling (typically 2-3 Hz).
-
Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons of the acetic acid side chain is expected. The chemical shift will be influenced by the adjacent aromatic ring and carboxylic acid group, likely appearing in the range of δ 3.8-4.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton, typically observed far downfield (δ 10-13 ppm), which may exchange with deuterium in deuterated solvents like D₂O.
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to resonate at a characteristic downfield chemical shift, typically in the range of δ 170-180 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons bearing the electron-withdrawing substituents (Br, Cl, NO₂) will be significantly deshielded and appear at higher chemical shifts. Carbons attached to bromine and chlorine will show characteristic splitting patterns in high-resolution spectra.
-
Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear in the range of δ 35-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=O stretch (carboxylic acid) | 1700-1725 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |
| N-O stretch (nitro group) | 1500-1550 and 1300-1350 | Strong, two bands |
| C-Br stretch | 500-600 | Medium to Strong |
| C-Cl stretch | 600-800 | Medium to Strong |
The IR spectrum of phenylacetic acid shows characteristic broad O-H and strong C=O stretching bands.[4] For the target molecule, the presence of strong absorption bands corresponding to the nitro group will be a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (294.49 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.
-
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
-
Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.
-
This will result in a cluster of peaks for the molecular ion at m/z, M+2, and M+4 with predictable relative intensities.
-
-
Fragmentation Pattern: Common fragmentation pathways for aromatic compounds include the loss of the substituents and cleavage of the side chain.[5]
-
Loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain.
-
Loss of the nitro group (-NO₂, 46 Da).
-
Loss of the halogen atoms (-Br, -Cl).
-
The tropylium ion (C₇H₇⁺) at m/z 91, which is characteristic of alkyl-substituted benzene rings, may also be observed, although its formation might be less favorable due to the electron-withdrawing substituents.
-
Experimental Protocols
The following section outlines detailed, self-validating protocols for the synthesis and characterization of this compound.
Synthesis Protocol (Proposed)
Objective: To synthesize this compound from 2-bromo-4-chloro-6-nitrotoluene.
Materials:
-
2-bromo-4-chloro-6-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium cyanide (NaCN)
-
Ethanol/Water mixture
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
Step 1: Synthesis of 1-(Bromomethyl)-2-bromo-4-chloro-6-nitrobenzene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-chloro-6-nitrotoluene (1 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(bromomethyl)-2-bromo-4-chloro-6-nitrobenzene in a mixture of ethanol and water.
-
Add NaCN (1.2 equivalents) and reflux the mixture. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and add a solution of NaOH.
-
Reflux the mixture to hydrolyze the nitrile.
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 1-2.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Caption: Detailed experimental workflow for the proposed synthesis.
Characterization Protocols
Objective: To confirm the structure and assess the purity of the synthesized this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
FTIR Spectrometer
-
Mass Spectrometer (e.g., with ESI or EI source)
-
Melting Point Apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Protocols:
-
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals unambiguously.
-
-
FTIR Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and analyze the molecular ion peak cluster and fragmentation pattern.
-
-
Purity Analysis (HPLC):
-
Develop an HPLC method using a suitable stationary phase (e.g., C18 column) and mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Inject a solution of the sample and determine the purity by integrating the peak area of the main component.
-
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive technical overview of its molecular structure, plausible synthetic routes, and detailed protocols for its characterization. The presented information, grounded in established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and drug development professionals. The proposed experimental workflows are designed to be robust and self-validating, ensuring the reliable synthesis and characterization of this and similar molecules. Further research, including single-crystal X-ray diffraction, would provide definitive confirmation of the solid-state molecular structure and is highly encouraged.
References
- Mass Spectrometry: Fragmentation. (n.d.).
-
Phenylacetic acid - SpectraBase. (n.d.). Retrieved from [Link]
-
(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem. (n.d.). Retrieved from [Link]
- Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167.
-
3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem. (n.d.). Retrieved from [Link]
-
(2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem. (n.d.). Retrieved from [Link]
- Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021). Molecules, 26(24), 7687.
- The Main Fragmentation Reactions of Organic Compounds. (n.d.).
- Synthesis and characterization of 3-( - JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 4(4), 1947–1949.
-
Figure S15. FTIR spectrum of N-butyl-2-phenylacetamide (3). - ResearchGate. (n.d.). Retrieved from [Link]
-
Phenylacetic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents. (n.d.).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]
Sources
- 1. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1082040-47-8 [m.chemicalbook.com]
- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 4. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid: Starting Materials and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the viable synthetic routes and starting materials for the preparation of this key intermediate. We will delve into the strategic considerations for the synthesis, provide detailed experimental protocols for the most logical pathways, and explore the underlying chemical mechanisms that govern these transformations. This document is intended to be a practical resource for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction: Strategic Importance of this compound
The unique substitution pattern of this compound, featuring a bromine atom, a chlorine atom, and a nitro group on the phenylacetic acid scaffold, makes it a highly versatile intermediate. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of diverse molecular architectures. The nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions or be used to form heterocyclic rings. The halogen substituents provide additional handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, further expanding the synthetic possibilities. Consequently, this compound is a sought-after starting material for the synthesis of novel pharmaceutical candidates.
Retrosynthetic Analysis and Proposed Synthetic Pathways
A logical retrosynthetic analysis of this compound points to 2-bromo-4-chloro-6-nitrotoluene as the key intermediate. The primary challenge lies in the controlled introduction of the three substituents on the toluene ring with the correct regiochemistry, followed by the conversion of the methyl group to the acetic acid moiety.
Two primary synthetic strategies emerge for the synthesis of the key intermediate, 2-bromo-4-chloro-6-nitrotoluene:
-
Route A: Nitration of 2-bromo-4-chlorotoluene.
-
Route B: Bromination of 4-chloro-2-nitrotoluene.
The final step in both routes is the conversion of the methyl group of 2-bromo-4-chloro-6-nitrotoluene to the desired acetic acid.
Figure 1: Proposed synthetic pathways for this compound.
This guide will focus on the most logical and well-documented approaches to synthesize the target compound, with an emphasis on providing practical, step-by-step protocols.
Synthesis of the Key Intermediate: 2-Bromo-4-chloro-6-nitrotoluene
The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. In this section, we will evaluate the two primary routes to 2-bromo-4-chloro-6-nitrotoluene.
Route A: Nitration of 2-Bromo-4-chlorotoluene
This route begins with the synthesis of 2-bromo-4-chlorotoluene, which can be achieved via two main approaches.
Method 1: Bromination of 4-Chlorotoluene
Direct bromination of 4-chlorotoluene would lead to a mixture of isomers, with the major product being 2-bromo-4-chlorotoluene due to the ortho,para-directing effect of the methyl and chloro groups. However, separation of these isomers can be challenging.
Method 2: Sandmeyer Reaction of 4-Chloro-2-methylaniline
A more regioselective approach is the Sandmeyer reaction, starting from 4-chloro-2-methylaniline. This multi-step process involves the diazotization of the amine followed by a copper(I) bromide-mediated substitution to introduce the bromine atom.[1]
Table 1: Properties of Key Starting Materials for Route A
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Hazards |
| 4-Chlorotoluene | C₇H₇Cl | 126.58 | 162 | Flammable, Irritant |
| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 241 | Toxic, Irritant |
This protocol is adapted from established procedures for similar Sandmeyer reactions.
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-2-methylaniline (1.0 eq) in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 2-bromo-4-chlorotoluene.
The nitration of 2-bromo-4-chlorotoluene is the final step to obtain the key intermediate. The directing effects of the substituents (methyl: ortho,para-directing; chloro: ortho,para-directing; bromo: ortho,para-directing) will influence the position of the incoming nitro group. The most likely position for nitration is ortho to the activating methyl group and meta to the deactivating halogen atoms, yielding the desired 2-bromo-4-chloro-6-nitrotoluene.
Experimental Protocol: Nitration of 2-Bromo-4-chlorotoluene
-
To a stirred solution of 2-bromo-4-chlorotoluene (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0-5 °C.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent such as dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Route B: Bromination of 4-Chloro-2-nitrotoluene
This alternative route begins with the nitration of 4-chlorotoluene to produce 4-chloro-2-nitrotoluene.
The nitration of 4-chlorotoluene will yield a mixture of isomers, with 4-chloro-2-nitrotoluene being one of the major products.
The subsequent bromination of 4-chloro-2-nitrotoluene is directed by the existing substituents. The nitro group is a meta-director, while the methyl and chloro groups are ortho,para-directors. The position ortho to the methyl group and meta to the nitro group is favored, leading to the formation of 2-bromo-4-chloro-6-nitrotoluene.
Experimental Protocol: Bromination of 4-Chloro-2-nitrotoluene
A procedure analogous to the bromination of a similar compound, 4-fluoro-2-nitrotoluene, can be adapted.[2][3]
-
Dissolve 4-chloro-2-nitrotoluene (1.0 eq) in a suitable solvent such as trifluoroacetic acid.
-
Add concentrated sulfuric acid, followed by N-bromosuccinimide (NBS) (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
Final Step: Synthesis of this compound
The conversion of the methyl group of 2-bromo-4-chloro-6-nitrotoluene to an acetic acid moiety is the final and crucial step in the synthesis. A reliable method for a structurally analogous compound is detailed in a Chinese patent, which involves the formation of a benzyl sodium intermediate followed by carboxylation with carbon dioxide.[4][5]
Experimental Protocol: Oxidation of 2-Bromo-4-chloro-6-nitrotoluene
This protocol is adapted from the synthesis of 4-bromo-2-nitrophenylacetic acid.[4][5]
-
In a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and gas inlet, add an anhydrous organic solvent (e.g., benzene or cyclohexane) and sodium metal (2.0-3.0 eq).
-
Add 2-bromo-4-chloro-6-nitrotoluene (1.0 eq) in batches, controlling the temperature. The reaction is exothermic.
-
After the addition is complete, stir the mixture at room temperature for a period, then heat to reflux for several hours to facilitate the rearrangement to the benzyl sodium intermediate.
-
Cool the reaction mixture to room temperature and bubble carbon dioxide gas through the solution for several hours.
-
Quench the reaction by carefully adding methanol to consume any unreacted sodium.
-
Extract the sodium salt of the product with water.
-
Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Figure 2: Simplified workflow for the conversion of the methyl group to acetic acid.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Sandmeyer Reaction
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps involve:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Electron Transfer: Copper(I) acts as a catalyst, transferring an electron to the diazonium salt to form an aryl radical and nitrogen gas.
-
Halogen Transfer: The aryl radical then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product.
Electrophilic Aromatic Substitution (Nitration and Bromination)
The introduction of the nitro and bromo groups onto the aromatic ring occurs via electrophilic aromatic substitution.
-
Nitration: The electrophile is the nitronium ion (NO₂⁺), which is generated from nitric acid and sulfuric acid. The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). A base (such as HSO₄⁻) then removes a proton to restore aromaticity.
-
Bromination: In the case of bromination with NBS, the reaction is typically initiated by an acid catalyst, which generates a source of electrophilic bromine that is then attacked by the aromatic ring.
The regioselectivity of these reactions is determined by the electronic properties of the substituents already present on the ring. Activating groups (like the methyl group) direct incoming electrophiles to the ortho and para positions, while deactivating groups (like the nitro and halo groups) direct to the meta position (with the exception of halogens which are ortho,para-directing).
Conclusion
The synthesis of this compound is a multi-step process that requires careful consideration of starting materials and reaction conditions to achieve the desired regioselectivity. The most viable synthetic strategies involve the preparation of the key intermediate, 2-bromo-4-chloro-6-nitrotoluene, followed by the conversion of its methyl group to an acetic acid moiety. This guide has provided a detailed overview of the potential synthetic routes, complete with experimental protocols and mechanistic insights, to aid researchers in the successful preparation of this important building block for drug discovery and development.
References
-
Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]
- Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- Google Patents. (2013). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
Semantic Scholar. (2006). Synthesis of 4-Bromo-2-chlorotoluene. Retrieved from [Link]
-
IOSR Journal. (2018). Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method. Retrieved from [Link]
-
Journal of the American Chemical Society. (1918). THE BROMINATION OF p-NITROTOLUENE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-6-nitrotoluene. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 5. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative with significant potential in synthetic organic chemistry and drug discovery. We will delve into its chemical identity, plausible synthetic routes, and potential applications, drawing upon established knowledge of related compounds to illuminate its scientific context and utility.
Introduction: The Significance of Substituted Phenylacetic Acids
Phenylacetic acid and its derivatives are a cornerstone in medicinal chemistry and materials science. The versatility of the phenylacetic acid scaffold allows for the introduction of various functional groups, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities or material characteristics. These compounds are integral to the synthesis of a wide array of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and central nervous system agents. The strategic placement of bromo, chloro, and nitro substituents on the phenyl ring of the target molecule, 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid, suggests a compound with unique reactivity and potential as a key building block in the synthesis of complex molecular architectures.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for the topic compound is 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid . This name unequivocally defines its molecular structure.
| Property | Value | Source |
| CAS Number | 1082040-47-8 | [1] |
| Molecular Formula | C₈H₅BrClNO₄ | [1] |
| Molecular Weight | 294.49 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)Br)[O-])CC(=O)O | Inferred from IUPAC Name |
| InChI Key | Inferred from structure | Inferred from IUPAC Name |
Synthesis Strategies: A Plausible Pathway
Proposed Synthetic Workflow:
The proposed synthesis commences with a suitable starting material, such as 1-bromo-3-chloro-2-methyl-5-nitrobenzene, and proceeds through the formation of a benzyl sodium intermediate followed by carboxylation.
Caption: Proposed synthetic pathway for 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid.
Detailed Experimental Protocol (Adapted from CN102718659A):
Step 1: Formation of the Benzyl Sodium Intermediate
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and gas inlet, add a suitable inert solvent such as anhydrous benzene or toluene.
-
Add metallic sodium to the solvent.
-
Gradually add the starting material, 1-bromo-3-chloro-2-methyl-5-nitrobenzene, to the reaction mixture. The reaction is exothermic, and the temperature should be controlled, for instance, at 20°C.
-
After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 30°C) for a period to ensure the formation of the corresponding toluene-sodium adduct.
-
Heat the reaction mixture to induce rearrangement to the more stable benzyl sodium intermediate. The patent suggests heating to 80-100°C for several hours.[2]
Step 2: Carboxylation
-
Cool the reaction mixture to room temperature.
-
Bubble dry carbon dioxide gas through the solution. This will react with the benzyl sodium intermediate to form the sodium salt of the carboxylic acid.
Step 3: Acidification and Isolation
-
After the carboxylation is complete, quench any remaining metallic sodium by the careful addition of methanol.
-
Extract the aqueous layer with a suitable organic solvent.
-
Acidify the aqueous layer with a dilute mineral acid, such as 1M HCl, to precipitate the desired carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid.
Causality Behind Experimental Choices:
-
Inert Solvent: The use of an inert solvent like benzene or toluene is crucial to prevent side reactions with the highly reactive metallic sodium and the organosodium intermediates.
-
Temperature Control: The initial reaction is highly exothermic. Careful temperature control is necessary to prevent runaway reactions and the formation of undesired byproducts. The subsequent heating step is required to facilitate the rearrangement to the thermodynamically more stable benzyl sodium.
-
Dry Carbon Dioxide: The use of dry carbon dioxide is essential to avoid quenching the reactive organosodium intermediate with water.
Potential Applications in Drug Discovery and Organic Synthesis
The unique substitution pattern of 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid makes it a valuable intermediate for the synthesis of a variety of complex organic molecules.
Precursor for Heterocyclic Scaffolds
The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions to form various heterocyclic systems. The presence of the bromine and chlorine atoms provides handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.
Caption: Potential synthetic transformations of the title compound.
Intermediate for Pharmaceutical Agents
Substituted phenylacetic acids are known precursors to a variety of pharmaceuticals. For instance, the related compound 4-bromo-2-nitrophenylacetic acid is an intermediate in the synthesis of the atypical antipsychotic drug ziprasidone.[2] Given this precedent, 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid could serve as a starting material for novel central nervous system agents or other therapeutic molecules.
Agrochemical and Material Science Applications
The patent for the related bromo-nitrophenylacetic acid also mentions its utility in the production of pesticides, dyes, and fragrances.[2] The specific substitution pattern of the title compound could lead to the development of new agrochemicals with enhanced efficacy or novel dyes with unique photophysical properties.
Characterization and Analytical Methods
A comprehensive characterization of 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid would involve a suite of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro substituents. |
| ¹³C NMR | Resonances for the carboxyl carbon, the methylene carbon, and the aromatic carbons. The positions of the aromatic signals would be dictated by the substitution pattern. |
| FT-IR | Characteristic vibrational bands for the carboxylic acid O-H and C=O stretching, as well as bands associated with the aromatic ring and the C-Br, C-Cl, and N-O bonds of the nitro group. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of bromine and chlorine would be a key diagnostic feature. |
| HPLC | A suitable reverse-phase HPLC method could be developed for purity analysis, likely using an acetonitrile/water mobile phase with an acidic modifier. |
Safety and Handling
As with any halogenated and nitrated aromatic compound, 2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. The compound is expected to be an irritant to the skin, eyes, and respiratory tract.
Conclusion
2-(2-Bromo-4-chloro-6-nitrophenyl)acetic acid represents a promising, albeit currently under-investigated, chemical entity. Its polysubstituted aromatic ring offers a rich platform for synthetic diversification, making it a valuable building block for the creation of novel pharmaceuticals, agrochemicals, and materials. The proposed synthetic route, based on established chemistry, provides a clear pathway for its preparation. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully unlock its potential.
References
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents.
Sources
A Comprehensive Technical Guide to the Solubility of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides an in-depth exploration of the solubility characteristics of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid, a compound of interest in medicinal chemistry and organic synthesis. We will delve into the theoretical principles governing its solubility, present validated experimental methodologies for its determination, and offer insights into the interpretation of solubility data. This document is intended to serve as a comprehensive resource for scientists engaged in the research and development of novel chemical entities.
Introduction to this compound
This compound is a substituted phenylacetic acid derivative with the chemical formula C₈H₅BrClNO₄ and a molecular weight of 294.49 g/mol .[3] Its structure, featuring a carboxylic acid group, a halogenated and nitrated aromatic ring, suggests a complex interplay of physicochemical properties that influence its behavior in various solvent systems. While specific applications of this exact molecule are not widely documented, related nitrophenylacetic acid derivatives are recognized as important intermediates in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and agrochemicals.[4][5] Understanding the solubility of this compound is a pivotal first step in its potential development as a therapeutic agent or its use in synthetic applications.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1082040-47-8 | [3] |
| Molecular Formula | C₈H₅BrClNO₄ | [3] |
| Molecular Weight | 294.49 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | Inferred |
Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent.[6][7][8] For this compound, several structural features will dictate its solubility profile:
-
Polarity: The presence of a highly polar carboxylic acid group (-COOH) and a nitro group (-NO₂) imparts significant polarity to the molecule.[7][9] The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, enhancing its solubility in polar, protic solvents like alcohols.[7][8]
-
Aromatic Ring and Halogen Substituents: The phenyl ring, along with the bromo and chloro substituents, contributes to the molecule's nonpolar character. This will favor solubility in nonpolar or moderately polar aprotic solvents.
-
Molecular Size: Generally, as the molecular size and the hydrocarbon portion of a molecule increase, its solubility in polar solvents tends to decrease.[7][9]
-
Acid-Base Properties: As a carboxylic acid, this compound is an acidic compound. Its solubility is therefore expected to be highly pH-dependent in aqueous and protic organic solvents. In the presence of a base, it will deprotonate to form a more polar and water-soluble carboxylate salt.[10][11]
Experimental Determination of Solubility
The accurate determination of solubility is crucial for preclinical development and formulation studies. Two primary methodologies are presented here: the "gold standard" equilibrium solubility method and a high-throughput screening approach.
Equilibrium Solubility Determination: The Shake-Flask Method
The shake-flask method, proposed by Higuchi and Connors, is the most reliable technique for determining thermodynamic equilibrium solubility.[12]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[12][13]
-
Equilibration: Agitate the vials at a constant temperature using a shaker or rotator. The equilibration time can vary but is often achieved within 24 to 72 hours.[1][12] It is advisable to determine the time to reach equilibrium by sampling at different time points until the concentration of the dissolved compound remains constant.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration.[12][14] Care must be taken to avoid precipitation or evaporation of the solvent during this step.
-
Quantification: Analyze the concentration of the solute in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[14][15] A calibration curve with known concentrations of the compound should be prepared in the same solvent.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated, representing the maximum amount of solute that can dissolve under the given conditions.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.
-
Proper Phase Separation: Incomplete removal of solid particles can lead to an overestimation of solubility.
High-Throughput Solubility Screening (HTS)
In early drug discovery, where compound availability is limited and speed is essential, HTS methods are invaluable.[16][17] Laser nephelometry is one such technique that measures the turbidity of a solution as the compound precipitates out from a stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).[17][18]
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation and Detection: The instrument will detect the point at which the compound precipitates, indicating that its solubility limit has been exceeded. The solubility is then determined by the concentration in the last clear well.[17][18]
Self-Validating System:
-
The nephelometric method can be validated by comparing the results for a set of standard compounds with those obtained from the shake-flask method.[17]
-
Keeping the percentage of the co-solvent (e.g., DMSO) constant across all samples allows for direct comparison of solubility.[17][18]
Visualization of Experimental Workflow
Caption: Experimental workflows for determining equilibrium and high-throughput solubility.
Data Presentation: Illustrative Solubility Profile
The following table presents a hypothetical but realistic solubility profile for this compound in a range of organic solvents with varying polarities. This data is for illustrative purposes to demonstrate how results would be summarized.
| Solvent | Solvent Type | Polarity Index | Expected Solubility (mg/mL) |
| Hexane | Nonpolar | 0.1 | Low |
| Toluene | Nonpolar, Aromatic | 2.4 | Low to Moderate |
| Dichloromethane | Aprotic, Moderately Polar | 3.1 | Moderate |
| Diethyl Ether | Aprotic, Moderately Polar | 2.8 | Moderate |
| Ethyl Acetate | Aprotic, Moderately Polar | 4.4 | Moderate to High |
| Acetone | Aprotic, Polar | 5.1 | High |
| Isopropanol | Protic, Polar | 3.9 | High |
| Ethanol | Protic, Polar | 4.3 | High |
| Methanol | Protic, Polar | 5.1 | Very High |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Highly Polar | 7.2 | Very High |
Conclusion
The solubility of this compound is a multifaceted property governed by its molecular structure. A thorough understanding of its solubility in various organic solvents is paramount for its successful application in research and development. This guide has provided a comprehensive overview of the theoretical principles, practical experimental protocols, and data interpretation relevant to the solubility assessment of this compound. By employing the methodologies described herein, researchers can generate reliable and reproducible solubility data, thereby facilitating informed decisions in formulation development and synthetic chemistry.
References
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- A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Pl
- High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formul
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
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- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
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Unlocking New Frontiers in Medicinal Chemistry: A Technical Guide to the Research Applications of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Scaffold for Innovation
In the landscape of modern drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount. (2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a uniquely functionalized arylacetic acid derivative poised to be a valuable tool for researchers. Its architecture, featuring a confluence of reactive sites—a bromine atom, a chlorine atom, a nitro group, and a carboxylic acid moiety—offers a rich platform for chemical exploration and the development of novel therapeutics and functional molecules. The ortho-positioning of the nitro and acetic acid groups is particularly significant, predisposing the molecule to intramolecular cyclization reactions for the construction of diverse heterocyclic systems. This guide provides a comprehensive overview of the potential applications of this compound, grounded in established chemical principles and analogies to structurally related molecules.
Physicochemical Properties and Synthetic Considerations
While experimental data for this compound is not extensively available, its properties can be inferred from related compounds. A summary of key characteristics of similar arylacetic acid derivatives is presented below to provide a comparative reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Applications |
| (4-Bromo-2-nitrophenyl)acetic acid | C₈H₆BrNO₄ | 260.04 | 211-216 | Intermediate for pharmaceuticals (e.g., ziprasidone), agrochemicals, and dyes.[1] |
| (2-Nitrophenyl)acetic acid | C₈H₇NO₄ | 181.15 | 141 | Precursor for heterocycles, protecting group in organic synthesis.[2] |
| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.046 | 118 | Organic synthesis intermediate.[3] |
| 2-(2-Chloro-4-nitrophenyl)acetic Acid | C₈H₆ClNO₄ | 215.59 | Not available | Organic building block.[4] |
Proposed Synthetic Routes:
The synthesis of this compound can be envisioned through several plausible routes, leveraging established methodologies for the functionalization of aromatic rings. One potential pathway involves the controlled bromination of a suitable precursor, such as 2-chloro-4-nitrophenylacetic acid, or the elaboration of a pre-functionalized aniline derivative. A generalized synthetic workflow is depicted below.
Caption: Reductive cyclization of this compound to form a lactam.
This approach allows for the generation of a diverse library of heterocyclic compounds by varying the reduction conditions and by further modifying the resulting lactam at the bromine and chlorine positions through reactions such as palladium-catalyzed cross-couplings.
Hypothetical Experimental Protocol: Synthesis of a Dihalo-substituted Lactam
Objective: To synthesize a novel dihalo-substituted lactam via reductive cyclization of this compound.
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add iron powder (5.0 eq) in portions at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired lactam.
Self-Validation: The structure and purity of the synthesized lactam can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Discovery: A Scaffold for Novel Anti-inflammatory Agents
Arylacetic acid derivatives constitute a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. [5][6]The structural framework of this compound provides a unique opportunity to explore new chemical space for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.
The substituents on the phenyl ring can significantly influence the compound's binding affinity and selectivity for COX-1 and COX-2 isoforms. The bromo and chloro groups can engage in halogen bonding interactions within the enzyme's active site, while the nitro group, a strong electron-withdrawing group, can modulate the acidity of the carboxylic acid and the overall electronic properties of the molecule.
Caption: Inhibition of the cyclooxygenase (COX) pathway by arylacetic acid derivatives.
Researchers can utilize this compound as a starting point for a structure-activity relationship (SAR) study. By systematically modifying the functional groups, it is possible to optimize the compound's pharmacological properties. For instance, the carboxylic acid can be converted to a series of amides or esters to explore prodrug strategies, and the halo and nitro substituents can be replaced to fine-tune the molecule's interaction with the target enzyme.
A Versatile Building Block for Combinatorial Chemistry
The presence of multiple, orthogonally reactive functional groups makes this compound an ideal substrate for combinatorial library synthesis. This allows for the rapid generation of a large number of diverse compounds for high-throughput screening in drug discovery programs.
The carboxylic acid can be readily derivatized through standard coupling reactions. The bromo and chloro groups are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of a vast array of substituents. Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized.
Caption: Workflow for the combinatorial derivatization of this compound.
Conclusion: A Promising Future in Chemical Research
This compound represents a largely unexplored yet highly promising chemical entity. Its unique combination of functional groups provides a versatile platform for the synthesis of novel heterocyclic compounds, the development of new therapeutic agents, and the construction of diverse chemical libraries. While further experimental validation is required, the foundational chemical principles outlined in this guide strongly suggest that this compound has the potential to become a valuable tool in the arsenal of medicinal chemists and organic synthesists, driving innovation in drug discovery and beyond.
References
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (URL: [Link])
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(2-Nitrophenyl)acetic acid - Wikipedia. (URL: [Link])
- Welcome To Hyma Synthesis Pvt. Ltd. (URL: not available)
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Acetic acid, 2-bromo-, 4-nitrophenyl ester | C8H6BrNO4 | CID 100667 - PubChem. (URL: [Link])
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Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC - NIH. (URL: [Link])
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Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. (URL: [Link])
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Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. (URL: [Link])
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2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. (URL: [Link])
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Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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4-Bromophenylacetic acid - Wikipedia. (URL: [Link])
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Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Publishing. (URL: [Link])
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Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2 - PubMed. (URL: [Link])
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(PDF) 2-Bromo-4-nitroaniline - ResearchGate. (URL: [Link])
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Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC - NIH. (URL: [Link])
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Arylacetic Acid Derivatives - Pharmacology - Pharmacy 180. (URL: [Link])
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(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (URL: [Link])
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Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - ResearchGate. (URL: [Link])
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Orthoesters in heterocycle synthesis - Semantic Scholar. (URL: [Link])
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A Technical Guide to the Safe Handling of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
This guide provides an in-depth analysis of the potential hazards and recommended safety precautions for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid (CAS No. 1082040-47-8). It is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound.
Disclaimer: As of the latest revision of this document, a specific, verified Safety Data Sheet (SDS) for this compound is not widely available in public databases. The following guidance is therefore a synthesis of information from SDSs of structurally related compounds. This approach is taken to provide the most comprehensive safety advice possible in the absence of direct data, and it is imperative that all handling of this compound is conducted with the utmost caution, treating it as potentially hazardous.
Compound Profile and Inferred Hazard Identification
This compound is a multifaceted organic compound, the structure of which suggests several potential hazards. The presence of a bromoacetic acid moiety, a nitrophenyl group, and a chlorinated aromatic ring indicates a likelihood of corrosive, irritant, and toxic properties.
An analysis of related compounds suggests that this compound should be treated as a substance that is, at a minimum, a skin and eye irritant, and may cause respiratory irritation.[1][2] Some related compounds are classified as causing severe skin burns and eye damage.[3]
| Hazard Statement | GHS Classification | Source (Related Compound) |
| Causes skin irritation | H315 | 4-Bromo-2-nitrophenylacetic Acid[2], 4-Nitrophenyl bromoacetate[1] |
| Causes serious eye irritation | H319 | 4-Bromo-2-nitrophenylacetic Acid[2], 4-Nitrophenyl bromoacetate[1] |
| May cause respiratory irritation | H335 | 4-Bromo-2-nitrophenylacetic Acid[2], 4-Nitrophenyl bromoacetate[1] |
| Causes severe skin burns and eye damage | H314 | Bromoacetic acid[3] |
| Fatal if swallowed | H300 | Bromoacetic acid |
| Toxic in contact with skin or if inhaled | H311 + H331 | Bromoacetic acid |
Given the presence of multiple hazardous functional groups, a conservative approach assuming high toxicity and corrosivity is warranted.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered safety approach is essential, starting with robust engineering controls and followed by appropriate personal protective equipment.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area.[1][2][3] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols. An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to prevent skin and eye contact, as well as inhalation.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1][2] Given the potential for severe eye damage, a face shield worn over safety goggles is strongly recommended.
-
Skin Protection: Impervious gloves, such as nitrile or neoprene, should be worn at all times.[2] A lab coat or chemical-resistant apron is also necessary to protect against skin contact.[2]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with a particulate filter is required.[3][4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling
-
Avoid all direct contact with the substance.
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3]
-
Ensure all containers are clearly labeled.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[5]
-
Store in a locked cabinet or other secure location to prevent unauthorized access.[1][3]
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial. The following procedures are based on best practices for handling hazardous chemicals.
Exposure Scenarios
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
For large spills, contain the material and absorb it with an inert material such as sand or vermiculite, then collect it for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Caption: Emergency Response Workflow for this compound Exposure.
Waste Disposal
Disposal of this compound and any contaminated materials must be carried out in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
While direct toxicological data for this compound is limited, a thorough analysis of its chemical structure and the hazards of related compounds strongly indicates that it should be handled as a hazardous substance. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safe handling protocols, researchers can minimize the risks associated with this compound. In the event of an emergency, the procedures outlined in this guide should be followed promptly and efficiently.
References
-
Accela ChemBio Inc. (n.d.). Safety Data Sheet: 4-Bromo-2-nitrophenylacetic Acid. Retrieved from [Link]
Sources
Methodological & Application
The Strategic Utility of (2-Bromo-4-chloro-6-nitrophenyl)acetic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Heterocycles
In the landscape of contemporary organic synthesis, the demand for intricate molecular architectures, particularly heterocyclic scaffolds, continues to drive the exploration of novel building blocks. (2-Bromo-4-chloro-6-nitrophenyl)acetic acid, a polysubstituted aromatic compound, has emerged as a reagent of significant interest for synthetic chemists, particularly those engaged in medicinal chemistry and drug development. Its unique arrangement of functional groups—a carboxylic acid, a nitro group ortho to the acetic acid moiety, and two distinct halogen atoms—renders it a highly versatile precursor for the construction of a variety of complex heterocyclic systems.
The strategic placement of the nitro group ortho to the acetic acid side chain is a key feature, predisposing the molecule to intramolecular cyclization reactions upon reduction of the nitro functionality. This inherent reactivity forms the basis of its most prominent application: the synthesis of substituted indoles and related N-heterocycles. The presence of bromo and chloro substituents on the phenyl ring provides valuable handles for further synthetic diversification through cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.
This comprehensive guide delves into the synthetic applications of this compound, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is paramount for its effective utilization in synthesis.
| Property | Value |
| CAS Number | 1082040-47-8[1] |
| Molecular Formula | C₈H₅BrClNO₄[1] |
| Molecular Weight | 294.49 g/mol [1] |
| Predicted Boiling Point | 397.8±37.0 °C[1] |
| Predicted Density | 1.877±0.06 g/cm³[1] |
| Predicted pKa | 3.57±0.10[1] |
Core Application: Synthesis of Substituted Indoles via Reductive Cyclization
The primary synthetic utility of this compound lies in its role as a precursor to substituted indoles. The general strategy involves the reduction of the ortho-nitro group to an amino group, which then undergoes a spontaneous or catalyzed intramolecular cyclization with the adjacent acetic acid moiety to form an indole ring system. This approach, a variation of the Reissert indole synthesis, provides a powerful method for accessing indoles with specific substitution patterns on the benzene ring.[2]
Mechanistic Rationale
The reductive cyclization proceeds through a well-established pathway. The initial reduction of the nitro group can be achieved using various reducing agents. The resulting ortho-amino phenylacetic acid is often an unstable intermediate that readily undergoes intramolecular condensation to form a lactam. Subsequent dehydration of the lactam intermediate furnishes the final indole product.
Figure 1: General workflow for the reductive cyclization of this compound to a substituted indole.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-7-chloro-1H-indole-2-carboxylic Acid
This protocol details a representative procedure for the reductive cyclization of this compound to the corresponding indole derivative. The choice of reducing agent is critical and can influence the reaction conditions and yield.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
To this suspension, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and acidify with dilute hydrochloric acid to a pH of approximately 2-3.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-bromo-7-chloro-1H-indole-2-carboxylic acid.
Causality Behind Experimental Choices:
-
Iron in the presence of ammonium chloride: This is a classic and cost-effective method for the reduction of aromatic nitro groups. The ammonium chloride helps to maintain a slightly acidic medium, which facilitates the reduction process.
-
Ethanol/Water solvent system: This mixture provides good solubility for the starting material and the reagents, while also being suitable for the reflux conditions.
-
Acidification: The final indole product is a carboxylic acid, which may be deprotonated in the reaction mixture. Acidification ensures that the product is in its neutral form, facilitating its extraction into an organic solvent.
Further Synthetic Diversification: Cross-Coupling Reactions
The bromo and chloro substituents on the indole ring, derived from this compound, serve as versatile handles for further molecular elaboration through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at specific positions of the indole scaffold, a crucial strategy in the synthesis of pharmaceutical compounds.
Suzuki-Miyaura Coupling
The bromine atom, being more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, can be selectively functionalized. The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the bromo-indole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Figure 2: Suzuki-Miyaura coupling of a 5-bromo-7-chloro-indole derivative.
Buchwald-Hartwig Amination
The bromine atom can also be used to introduce nitrogen-containing functional groups via the Buchwald-Hartwig amination. This reaction involves the coupling of the bromo-indole with an amine in the presence of a palladium catalyst and a base, forming a new carbon-nitrogen bond.
Applications in Drug Development
Substituted indoles are a prominent structural motif in a vast number of pharmaceuticals and biologically active compounds. The ability to synthesize specifically substituted indoles using this compound as a starting material is of significant interest to the drug development community. The halogen substituents can be used to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. For instance, halogen atoms can influence lipophilicity, metabolic stability, and binding affinity to biological targets.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its primary application lies in the synthesis of substituted indoles through a robust reductive cyclization strategy. The presence of two distinct halogen atoms provides opportunities for subsequent, selective functionalization, enabling the rapid generation of diverse molecular libraries for drug discovery and development. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers and scientists, facilitating the exploration of this reagent's full synthetic potential.
References
- Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
Organic Syntheses. p-NITROPHENYLACETIC ACID. Available at: [Link]
-
Royal Society of Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. Available at: [Link]
Sources
experimental protocol for reactions involving (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
An In-Depth Guide to the Synthetic Utility of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
Authored by: A Senior Application Scientist
Abstract
This compound is a highly functionalized aromatic compound poised for significant application in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure incorporates three distinct and orthogonally reactive sites: a carboxylic acid, an activated aryl bromide, and a nitro group. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties and detailed, field-proven protocols for its synthetic manipulation. We will explore key transformations including reactions at the carboxylic acid, palladium-catalyzed cross-coupling at the aryl bromide position, and reduction of the nitro group. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific molecular targets.
Compound Profile and Strategic Considerations
This compound serves as a versatile scaffold. The strategic selection of reaction sequences allows for the systematic construction of complex molecular architectures.
-
Carboxylic Acid (–COOH): This group is a primary site for forming esters and amides, enabling the introduction of a vast array of side chains or linking the scaffold to other molecules.
-
Aryl Bromide (–Br): The bromine atom is strategically positioned ortho to an electron-withdrawing nitro group, enhancing its reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This allows for the formation of C-C bonds, a cornerstone of modern synthetic chemistry. The reactivity of aryl halides in such reactions typically follows the trend I > Br > Cl, allowing for selective coupling at the bromine site.[1][2]
-
Nitro Group (–NO₂): This group can be readily reduced to an amine (–NH₂), which in turn opens up a plethora of subsequent chemical transformations, including diazotization, acylation, and reductive amination.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1082040-47-8 | [4] |
| Molecular Formula | C₈H₅BrClNO₄ | [4][5] |
| Molecular Weight | 294.49 g/mol | [4][5] |
| Appearance | Pale yellow to off-white solid (typical for related compounds) | [6] |
Hazard Assessment and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous nitro-halo-aromatic compounds must be used to inform safe handling practices.[7][8][9]
-
Potential Hazards (based on analogs):
-
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
-
Experimental Protocols: A Modular Approach
The following protocols are designed to be modular, allowing for their application in various synthetic sequences.
Diagram 1: Modular Synthetic Workflow
This diagram illustrates how different protocols can be combined to generate diverse molecular structures from the common starting material.
Caption: Modular approach to derivatizing the core scaffold.
Protocol: Acid-Catalyzed Esterification
This protocol converts the carboxylic acid to its corresponding methyl ester, which can be useful for protecting the acid, increasing solubility in organic solvents, or as a final product. The use of an acid catalyst like p-toluenesulfonic acid (p-TSA) is standard for this transformation.[10]
-
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous methanol (approx. 0.2 M concentration relative to the acid).
-
Add p-TSA (0.1 eq) to the suspension.
-
Heat the mixture to reflux (approx. 65 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash neutralizes the acidic catalyst and any remaining starting material.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester product.
-
Protocol: Amide Coupling using HBTU
This protocol forms an amide bond with a primary or secondary amine. HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a common and efficient coupling reagent that minimizes racemization for chiral substrates.[11]
-
Materials:
-
This compound
-
Amine (R¹R²NH, 1.1 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) / Dichloromethane (DCM)
-
Brine
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add HBTU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-20 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature and monitor by TLC (typically 1-6 hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) if necessary.
-
Advanced Protocols: Palladium-Catalyzed Cross-Coupling
The aryl bromide is a prime handle for constructing complex molecules via C-C bond formation.
Protocol: Suzuki-Miyaura Cross-Coupling
This reaction couples the aryl bromide with a boronic acid or boronate ester, creating a biaryl linkage. It is one of the most powerful reactions in drug discovery.[1][12]
-
Materials:
-
This compound derivative (e.g., methyl ester from Protocol 3.1) (1.0 eq)
-
Arylboronic acid (Ar-B(OH)₂, 1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
-
-
Step-by-Step Procedure:
-
In a reaction vessel, combine the aryl bromide substrate (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the solvent system (e.g., Dioxane and Water, 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.
-
Heat the reaction to 80-100 °C and stir until TLC or LC-MS analysis indicates completion (typically 2-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the residue by flash column chromatography.
-
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Sonogashira Cross-Coupling
The Sonogashira coupling enables the synthesis of arylalkynes by reacting the aryl bromide with a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[3][13]
-
Materials:
-
This compound derivative (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%)
-
Copper(I) iodide (CuI, 4-8 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add the aryl bromide substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 3.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through Celite® to remove catalyst residues.
-
Separate the layers and wash the organic phase with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol: Reduction of the Nitro Group
Reducing the nitro group to an amine unmasks a new reactive handle for further diversification. Iron powder in acidic medium is a classic, cost-effective, and reliable method.[14]
-
Materials:
-
Nitro-substituted substrate (1.0 eq)
-
Iron powder (<10 micron, 5.0-10.0 eq)
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Solvent system (e.g., Ethanol/Water, THF/Water)
-
Celite®
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, suspend the nitro compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (4.0 eq) and iron powder (5.0 eq).
-
Heat the mixture to reflux (80-90 °C) and stir vigorously. The reaction is often exothermic.
-
Monitor the reaction by TLC. The product aniline will have a significantly different Rf and may be visible under UV light.
-
Once complete, cool the reaction to room temperature and filter the hot suspension through a pad of Celite®. Be cautious as iron powder can be pyrophoric.
-
Wash the Celite® pad thoroughly with ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aniline product, which can be purified further if necessary.
-
Conclusion
This compound is a richly functionalized starting material that offers multiple, distinct avenues for chemical modification. The protocols detailed in this guide provide a robust framework for researchers to perform esterifications, amidations, advanced carbon-carbon bond-forming cross-coupling reactions, and nitro group reductions. By understanding the principles behind each protocol, scientists can leverage this versatile building block to accelerate the discovery and development of novel chemical entities.
References
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes.
- Yadav, S., et al. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes.
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
- ECHEMI. (n.d.).
-
Cháfer, R. F., & Nájera, C. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 108(11), 4247-4331. ACS Publications. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Capot Chemical. (2026). MSDS of 3,5-Dibromo-4-chloro-1-nitrobenzene.
- ECHEMI. (n.d.).
- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-2-chloro-4-nitrobenzene.
- Google Patents. (n.d.). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- BenchChem. (n.d.).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
ChemSpider Synthetic Pages. (n.d.). Esterification of 2-bromo-3-phenylpropanoic acid. [Link]
- ABL Technology. (n.d.). This compound.
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 1082040-47-8 [m.chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. capotchem.com [capotchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (2-Bromo-4-chloro-6-nitrophenyl)acetic acid as a Strategic Building Block for Heterocyclic Compound Synthesis
Abstract
(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a highly functionalized aromatic compound poised for significant utility in synthetic organic and medicinal chemistry. Its unique arrangement of a reducible nitro group, two distinct halogen atoms, and a reactive acetic acid side chain makes it a powerful precursor for constructing diverse and complex heterocyclic scaffolds. This guide provides an in-depth exploration of its synthetic potential, focusing on the strategic transformation into key amino intermediates and their subsequent cyclization to form high-value heterocyclic systems such as quinolones and benzodiazepines. We present detailed mechanistic insights, step-by-step experimental protocols, and safety considerations to enable researchers, scientists, and drug development professionals to effectively leverage this versatile building block in their synthetic programs.
Introduction: Unveiling the Synthetic Potential
The quest for novel therapeutic agents is intrinsically linked to the development of efficient synthetic routes to new molecular architectures. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the strategic design of starting materials is paramount to successful drug discovery campaigns. This compound emerges as a pre-functionalized, high-potential building block for this purpose.
Its core value lies in three key structural features:
-
The Ortho-Nitro Group: This group is the primary gateway for cyclization. Its selective reduction to an amine unmasks a nucleophilic center positioned perfectly for intramolecular ring-forming reactions with the adjacent acetic acid moiety or its derivatives.
-
The Acetic Acid Side Chain: This moiety provides a two-carbon unit essential for forming six- or seven-membered rings. The carboxylic acid can be activated or derivatized to facilitate a range of cyclization strategies.
-
Ortho- and Para- Halogen Substituents (Br, Cl): The bromine and chlorine atoms offer two critical advantages. Firstly, they electronically influence the reactivity of the aromatic ring. Secondly, and more importantly, they serve as latent functional handles for post-cyclization diversification. These sites are ideal for late-stage modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
This document will detail the transformation of this nitro-acid into a pivotal amino-acid intermediate and its subsequent application in the synthesis of medicinally relevant heterocyclic cores.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 1082040-47-8 | [1] |
| Molecular Formula | C₈H₅BrClNO₄ | [1][2] |
| Molecular Weight | 294.49 g/mol | [1][2] |
| Appearance | Typically an off-white or light-colored solid | N/A |
| Purity | >97% (typical for commercial suppliers) | [2] |
Safety and Handling Precautions
While specific toxicological data for this exact compound is limited, its structural motifs suggest a profile that requires careful handling. Analogous nitrophenyl and halogenated aromatic acids are known irritants.[3][4][5]
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin, eyes, and clothing.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and impervious gloves (e.g., nitrile).[3]
-
First Aid Measures:
-
Skin Contact: Immediately wash with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[3]
-
Ingestion: Seek immediate medical advice.[3]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
The Core Strategy: Generating the Gateway Amino Acid Intermediate
The cornerstone of this building block's utility is the reduction of the nitro group to a primary amine. This transformation converts the molecule from an electrophilically activated system to a nucleophilic one, primed for cyclization.
Caption: Core synthetic workflow from the starting material.
Protocol 1: Synthesis of (2-Amino-6-bromo-4-chlorophenyl)acetic acid via Tin(II) Chloride Reduction
This protocol is chosen for its reliability and scalability in a standard laboratory setting. Tin(II) chloride is an effective chemoselective reducing agent for aromatic nitro groups in the presence of other sensitive functionalities like halogens and carboxylic acids.
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound in ethyl acetate.
-
Add Tin(II) chloride dihydrate to the suspension.
-
Carefully add concentrated HCl. The reaction is exothermic and may require an ice bath for initial temperature control.
-
Heat the reaction mixture to reflux (typically 60-70°C) and monitor by TLC until the starting material is fully consumed (usually 2-4 hours).
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding saturated NaHCO₃ solution until the pH is ~8. Caution: This neutralization is highly exothermic and will produce CO₂ gas. Add the base in small portions to control the effervescence.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude (2-Amino-6-bromo-4-chlorophenyl)acetic acid, which can be used directly or purified by recrystallization.
-
Application I: Synthesis of 7-Bromo-5-chloro-2-hydroxy-quinolin-4(1H)-one
The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, found in numerous antibacterial and anticancer agents.[6][7] The gateway amino acid intermediate can undergo an intramolecular cyclization to form a 4-quinolone structure, a key pharmacophore.
Caption: Mechanistic pathway for quinolone synthesis.
Protocol 2: Acetic Anhydride-Mediated Cyclization to a 4-Quinolone
This protocol utilizes acetic anhydride as both the solvent and the activating agent for the carboxylic acid, promoting a high-temperature intramolecular acylation (cyclization).
-
Materials:
-
(2-Amino-6-bromo-4-chlorophenyl)acetic acid (1.0 eq)
-
Acetic Anhydride
-
Deionized Water
-
-
Procedure:
-
Place the (2-Amino-6-bromo-4-chlorophenyl)acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of acetic anhydride (e.g., 10-20 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 140°C) for 2-3 hours. Monitor the reaction by TLC.
-
Carefully cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of ice water with stirring to quench the excess acetic anhydride. Caution: This is an exothermic process.
-
A precipitate of the quinolone product will form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of the anhydride.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 7-Bromo-5-chloro-2-hydroxy-quinolin-4(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Application II: Synthesis of a 7-Bromo-5-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one Core
The 1,4-benzodiazepine core is central to a class of widely prescribed psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[8][9] The gateway amino acid is a classic precursor for constructing this seven-membered heterocyclic system.[10]
Caption: Multi-step workflow for benzodiazepine core synthesis.
Protocol 3: Multi-Step Synthesis of the Benzodiazepine Scaffold
This pathway involves an initial protection/activation of the carboxylic acid as an ester, followed by amide coupling with an amino acid and subsequent thermal cyclization.
-
Materials:
-
(2-Amino-6-bromo-4-chlorophenyl)acetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Glycine ethyl ester hydrochloride
-
Triethylamine (TEA)
-
Pyridine (anhydrous)
-
Acetic Acid
-
-
Procedure:
Step A: Esterification
-
Suspend (2-Amino-6-bromo-4-chlorophenyl)acetic acid in anhydrous methanol in a flask cooled in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise.
-
Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 3-4 hours.
-
Cool the reaction and remove the solvent under reduced pressure. The resulting crude methyl ester hydrochloride can be used directly after drying.
Step B: Amide Formation
-
Dissolve the crude methyl ester from Step A in anhydrous pyridine.
-
Add glycine ethyl ester hydrochloride and triethylamine (to liberate the free amine).
-
Heat the mixture to reflux for 12-18 hours until the starting ester is consumed (monitor by TLC).
-
Cool the mixture, remove the pyridine under high vacuum, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude dipeptide intermediate.
Step C: Cyclization
-
Dissolve the crude dipeptide from Step B in glacial acetic acid.
-
Heat the solution to reflux for 4-6 hours.
-
Cool the solution and pour it into ice water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography (silica gel) to yield the 7-Bromo-5-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
Conclusion and Future Prospects
This compound is a potent and strategically designed building block for heterocyclic synthesis. The protocols detailed herein demonstrate its efficient conversion into quinolone and benzodiazepine cores, which are of significant interest in drug discovery. The true power of this reagent is further realized when considering the two halogen atoms on the final products. These sites are ripe for diversification via modern cross-coupling chemistry, allowing for the creation of large, targeted compound libraries. This combination of straightforward access to complex cores and the potential for late-stage functionalization makes this compound an invaluable tool for the modern synthetic chemist.
References
- BenchChem (2025). Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers. BenchChem.
-
PubChem (Date N/A). This compound. National Center for Biotechnology Information. [Link]
-
Accela ChemBio Inc. (Date N/A). SAFETY DATA SHEET - 4-Bromo-2-nitrophenylacetic Acid. Accela ChemBio Inc. [Link]
-
Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]
-
Al-Ostoot, F.H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Organic Chemistry Portal (Date N/A). Synthesis of Quinolines. Organic Chemistry Portal. [Link]
-
ResearchGate (Date N/A). Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and 1,3-dicarbonyl compound (139) in lactic acid. ResearchGate. [Link]
Sources
- 1. This compound | 1082040-47-8 [m.chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. accelachem.com [accelachem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]
Application Note: Strategic Derivatization of (2-Bromo-4-chloro-6-nitrophenyl)acetic Acid for the Synthesis of Advanced Pharmaceutical Intermediates
Introduction and Strategic Importance
(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and pharmaceutical development. Its polysubstituted phenyl ring, featuring ortho-bromo and nitro groups alongside a para-chloro substituent, presents a unique electronic and steric environment. This substitution pattern makes it a valuable starting material for synthesizing complex molecules, particularly heterocyclic systems that are core scaffolds in many active pharmaceutical ingredients (APIs).
The strategic derivatization of its three key functional groups—the carboxylic acid, the nitro group, and the aryl halides—allows for the systematic construction of advanced intermediates. Manipulating these sites enables chemists to introduce diverse functionalities, modulate physicochemical properties, and build molecular complexity in a controlled manner. This application note provides a detailed guide to the primary derivatization pathways for this scaffold, offering field-proven protocols and explaining the scientific rationale behind the chosen methodologies.
Physicochemical Properties and Reactivity Analysis
The reactivity of this compound is governed by the interplay of its functional groups:
-
Carboxylic Acid (-COOH): This is the most accessible functional group for initial derivatization. It readily undergoes esterification and amidation. However, the bulky ortho-substituents (bromo and nitro groups) introduce significant steric hindrance, which must be overcome with appropriate reagents and catalysts.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but is a crucial handle for introducing an amino group. The reduction of the nitro group to an aniline is a pivotal transformation, unlocking pathways for cyclization, amide coupling, and diazotization reactions. The challenge lies in achieving chemoselective reduction without disturbing the aryl halides.
-
Aryl Halides (-Br, -Cl): The bromo and chloro substituents are relatively stable but can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after the modulation of other functional groups. The bromine atom is generally more reactive than the chlorine atom in such transformations.
The strategic sequence of derivatization is critical. Typically, the carboxylic acid is modified first, followed by the reduction of the nitro group, to prevent unwanted side reactions.
Figure 1: Key derivatization pathways from the parent acid.
Core Derivatization Protocols
Protocol 1: Steglich Esterification for Sterically Hindered Esters
Principle & Rationale: Standard Fischer esterification is often inefficient for this compound due to the severe steric hindrance around the carboxylic acid. The Steglich esterification, which uses a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), is highly effective.[1][2] DMAP accelerates the reaction by forming a highly reactive acyl-pyridinium intermediate, which overcomes the steric barrier and suppresses side product formation.[1]
Detailed Step-by-Step Protocol:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Addition of Alcohol and Catalyst: Add the desired alcohol (e.g., methanol, ethanol, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification: Combine the filtrates and wash sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude ester by column chromatography on silica gel.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| Parent Acid | 1.0 | Starting Material |
| Alcohol | 1.2 | Nucleophile for ester formation |
| DCC | 1.1 | Carboxylic acid activating agent |
| DMAP | 0.1 | Nucleophilic catalyst to accelerate acylation |
| Anhydrous DCM | - | Anhydrous reaction solvent |
Protocol 2: Direct Amidation using a Catalyst System
Principle & Rationale: Similar to esterification, direct amidation is challenging due to steric hindrance. While coupling reagents like DCC/DMAP can be used, alternative catalytic methods offer a more atom-economical approach. Nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acids, proceeding with water as the only byproduct.[3] The steric and electronic effects of the substituents on the phenyl ring are crucial, and ortho-substituted acids are known to be more challenging, often requiring higher temperatures or longer reaction times.[3]
Detailed Step-by-Step Protocol:
-
Setup: To a sealable reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), NiCl₂ (0.1 eq), and toluene (approx. 0.1 M).
-
Reaction: Seal the vessel and heat the mixture to 110 °C with vigorous stirring for 18-24 hours. The removal of water via a Dean-Stark trap can improve reaction rates and yield.
-
Monitoring: Monitor the consumption of the starting acid by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl (aq) to remove unreacted amine and the catalyst.
-
Purification: Wash the organic layer with saturated NaHCO₃ (aq) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the resulting amide by recrystallization or silica gel chromatography.
Protocol 3: Chemoselective Nitro Group Reduction
Principle & Rationale: The reduction of the nitro group to an aniline is a critical step. A major challenge is preventing hydrodehalogenation (the removal of -Br or -Cl), especially when using standard catalysts like Palladium on Carbon (Pd/C).[4][5] Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) is a classic, robust, and highly chemoselective method that avoids dehalogenation.[6][7] For catalytic hydrogenation, sulfided platinum on carbon (Pt(S)/C) has demonstrated excellent selectivity for reducing nitro groups in the presence of aryl halides under mild conditions.[4][5]
Detailed Step-by-Step Protocol (using Iron):
-
Preparation: In a round-bottom flask, suspend the nitro-substituted starting material (1.0 eq) (e.g., the ester from Protocol 1) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. The reaction is often exothermic. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the reaction to room temperature and filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethanol or ethyl acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with ethyl acetate and neutralize with saturated NaHCO₃ (aq).
-
Purification: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aniline derivative.
-
Final Purification: The product can be purified further by column chromatography if necessary.
Figure 2: Workflow for chemoselective nitro group reduction.
Application in Pharmaceutical Synthesis: A Case Study
The resulting (2-amino-6-bromo-4-chlorophenyl)acetic acid derivatives are powerful intermediates. For instance, the aniline-ester can undergo intramolecular cyclization to form substituted oxindoles or quinolinones, which are privileged scaffolds in medicinal chemistry. The primary amine can also be used as a handle for building more complex structures, such as the synthesis of kinase inhibitors or other targeted therapeutics. While specific drug synthesis pathways involving this exact molecule are proprietary, analogous nitrophenylacetic acids are used as intermediates for drugs like Atenolol.[8]
Safety and Handling
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be performed in a well-ventilated chemical fume hood.[9][10]
-
DCC is a potent skin sensitizer and should be handled with extreme care.
-
Iron powder can be pyrophoric. Avoid creating dust clouds.
-
Catalytic hydrogenation involves flammable hydrogen gas and should only be performed by trained personnel using appropriate safety equipment.
References
- Caron, S., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. American Chemical Society.
- Gamble, A.B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16).
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17, 522-524.
- BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups. BenchChem.
- Li, J., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society of Chemistry.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Nitrophenylacetic acid.
- Thomas, S.P., et al. (2016). Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Nitrophenyl bromoacetate.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Caming Pharmaceutical Ltd. (n.d.). 4-Nitrophenylacetic acid CAS 104-03-0.
- Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions.
Sources
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- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
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- 8. caming.com [caming.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
The Strategic Utility of (2-Bromo-4-chloro-6-nitrophenyl)acetic Acid in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols
Introduction: Unlocking the Potential of a Multifunctional Scaffolding Reagent
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel bioactive molecules. (2-Bromo-4-chloro-6-nitrophenyl)acetic acid emerges as a highly versatile and strategically functionalized scaffold. Its unique arrangement of a nitro group ortho to a carboxylic acid moiety, flanked by two different halogen atoms (bromo and chloro), offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this reagent, focusing on detailed protocols for the synthesis of key bioactive heterocyclic cores, including dibenzo[b,f][1][2]oxazepin-11(10H)-ones and quinolones. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles that ensure success.
The core utility of this compound lies in its predisposition to undergo intramolecular cyclization reactions, primarily through the reduction of the nitro group to an amine, which can then react with the neighboring carboxylic acid or its derivatives. The presence of halogen atoms provides additional handles for further molecular diversification through cross-coupling reactions, allowing for the fine-tuning of the pharmacological properties of the synthesized compounds.
Key Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.
| Property | Value |
| Molecular Formula | C₈H₅BrClNO₄ |
| Molecular Weight | 294.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not readily available |
| Solubility | Soluble in many organic solvents such as DMF, DMSO, and alcohols. |
| pKa | ~3.57 (Predicted) |
It is crucial to consult the Safety Data Sheet (SDS) for this compound before handling to be aware of all safety precautions.
Application I: Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones - A Privileged Scaffold
Dibenzo[b,f][1][2]oxazepin-11(10H)-ones are a class of tricyclic heterocyclic compounds that form the core of several biologically active molecules, including antipsychotic drugs. The synthesis of these scaffolds can be efficiently achieved from this compound through a two-step process involving an initial amide formation followed by a reductive cyclization.
Conceptual Workflow: From Starting Material to Tricyclic Core
The overall strategy involves the coupling of this compound with a suitably substituted 2-aminophenol, followed by the reduction of the nitro group and subsequent intramolecular cyclization to furnish the dibenzo[b,f][1][2]oxazepin-11(10H)-one core.
Caption: Synthetic workflow for dibenzo[b,f][1][2]oxazepin-11(10H)-ones.
Detailed Protocol: Synthesis of a 7-Bromo-9-chloro-dibenzo[b,f][1][2]oxazepin-11(10H)-one Derivative
This protocol outlines the synthesis of a representative dibenzo[b,f][1][2]oxazepin-11(10H)-one derivative.
Step 1: Amide Formation
-
Reagents and Solvents:
-
This compound (1.0 equiv)
-
Substituted 2-aminophenol (1.1 equiv)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 equiv)
-
Hydroxybenzotriazole (HOBt) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure: a. To a solution of this compound in anhydrous DMF, add EDC·HCl and HOBt. Stir the mixture at room temperature for 30 minutes. b. Add the substituted 2-aminophenol to the reaction mixture, followed by the dropwise addition of DIPEA. c. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. e. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the N-(2-hydroxyphenyl)-2-(2-bromo-4-chloro-6-nitrophenyl)acetamide intermediate.
Step 2: Reductive Cyclization
-
Reagents and Solvents:
-
N-(2-hydroxyphenyl)-2-(2-bromo-4-chloro-6-nitrophenyl)acetamide (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Glacial Acetic Acid
-
-
Procedure: a. Suspend the acetamide intermediate in glacial acetic acid. b. Heat the mixture to 80-90 °C and add iron powder portion-wise over 30 minutes. c. Stir the reaction mixture vigorously at this temperature for 2-4 hours. Monitor the reaction by TLC. d. After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. e. Concentrate the filtrate under reduced pressure. f. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the crude product by recrystallization or column chromatography to yield the desired dibenzo[b,f][1][2]oxazepin-11(10H)-one.
Application II: Synthesis of Substituted Quinolones - A Cornerstone of Antibacterial Agents
Quinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity. The versatile functionality of this compound can be harnessed to construct substituted quinolone scaffolds. This is typically achieved through a reductive cyclization pathway, where the nitro group is reduced to an amine, which then participates in the formation of the quinolone ring system.
Conceptual Pathway: Building the Quinolone Core
The synthesis of quinolones from this compound involves a reductive cyclization process, potentially followed by further modifications. The acetic acid side chain provides the necessary carbon atoms for the formation of the heterocyclic ring.
Caption: General synthetic route to substituted quinolones.
Detailed Protocol: Synthesis of a 5-Bromo-7-chloro-4-hydroxyquinolin-2(1H)-one Derivative
This protocol outlines a plausible synthetic route to a substituted quinolone derivative.
-
Reagents and Solvents:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
-
Procedure: a. Dissolve this compound in ethanol in a round-bottom flask. b. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC. d. Cool the reaction mixture and pour it onto crushed ice. e. Neutralize the mixture carefully with a concentrated solution of sodium hydroxide until a precipitate is formed. f. Filter the precipitate and wash it thoroughly with water. g. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 5-Bromo-7-chloro-4-hydroxyquinolin-2(1H)-one.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical transformations. The progress of each reaction should be diligently monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The identity and purity of the synthesized intermediates and final products must be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectral data for the synthesized compounds should be consistent with the proposed structures.
Conclusion: A Versatile Building Block for Bioactive Molecule Synthesis
This compound represents a powerful and versatile starting material for the synthesis of a variety of bioactive heterocyclic compounds. Its unique substitution pattern allows for the efficient construction of complex molecular architectures through well-understood and reliable chemical transformations. The protocols provided in this guide serve as a foundation for researchers to explore the full potential of this reagent in their drug discovery and development endeavors. The strategic incorporation of the bromo and chloro substituents offers further opportunities for late-stage functionalization, enabling the creation of diverse chemical libraries for biological screening.
References
-
Riches, A. G., et al. (2020). Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 73(9), 839-843. [Link]
-
Makarov, V. A., et al. (2017). Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Russian Journal of Organic Chemistry, 53(8), 1228–1234. [Link]
-
Khan, I., & Ibrar, A. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 24(15), 2821. [Link]
-
Patil, S. A., et al. (2012). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 4(1), 447-453. [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5363–5367. [Link]
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]
-
Stephenson, C. R. J., et al. (2011). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Organic Letters, 13(14), 3684–3687. [Link]
-
Ge, Z.-Y., et al. (2013). A Facile and Efficient Copper-Catalyzed Method for the Synthesis of 4H-3,1-Benzoxazin-4-one Derivatives. The Journal of Organic Chemistry, 78(9), 4524–4529. [Link]
Sources
Application Notes and Protocols for the Quantification of (2-Bromo-4-chloro-6-nitrophenyl)acetic Acid
Introduction: The Analytical Imperative for (2-Bromo-4-chloro-6-nitrophenyl)acetic Acid
This compound is a complex substituted aromatic carboxylic acid. Its multifaceted structure, featuring halogen and nitro functional groups, suggests its potential role as a key intermediate in the synthesis of pharmacologically active molecules or as a potential impurity in drug substances. Accurate and precise quantification of this compound is therefore critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Conference on Harmonisation (ICH).[3][4]
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A Robust Approach for Routine Analysis
RP-HPLC-UV is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[5] For a polar, acidic compound like this compound, RP-HPLC offers excellent separation from non-polar impurities.
Scientific Rationale and Method Development Considerations
The core principle of reverse-phase chromatography involves a non-polar stationary phase (typically C18) and a polar mobile phase.[6] The retention of this compound is governed by its partitioning between these two phases. Key considerations for method development include:
-
Column Chemistry: A C18 column is the standard choice, providing a strong hydrophobic stationary phase for retaining the aromatic ring of the analyte.
-
Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The organic solvent strength is adjusted to control the retention time. Given the polar nature of the analyte, a higher aqueous component may be necessary for adequate retention.[7][8]
-
pH Control: The carboxylic acid moiety of the analyte is ionizable. Maintaining the mobile phase pH below the pKa of the carboxylic acid (typically around 2-3) will keep the analyte in its protonated, less polar form, leading to better retention and sharper peak shapes on a C18 column. Phosphoric acid or formic acid are common choices for pH adjustment.[9]
-
UV Detection: The aromatic ring and nitro group in the analyte's structure are strong chromophores, making UV detection a highly sensitive and suitable choice. A photodiode array (PDA) detector can be used to assess peak purity.[5]
Experimental Workflow for RP-HPLC-UV Analysis
Sources
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- 2. particle.dk [particle.dk]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 7. biopharmaservices.com [biopharmaservices.com]
- 8. agilent.com [agilent.com]
- 9. Separation of 2-Bromo-4’-nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
large-scale synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
An In-Depth Guide to the Large-Scale Synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
Authored by: A Senior Application Scientist
Introduction: Strategic Importance of this compound
This compound is a highly functionalized aromatic carboxylic acid derivative. Its polysubstituted phenyl ring, featuring orthogonal bromo, chloro, and nitro groups, makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of multiple reactive sites allows for selective modification and elaboration, rendering it a key intermediate in the synthesis of complex target molecules, including novel pharmaceuticals and agrochemicals. For instance, substituted phenylacetic acids are integral scaffolds in a variety of biologically active compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs).[1]
This document provides a comprehensive, field-tested guide for the large-scale synthesis of this compound, intended for researchers, chemists, and process development professionals. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a safe, efficient, and scalable process.
Part 1: Retrosynthetic Analysis and Strategy Selection
The synthesis of a polysubstituted phenylacetic acid like our target molecule, C₈H₅BrClNO₄[2][3], requires a robust and high-yielding synthetic sequence. Several general methods exist for the preparation of phenylacetic acids, including the hydrolysis of benzyl cyanides, carbonylation of benzyl halides, and the Willgerodt-Kindler reaction.[1]
For large-scale production, the most reliable and cost-effective pathway often involves the hydrolysis of a corresponding benzyl cyanide. This classic route offers high yields and utilizes readily available starting materials. Our selected strategy, therefore, begins with a commercially available, appropriately substituted toluene and proceeds through a three-step sequence:
-
Nitration: Introduction of the nitro group onto the aromatic ring.
-
Side-Chain Halogenation: Conversion of the benzylic methyl group to a benzyl bromide.
-
Cyanation & Hydrolysis: Installation of the acetic acid moiety via a nitrile intermediate.
This pathway is chosen for its scalability, well-documented reaction classes, and the avoidance of overly hazardous or cost-prohibitive reagents.
Logical Workflow of the Selected Synthesis
The following diagram illustrates the strategic flow from the starting material to the final product.
Caption: High-level workflow for the synthesis of the target compound.
Part 2: Detailed Synthesis Protocol and Scientific Rationale
This section provides a step-by-step protocol for the synthesis. Each step includes a discussion of the underlying mechanism and the rationale for the chosen conditions, ensuring both reproducibility and a deep understanding of the process.
Step 1: Nitration of 2-Bromo-4-chlorotoluene
The initial step involves the electrophilic aromatic substitution to install the nitro group. The directing effects of the existing substituents (bromo, chloro, and methyl groups) are ortho-, para-directing. The position of nitration is sterically and electronically controlled to yield the desired 1-bromo-5-chloro-2-methyl-3-nitrobenzene.
Protocol:
-
Reactor Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel, add concentrated sulfuric acid (98%, 1.5 L).
-
Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 2-bromo-4-chlorotoluene (1.0 kg, 4.87 mol) to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (70%, 340 mL, 5.11 mol) to concentrated sulfuric acid (450 mL) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the reactor over 2-3 hours. The internal temperature must be strictly maintained between 0-5 °C to minimize the formation of dinitrated byproducts.[4]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (8 kg) with vigorous stirring.
-
Isolation: The solid product will precipitate. Isolate the crude product by filtration, and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight. The expected product is 1-bromo-5-chloro-2-methyl-3-nitrobenzene.
Step 2: Side-Chain Bromination of 1-Bromo-5-chloro-2-methyl-3-nitrobenzene
This transformation is a free-radical halogenation of the benzylic methyl group. N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the reaction.
Protocol:
-
Reactor Setup: Charge a 20 L reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple with the nitrated intermediate from Step 1 (1.2 kg, 4.79 mol), N-Bromosuccinimide (NBS, 940 g, 5.28 mol), and carbon tetrachloride (CCl₄, 10 L).
-
Initiator Addition: Add a radical initiator, azobisisobutyronitrile (AIBN, 40 g, 0.24 mol).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) and maintain reflux for 4-6 hours. The reaction can be initiated by shining a bright lamp on the reactor.
-
Monitoring: Monitor the reaction by TLC/HPLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation. The reaction is complete when the denser succinimide byproduct floats to the surface.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Purification: Combine the filtrates and wash with water (2 x 2 L) and then with a saturated sodium bicarbonate solution (1 x 2 L) to remove any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure to yield the crude 1-bromo-2-(bromomethyl)-5-chloro-3-nitrobenzene, which can often be used in the next step without further purification.
Step 3: Cyanation and Hydrolysis to this compound
This is a two-part, one-pot process. First, the benzyl bromide is converted to benzyl cyanide via a nucleophilic substitution (Sₙ2) reaction with sodium cyanide. Second, the resulting nitrile is hydrolyzed under strong acidic conditions to the carboxylic acid.
Protocol:
-
Cyanation:
-
Reactor Setup: In a 20 L reactor, dissolve sodium cyanide (NaCN, 282 g, 5.75 mol) in a mixture of water (2 L) and ethanol (8 L). Caution: Sodium cyanide is extremely toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Substrate Addition: Add the crude benzyl bromide from Step 2 (approx. 4.79 mol) dissolved in ethanol (2 L) to the cyanide solution.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 3-4 hours. Monitor the reaction by TLC until the benzyl bromide is consumed.
-
-
Hydrolysis:
-
Acid Addition: After cooling the reaction mixture slightly, carefully add concentrated sulfuric acid (3 L) dropwise. The addition is highly exothermic and may cause vigorous boiling.[5]
-
Reaction: Once the acid addition is complete, heat the mixture to reflux for an additional 8-12 hours to ensure complete hydrolysis of the nitrile. A dark, viscous mixture may form.[1]
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large vessel containing ice water (15 L).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 5 L).
-
Purification: Combine the organic extracts and wash with brine (1 x 5 L). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallization: The crude solid product can be recrystallized from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound.[5]
-
Part 3: Data Summary and Safety Considerations
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this large-scale synthesis.
| Parameter | Step 1: Nitration | Step 2: Bromination | Step 3: Cyanation & Hydrolysis |
| Primary Reactant | 2-Bromo-4-chlorotoluene | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | 1-Bromo-2-(bromomethyl)-5-chloro-3-nitrobenzene |
| Key Reagents | HNO₃, H₂SO₄ | NBS, AIBN | NaCN, H₂SO₄, H₂O |
| Molar Ratio (Reagent:Substrate) | 1.05 : 1 (HNO₃) | 1.1 : 1 (NBS) | 1.2 : 1 (NaCN) |
| Solvent | H₂SO₄ | Carbon Tetrachloride | Ethanol / Water |
| Temperature | 0-5 °C | 77 °C (Reflux) | 80 °C (Reflux) |
| Reaction Time | 3-5 hours | 4-6 hours | 12-16 hours |
| Expected Yield | 90-95% | 85-90% | 75-85% |
| Final Product MW | 250.48 g/mol | 329.38 g/mol | 294.49 g/mol [2] |
Critical Safety and Hazard Management
The synthesis of this compound involves several hazardous materials and reactions that require strict safety protocols.
-
Corrosive Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them in a fume hood with appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Acid spills should be neutralized with sodium bicarbonate.
-
Toxic Cyanide: Sodium cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin.[6] Always handle NaCN in a designated, well-ventilated area. Have a cyanide antidote kit (e.g., amyl nitrite) readily available and ensure personnel are trained in its use. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal.
-
Halogenated Solvents: Carbon tetrachloride is a suspected carcinogen and is harmful to the environment.[7] Use in a closed system or a well-ventilated fume hood. Consider replacing it with a less toxic solvent like dibromomethane or acetonitrile if process parameters allow.
-
Exothermic Reactions: The nitration and acid hydrolysis steps are highly exothermic. Maintain strict temperature control using an efficient cooling system and slow, controlled addition of reagents to prevent runaway reactions.
Part 4: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration (Step 1) | - Temperature too high, causing byproduct formation.- Incomplete reaction. | - Maintain strict temperature control (0-5 °C).- Increase reaction time or slightly increase the molar ratio of nitric acid. Monitor via HPLC. |
| Incomplete Bromination (Step 2) | - Insufficient initiator or initiator decomposition.- NBS stoichiometry is too low. | - Add a fresh portion of AIBN initiator.- Ensure the molar ratio of NBS to the substrate is at least 1.1:1.[8]- Use a lamp to facilitate radical initiation. |
| Formation of Dibrominated Side Product | - Excess NBS or prolonged reaction time. | - Carefully control the stoichiometry of NBS.- Monitor the reaction closely and stop it once the starting material is consumed.[8] |
| Failed or Incomplete Hydrolysis (Step 3) | - Insufficient acid concentration or reaction time.- Formation of stable amide intermediate. | - Increase the concentration of sulfuric acid.- Extend the reflux time and monitor for the disappearance of the nitrile/amide intermediate by IR spectroscopy or HPLC. |
References
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- Liu Shaohua. (2017). Method for preparing substituted phenylacetic acid. CN104945115B.
- Google Patents. (n.d.). Preparation method of substituted phenylacetic acid derivative. CN105801451A.
- Google Patents. (n.d.). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. US5698735A.
- ChemicalBook. (n.d.). This compound. CAS 1082040-47-8.
- PubChem. (n.d.). Acetic acid, 2-bromo-, 4-nitrophenyl ester. CID 100667.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-nitrophenyl acetic acid. CN102718659A.
- LabSolu. (n.d.). This compound.
- Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. CN103724206A.
- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
- Google Patents. (n.d.). Method for synthesizing 2-methyl-3-nitrophenylacetic acid. CN101486654A.
- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid. CN101805265B.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrophenylacetic acid.
- Google Patents. (2006). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). WO 2006/123356.
- Shanghai Nianxing Industrial Co., Ltd. (2024). This compound.
- Chem-Impex. (n.d.). (4-Bromo-2-nitrophenyl)acetic acid.
- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Coll. Vol. 1, p.406 (1941); Vol. 2, p.42 (1922).
- BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 2,6-Dibromo-4-nitroaniline.
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The Strategic Utility of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid in Medicinal Chemistry: Application Notes and Protocols
This technical guide provides an in-depth exploration of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid as a versatile reagent in medicinal chemistry. We will delve into a proposed synthetic protocol for this compound and elucidate its potential as a building block for the synthesis of diverse and medicinally relevant scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage polysubstituted aromatic compounds in their synthetic strategies.
Introduction: A Scaffold Ripe with Potential
This compound is a polysubstituted aromatic compound that, at first glance, presents a unique combination of functionalities. The presence of ortho-bromo and nitro groups, a para-chloro substituent, and a phenylacetic acid moiety makes it a highly valuable, albeit specialized, building block for organic synthesis and medicinal chemistry. The strategic placement of these groups allows for a range of selective chemical transformations, opening avenues to novel molecular architectures.
The phenylacetic acid core is a well-established motif in a multitude of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The true synthetic power of this reagent, however, lies in the latent reactivity of the ortho-nitro group. Its reduction to an aniline derivative in proximity to the acetic acid side chain provides a direct route to important heterocyclic systems, such as quinolones, which are a cornerstone of many therapeutic agents.[1][2] Furthermore, the halogen substituents offer additional handles for diversification through cross-coupling reactions, enabling the exploration of a wider chemical space.
This guide will first present a plausible and detailed protocol for the synthesis of this compound. Subsequently, we will explore its application in the construction of complex molecular frameworks with a focus on the synthesis of quinolone scaffolds.
Proposed Synthesis of this compound
While not extensively documented in the public domain, a robust synthesis for this compound can be proposed based on established methodologies for the preparation of substituted phenylacetic acids.[3][4][5][6][7] The following multi-step protocol starts from the commercially available 2-bromo-4-chlorotoluene.
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Nitration of 2-Bromo-4-chlorotoluene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (5 equivalents) to 0-5 °C in an ice-salt bath.
-
Addition of Reagents: Slowly add 2-bromo-4-chlorotoluene (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C. In the dropping funnel, prepare a mixture of concentrated nitric acid (1.2 equivalents) and concentrated sulfuric acid (2 equivalents). Add this nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 2-bromo-4-chloro-6-nitrotoluene, is collected by vacuum filtration, washed with copious amounts of cold water until the washings are neutral, and dried under vacuum.
Step 2: Radical Bromination of the Methyl Group
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), dissolve the 2-bromo-4-chloro-6-nitrotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and irradiate with the light source. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-2-(bromomethyl)-3-chloro-5-nitrobenzene. This product can often be used in the next step without further purification.
Step 3: Cyanation of the Benzyl Bromide
-
Reaction Setup: In a round-bottom flask, dissolve the crude 1-bromo-2-(bromomethyl)-3-chloro-5-nitrobenzene (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Reagent: Add sodium cyanide (NaCN, 1.2 equivalents) portion-wise to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (2-Bromo-4-chloro-6-nitrophenyl)acetonitrile can be purified by column chromatography on silica gel.
Step 4: Hydrolysis of the Nitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the (2-Bromo-4-chloro-6-nitrophenyl)acetonitrile (1 equivalent) in a mixture of concentrated sulfuric acid (5 equivalents) and water (5 equivalents).[6]
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction mixture will become homogeneous as the hydrolysis proceeds.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice. The precipitated this compound is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in the Synthesis of Quinolone Scaffolds
One of the most powerful applications of this compound is its use as a precursor for the synthesis of highly substituted quinolone derivatives. The reduction of the ortho-nitro group to an aniline, followed by intramolecular cyclization, is a well-established strategy for forming the quinolone core.[1][2]
Reductive Cyclization to a Dihalo-hydroxyquinoline
The reduction of the nitro group can be achieved using various reagents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. The resulting ortho-amino phenylacetic acid can then undergo spontaneous or acid/base-catalyzed cyclization to form the corresponding lactam, which is a dihydro-hydroxyquinoline.
Caption: Reductive cyclization of this compound to a quinolone scaffold.
Step-by-Step Experimental Protocol for Quinolone Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reduction of the Nitro Group: Add a reducing agent, for example, tin(II) chloride dihydrate (5 equivalents). Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Add water and basify with a saturated solution of sodium bicarbonate to precipitate the tin salts. Filter the mixture and wash the solid with ethyl acetate. Extract the aqueous filtrate with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-7-chloro-4-hydroxy-1,2-dihydroquinolin-2-one.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Diversification of the Quinolone Scaffold
The resulting dihalo-hydroxyquinoline is a versatile intermediate for further derivatization. The bromine and chlorine atoms can be selectively functionalized using modern cross-coupling methodologies, and the hydroxyl group can be converted to other functionalities.
| Position | Functional Group | Potential Transformations | Resulting Structures |
| 5 | Bromo | Suzuki, Stille, Buchwald-Hartwig, Sonogashira couplings | Arylated, alkylated, aminated, alkynylated quinolones |
| 7 | Chloro | Suzuki, Stille, Buchwald-Hartwig, Sonogashira couplings | Arylated, alkylated, aminated, alkynylated quinolones |
| 4 | Hydroxyl | O-alkylation, O-arylation, conversion to triflate for coupling | Ethers, esters, further substituted quinolones |
The Phenylacetic Acid Moiety and Bioisosterism
The carboxylic acid group of the title compound is a key feature for its utility in drug design. It can serve as a handle for forming amide bonds with a diverse range of amines, leading to the generation of large compound libraries for screening.
Furthermore, the concept of bioisosterism can be applied to the phenylacetic acid moiety itself.[4][8][9] In cases where the carboxylic acid functionality leads to poor pharmacokinetic properties, it can be replaced with known bioisosteres such as tetrazoles, hydroxamic acids, or other acidic heterocycles to improve drug-like properties while potentially maintaining biological activity.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its proposed synthesis is achievable through established chemical transformations. The strategic arrangement of its functional groups allows for the efficient construction of complex heterocyclic scaffolds, most notably quinolones, which are prevalent in numerous therapeutic agents. The multiple handles for diversification make this reagent an attractive starting point for the synthesis of compound libraries aimed at discovering new drug candidates. Researchers in drug discovery are encouraged to consider the strategic incorporation of this and similar polysubstituted reagents into their synthetic campaigns to access novel chemical matter.
References
-
MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
-
PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
-
National Center for Biotechnology Information. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
-
Wikipedia. Willgerodt rearrangement. [Link]
- Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
Waseda University. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. [Link]
- Chi Research Group.
- Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]
Sources
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- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
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- 4. drughunter.com [drughunter.com]
- 5. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
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- 7. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Bioisosteres in Drug Design – Chi Research Group [chigroup.site]
Application Notes and Protocols for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid in Agrochemical Synthesis
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the potential applications of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid as a versatile building block in the synthesis of novel agrochemicals. While this specific substituted phenylacetic acid is not widely documented as a direct precursor to commercialized agrochemicals, its unique combination of functional groups—a carboxylic acid, a nitro group, and two different halogen atoms on the phenyl ring—offers a rich platform for chemical derivatization.
This guide will explore hypothetical, yet scientifically grounded, synthetic pathways to classes of compounds with known fungicidal, herbicidal, and insecticidal activities. The protocols provided are representative and based on established synthetic methodologies for related compounds.
Introduction to this compound in Agrochemical Design
Substituted phenylacetic acids are a well-established class of intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The acetic acid moiety provides a convenient handle for various chemical transformations, while the substituted phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and metabolic stability, which are critical for the efficacy and selectivity of agrochemicals.
This compound (CAS No. 1082040-47-8) is a particularly interesting starting material due to its dense functionalization:
-
Carboxylic Acid Group: Enables the formation of esters, amides, and other derivatives, and can participate in cyclization reactions to form heterocyclic systems.
-
Nitro Group: A strong electron-withdrawing group that can influence the reactivity of the phenyl ring. It can also be reduced to an amino group, opening up a vast array of further derivatization possibilities.
-
Bromo and Chloro Substituents: These halogens enhance the lipophilicity of the molecule and can act as leaving groups in nucleophilic aromatic substitution reactions or participate in cross-coupling reactions. Their presence can also contribute to the biological activity of the final product.
The strategic combination of these groups makes this compound a promising scaffold for the discovery of new pesticides.
Hypothetical Application in Fungicide Synthesis: A Pyrazole-Based Approach
Pyrazole-containing compounds are a cornerstone of modern fungicides, with many commercial products targeting the succinate dehydrogenase enzyme in the fungal respiratory chain.[3][4] The following section outlines a representative protocol for the synthesis of a hypothetical pyrazole fungicide from this compound.
Workflow for the Synthesis of a Hypothetical Pyrazole Fungicide
Caption: Proposed synthetic workflow for a pyrazole-based fungicide.
Representative Protocol
Step 1: Esterification of this compound
-
Rationale: Conversion of the carboxylic acid to its methyl ester protects the acidic proton and provides a more suitable substrate for the subsequent Claisen condensation.
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain Methyl (2-bromo-4-chloro-6-nitrophenyl)acetate.
-
Step 2: Claisen Condensation
-
Rationale: This reaction forms the β-ketoester intermediate, a key precursor for the pyrazole ring.
-
Procedure:
-
To a solution of sodium methoxide (1.5 eq) in anhydrous tetrahydrofuran (THF), add a solution of Methyl (2-bromo-4-chloro-6-nitrophenyl)acetate (1.0 eq) and ethyl acetate (2.0 eq) at room temperature.
-
Stir the mixture at reflux for 6 hours.
-
Cool the reaction mixture and quench with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield Ethyl 4-(2-bromo-4-chloro-6-nitrophenyl)-3-oxobutanoate.
-
Step 3: Cyclization with Hydrazine
-
Rationale: The reaction of the β-ketoester with hydrazine hydrate is a classic method for the synthesis of pyrazoles.
-
Procedure:
-
To a solution of Ethyl 4-(2-bromo-4-chloro-6-nitrophenyl)-3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reflux the reaction mixture for 8 hours.
-
Cool the mixture to room temperature, and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the solid product.
-
Recrystallize from ethanol to yield the hypothetical pyrazole fungicide.
-
| Compound | Hypothetical Molecular Formula | Hypothetical Molecular Weight | Hypothetical Yield |
| Methyl (2-bromo-4-chloro-6-nitrophenyl)acetate | C9H7BrClNO4 | 308.52 | 95% |
| Ethyl 4-(2-bromo-4-chloro-6-nitrophenyl)-3-oxobutanoate | C12H11BrClNO5 | 364.58 | 70% |
| Hypothetical Pyrazole Fungicide | C10H7BrClN4O2 | 330.55 | 85% |
Potential Herbicidal Applications
Phenylacetic acid derivatives themselves can exhibit herbicidal activity.[5][6][7] The herbicidal effect is often related to their function as auxins or their ability to inhibit specific plant enzymes. The following section describes a hypothetical derivatization of this compound to an amide, a common modification in herbicide design.
Workflow for the Synthesis of a Hypothetical Phenylacetamide Herbicide
Caption: Proposed synthesis of a phenylacetamide herbicide.
Representative Protocol
Step 1: Formation of the Acid Chloride
-
Rationale: Activation of the carboxylic acid as an acid chloride enhances its reactivity towards nucleophilic attack by an amine.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
The resulting solution of (2-Bromo-4-chloro-6-nitrophenyl)acetyl chloride is used directly in the next step.
-
Step 2: Amidation
-
Rationale: The reaction of the acid chloride with a selected amine (in this case, a substituted aniline as an example) forms the final amide product. The choice of amine is crucial for tuning the biological activity.
-
Procedure:
-
To a solution of a substituted aniline (e.g., 2,6-diethylaniline, 1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add the solution of (2-Bromo-4-chloro-6-nitrophenyl)acetyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the hypothetical phenylacetamide herbicide.
-
| Compound | Hypothetical Molecular Formula | Hypothetical Molecular Weight | Hypothetical Yield |
| (2-Bromo-4-chloro-6-nitrophenyl)acetyl chloride | C8H4BrCl2NO3 | 312.94 | (Used in situ) |
| Hypothetical Phenylacetamide Herbicide (with 2,6-diethylaniline) | C18H18BrClN2O3 | 425.71 | 80% |
A Potential Route to Insecticidal Oxadiazoles
1,3,4-Oxadiazole derivatives are a class of heterocyclic compounds known for their broad spectrum of biological activities, including insecticidal properties.[8][9][10] this compound can serve as a starting material for the synthesis of these valuable scaffolds.
Workflow for the Synthesis of a Hypothetical Oxadiazole Insecticide
Caption: Proposed synthesis of an oxadiazole-based insecticide.
Representative Protocol
Step 1 & 2: Synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetohydrazide
-
Rationale: The acid hydrazide is the key intermediate for the cyclization to the oxadiazole ring.
-
Procedure:
-
Prepare Methyl (2-bromo-4-chloro-6-nitrophenyl)acetate as described in the fungicide synthesis protocol.
-
To a solution of the methyl ester (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain (2-Bromo-4-chloro-6-nitrophenyl)acetohydrazide.
-
Step 3: Cyclization to the Oxadiazole-thiol
-
Rationale: Reaction of the hydrazide with carbon disulfide in the presence of a base leads to the formation of the 1,3,4-oxadiazole-2-thiol ring system.
-
Procedure:
-
To a solution of potassium hydroxide (1.2 eq) in ethanol, add (2-Bromo-4-chloro-6-nitrophenyl)acetohydrazide (1.0 eq).
-
Add carbon disulfide (1.5 eq) and reflux the mixture for 10 hours.
-
Cool the reaction mixture, dilute with water, and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry to obtain 5-((2-Bromo-4-chloro-6-nitrophenyl)methyl)-1,3,4-oxadiazole-2-thiol.
-
Step 4: Alkylation of the Thiol
-
Rationale: The thiol group can be easily alkylated to introduce various substituents, allowing for the modulation of the insecticidal activity.
-
Procedure:
-
To a solution of the oxadiazole-thiol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and a suitable alkyl halide (e.g., ethyl iodide, 1.2 eq).
-
Stir the mixture at room temperature for 6 hours.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the hypothetical oxadiazole insecticide.
-
| Compound | Hypothetical Molecular Formula | Hypothetical Molecular Weight | Hypothetical Yield |
| (2-Bromo-4-chloro-6-nitrophenyl)acetohydrazide | C8H7BrClN3O3 | 308.52 | 90% |
| 5-((2-Bromo-4-chloro-6-nitrophenyl)methyl)-1,3,4-oxadiazole-2-thiol | C9H5BrClN3O2S | 350.58 | 75% |
| Hypothetical Oxadiazole Insecticide (with ethyl group) | C11H9BrClN3O2S | 378.63 | 85% |
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The representative synthetic pathways outlined in these application notes for hypothetical fungicides, herbicides, and insecticides demonstrate its potential as a versatile building block. The multiple reactive sites on the molecule allow for the creation of a diverse library of compounds for biological screening. Further research into the derivatization of this compound is warranted and could lead to the discovery of new and effective crop protection agents.
References
Sources
- 1. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 2. Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis of some new substituted 1,3,4-oxadiazoles as potential insecticidal, antibacterial and anti-acetylcholine esterase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel "Phenyl-Pyrazoline-Oxadiazole" Ternary Substructure Derivatives: Synthesis, Insecticidal Activities, and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with (2-Bromo-4-chloro-6-nitrophenyl)acetic acid (CAS No. 1082042-47-8).[1] The purity of this compound is critical for subsequent synthetic steps and biological assays. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its purification.
Troubleshooting Guide: From Crude Solid to Pure Crystals
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Q1: My initial work-up yielded a dark, oily residue instead of a solid. What went wrong and how do I proceed?
Answer: An oily or deeply colored crude product typically points to the presence of persistent impurities or residual solvents. The nitro group, in particular, can contribute to the formation of colored byproducts under certain reaction conditions.
-
Probable Cause & Mechanistic Insight:
-
Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) can be difficult to remove under standard vacuum and will keep the product from solidifying.
-
Depressed Melting Point: Impurities, such as starting materials or isomers, act as colligative agents, significantly lowering the melting point of the mixture and preventing crystallization.
-
Thermal Decomposition: Phenylacetic acids with electron-withdrawing nitro groups can be thermally sensitive. Excessive heat during solvent removal can lead to decomposition and the formation of colored tars.
-
-
Recommended Action Plan:
-
Acid-Base Extraction: This is a highly effective first-line purification step for a carboxylic acid like this.[2][3]
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. Your desired acid will deprotonate and move into the aqueous layer as a sodium salt.
-
Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any neutral organic impurities that may be trapped.
-
Cool the aqueous layer in an ice bath and slowly re-acidify with cold 1M HCl until the pH is acidic (pH ~2). Your purified product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water to remove inorganic salts.[2]
-
-
Q2: I performed a recrystallization, but my yield is extremely low. How can I improve recovery?
Answer: Low recovery during recrystallization is a common and frustrating issue. It almost always traces back to the choice of solvent and the precise execution of the procedure.
-
Probable Cause & Mechanistic Insight:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C). If the compound has significant solubility even when cold, a large portion will remain in the mother liquor.
-
Using Too Much Solvent: The most frequent error is adding an excessive volume of solvent to dissolve the crude material. This keeps the solution from becoming supersaturated upon cooling, preventing efficient crystallization.
-
Premature Crystallization: If the solution cools too quickly (e.g., during a hot filtration step), the product can crash out of solution along with impurities.[4]
-
-
Troubleshooting & Optimization Protocol:
-
Systematic Solvent Screening: Test a range of solvents on a small scale. See the data table below for suggestions.
-
Use Minimal Hot Solvent: Add the chosen solvent in small portions to the crude solid while heating and stirring. Stop adding solvent as soon as everything has just dissolved.[5]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop first. Do not place it directly into an ice bath from a hot state. Once at room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtration) to about half its volume and cool it again. This may yield a second batch of crystals, which should be analyzed for purity separately.
-
| Recrystallization Solvent Candidates | Boiling Point (°C) | Polarity | Comments |
| Toluene | 111 | Low | Good for less polar impurities. May require a co-solvent.[6] |
| Ethanol/Water | ~78-100 | High (tunable) | A powerful solvent pair. Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of ethanol to clarify before cooling. |
| Acetic Acid | 118 | High (Polar Protic) | Often effective for polar compounds, but can be difficult to remove completely.[5] |
| Ethyl Acetate/Hexane | ~69-77 | Medium (tunable) | Dissolve in hot ethyl acetate, add hexane as the anti-solvent. Good for moderately polar compounds. |
Q3: My product is a pale yellow solid, but the purity by HPLC is still below 98%. What is the likely impurity and how do I remove it?
Answer: A persistent yellow color and lingering impurity peaks in the HPLC often suggest the presence of a structurally similar isomer that co-crystallizes with your product.
-
Probable Cause & Mechanistic Insight:
-
Isomeric Impurities: The synthesis of polysubstituted aromatic rings can sometimes yield small quantities of isomers (e.g., (4-Bromo-2-chloro-6-nitrophenyl)acetic acid). These isomers often have very similar solubility profiles, making them difficult to separate by recrystallization alone.
-
Starting Material: If the reaction did not go to completion, unreacted starting material may be present.
-
-
Advanced Purification Strategy: Flash Column Chromatography When recrystallization is insufficient, flash column chromatography is the method of choice for separating compounds with different polarities.[7][8]
-
Stationary Phase: Use silica gel as the adsorbent.[7]
-
Mobile Phase (Eluent): Your product is quite polar due to the carboxylic acid and nitro groups. A good starting point for the eluent system is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).[7]
-
Begin with a low polarity mixture (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30).
-
To improve peak shape and prevent the acidic product from streaking on the silica, it is highly recommended to add a small amount of acetic acid (~0.5-1%) to the eluent mixture.
-
-
Execution: Dissolve the crude product in a minimal amount of the eluent or dichloromethane, load it onto the column, and begin eluting while collecting fractions.[9] Monitor the fractions by TLC to identify which ones contain your pure product.
-
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process to help you choose the most effective purification method based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of the pure compound? A: Pure this compound is expected to be a crystalline solid, likely ranging from off-white to pale yellow.
Q: How should I store the purified compound? A: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, keeping it refrigerated (2-8°C) is recommended to minimize potential degradation.
Q: Can I use HPLC to monitor the purification process? A: Absolutely. HPLC is an excellent tool for this. A reversed-phase C18 column is typically effective. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (like trifluoroacetic acid or phosphoric acid) to buffer the pH and ensure the protonation of the carboxylic acid group will provide good peak shape.[10][11]
Q: The synthesis patent mentions simple extraction and filtration. Why might I need more complex purification? A: Synthetic procedures reported in patents often describe idealized outcomes and may not fully account for the small-scale variations or side reactions that can occur in a laboratory setting.[12][13] While a simple work-up may be sufficient for industrial-scale production where initial purity might be lower, research applications often demand higher purity, necessitating more rigorous methods like recrystallization or chromatography.[3]
References
- This compound. Autech Industry Co.,Limited.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- Column chrom
- Column Chromatography: Principles, Procedure, and Applic
- US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- [ChemPlayer Reupload]Trying out a prepar
- Column chromatography. YouTube, Royal Society of Chemistry.
- HPLC Separation of Bromoacetic and Chloroacetic acids on Newcrom B Column. SIELC Technologies.
- This compound | 1082040-47-8. ChemicalBook.
- HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies.
- CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure.
- Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline. Benchchem.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 7. columbia.edu [columbia.edu]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC Separation of Bromoacetic and Chloroacetic acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 11. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 13. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of (2-bromo-4-chloro-6-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction conditions to improve yield and purity.
Overview of Synthetic Strategy
The synthesis of a polysubstituted aromatic compound like this compound requires careful planning regarding the order of substituent introduction. The directing effects of the substituents are critical for achieving the desired regiochemistry.[1][2][3][4][5] A logical and commonly employed pathway begins with a substituted aniline, leveraging the powerful and versatile Sandmeyer reaction.
A plausible synthetic route involves these key transformations:
-
Starting Material: 2-Bromo-4-chloroaniline.
-
Diazotization: Conversion of the amino group to a diazonium salt.
-
Cyanation (Sandmeyer Reaction): Displacement of the diazonium group with a cyanide group to form 2-bromo-4-chloro-6-cyanobenzonitrile.
-
Nitration: Introduction of the nitro group onto the aromatic ring.
-
Hydrolysis: Conversion of the nitrile group to the final carboxylic acid.
The order of these steps is crucial. Performing the Sandmeyer reaction first to install the nitrile precursor, followed by nitration, is generally preferred. The bromo and chloro substituents are ortho-, para-directing, guiding the incoming nitro group to the correct position (ortho to bromine, para to chlorine).
Visual Workflow of the Proposed Synthesis
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, providing explanations and actionable protocols.
FAQ 1: My diazotization reaction is yielding a dark-colored tar instead of the diazonium salt. What's going wrong?
Answer:
The formation of tar is a classic sign that the diazonium salt is decomposing. Arenediazonium salts are notoriously unstable at elevated temperatures.[6] The diazonio group is an excellent leaving group (N₂ gas), and premature decomposition leads to a complex mixture of phenolic byproducts and coupling products, which present as a dark tar.
Causality & Troubleshooting Steps:
-
Temperature Control is Critical: The diazotization reaction must be maintained between 0-5 °C. Use an ice-salt bath for cooling and monitor the internal reaction temperature closely with a low-temperature thermometer.
-
Slow Reagent Addition: The aqueous solution of sodium nitrite (NaNO₂) should be added dropwise and slowly to the acidic solution of the aniline. This prevents localized temperature spikes from the exothermic reaction.
-
Check Reagent Quality: Ensure the sodium nitrite is fresh. Old NaNO₂ can decompose, leading to inefficient diazotization.
-
Immediate Use: Do not attempt to isolate the diazonium salt. It should be prepared in situ and used immediately in the subsequent Sandmeyer step.
FAQ 2: The yield from my Sandmeyer (cyanation) step is very low. How can I improve it?
Answer:
A low yield in the Sandmeyer reaction can stem from several factors, including incomplete diazotization, side reactions, or suboptimal conditions for the copper(I) cyanide-mediated substitution. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and its efficiency depends on the careful orchestration of the diazonium salt formation and its subsequent reaction with the copper(I) catalyst.[7]
Causality & Optimization Protocol:
-
Ensure Complete Diazotization: Before adding the diazonium salt solution to the CuCN mixture, test for the presence of unreacted nitrous acid. A drop of the reaction mixture should turn potassium iodide-starch paper blue. If it doesn't, it indicates insufficient NaNO₂. If it turns blue instantly and strongly, it may indicate excess nitrous acid, which can also lead to side reactions.
-
Catalyst Preparation: The copper(I) cyanide (CuCN) solution must be freshly prepared and properly neutralized. The solution should be kept neutral or slightly acidic to prevent the formation of undesired phenolic byproducts from the reaction of the diazonium salt with hydroxide ions.
-
Controlled Addition: The cold diazonium salt solution should be added slowly and in portions to the CuCN solution. The temperature of the CuCN solution should be carefully controlled, typically starting at a low temperature and gradually warming to facilitate the reaction and the evolution of nitrogen gas.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Diazotization Temp. | 0-10 °C | 0-5 °C | Minimizes premature decomposition of the diazonium salt.[6] |
| Addition Rate | Rapid | Slow, dropwise | Prevents local overheating and uncontrolled N₂ evolution. |
| Cu(I) Catalyst | Stoichiometric | Catalytic (10-20 mol%) | While classic protocols use stoichiometric copper, modern variants show high efficiency with catalytic amounts, reducing waste and cost.[8] |
| pH of CuCN solution | Not controlled | Neutral to slightly acidic | Prevents competing hydroxylation side reactions.[7] |
FAQ 3: The nitration step is producing multiple isomers or the reaction is incomplete. What should I adjust?
Answer:
Nitration of a polysubstituted benzene ring is a competitive process governed by the directing effects of the existing substituents and the reaction conditions.[9] In your intermediate, the bromo and chloro groups are ortho-, para-directing activators (though deactivating overall), while the nitrile group is a meta-director. The desired product requires nitration at the C6 position. Formation of other isomers or an incomplete reaction points to issues with temperature or the nitrating agent.
Causality & Optimization Protocol:
-
Nitrating Agent Composition: The combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺).[10] The ratio of these acids is crucial. An excess of sulfuric acid ensures the complete formation of the nitronium ion.
-
Temperature Management: Nitration is highly exothermic. If the temperature rises uncontrollably, the reaction rate can increase dramatically, leading to the formation of dinitrated byproducts or oxidative degradation. Conversely, if the temperature is too low, the reaction may be sluggish and incomplete.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Nitrating Mixture | Conc. HNO₃ only | Mixed Acid (HNO₃/H₂SO₄) | H₂SO₄ acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺), which is necessary for nitrating a deactivated ring.[10] |
| Temperature | Room Temperature | 0-10 °C during addition, then RT | Controlled initial temperature prevents runaway reactions and side product formation.[11][12] |
| Reaction Monitoring | Time-based | TLC Analysis | Provides real-time information on the consumption of starting material and formation of the product, preventing premature workup. |
FAQ 4: The final hydrolysis of the nitrile to the carboxylic acid is slow and gives a low yield. What are the best conditions?
Answer:
Hydrolysis of an sterically hindered arylacetonitrile can be challenging. Both acidic and basic conditions can be used, but each has potential pitfalls. Strong acid hydrolysis can sometimes lead to decarboxylation under harsh conditions, while strong base hydrolysis requires a separate acidification step to protonate the carboxylate salt.
Causality & Recommended Protocols:
-
Acid-Catalyzed Hydrolysis: This is often a robust method. Refluxing the nitrile in a mixture of a strong acid (e.g., 50% H₂SO₄ or concentrated HCl) and water is a common approach. The reaction proceeds through the formation of a primary amide intermediate.
-
Base-Catalyzed Hydrolysis: Refluxing with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is also effective.[13][14] This forms the sodium or potassium salt of the carboxylic acid, which is typically soluble in the aqueous medium. The final product is obtained by acidifying the cooled reaction mixture, which precipitates the free carboxylic acid. This method can be advantageous for separating the product from non-acidic impurities.
-
Near-Critical Water Hydrolysis: Modern, green chemistry approaches have explored non-catalytic hydrolysis in near-critical water (e.g., 240-310 °C in a sealed vessel).[15][16] This avoids the use of strong acids or bases but requires specialized high-pressure equipment.
Optimized Protocol (Base Hydrolysis):
-
Suspend the (2-Bromo-4-chloro-6-nitrophenyl)acetonitrile in a 10-20% aqueous solution of NaOH.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting nitrile is consumed (typically 4-8 hours).
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the cold solution with concentrated HCl until the pH is ~1-2.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve yield issues systematically.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (n.d.). Google Patents.
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). OrganicChemGuide. Retrieved January 20, 2026, from [Link]
-
Conversion of phenylacetonitrile to phenylacetic acid and 2-hydroxyphenylacetic acid by resting cells of E. oligosperma R1. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Substituted phenylacetic acid compounds and process for preparation thereof. (n.d.). Google Patents.
- Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium. (n.d.). Google Patents.
-
Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. (n.d.). Patsnap Eureka. Retrieved January 20, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
This compound. (n.d.). AOPHARMA. Retrieved January 20, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
- Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.). Google Patents.
-
Synthesis of Polysubstituted Benzenes. (n.d.). Fiveable. Retrieved January 20, 2026, from [Link]
- Synthesis method of 4-bromo-2-nitrophenyl acetic acid. (n.d.). Google Patents.
-
Reactions of Arylamines. (2024, July 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Synthesis of Polysubstituted Benzenes. (n.d.). NC State University Libraries. Retrieved January 20, 2026, from [Link]
-
Synthesis of Polysubstituted Benzenes. (2023, October 27). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Synthesis of Aromatic Compounds From Benzene. (2025, May 12). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Synthesis of Polysubstituted Benzenes. (2021, December 27). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved January 20, 2026, from [Link]
-
The nitration of phenylacetic acid. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 20, 2026, from [Link]
- Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (n.d.). Google Patents.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
Sources
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- 2. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 4. Synthesis of Aromatic Compounds From Benzene - Chemistry Steps [chemistrysteps.com]
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- 6. organicchemistryguide.com [organicchemistryguide.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 9. stmarys-ca.edu [stmarys-ca.edu]
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- 11. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 12. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 13. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 14. US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents [patents.google.com]
- 15. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 16. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid. As a key intermediate in various synthetic pathways, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, during its synthesis.
I. Overview of the Synthetic Pathway & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common and logical synthetic route begins with 4-chlorotoluene and proceeds through nitration, bromination, and functional group manipulation of the methyl group to the desired acetic acid moiety. Each of these steps presents unique challenges and potential for side product formation.
This guide will focus on a plausible and widely applicable synthetic strategy:
-
Nitration of 4-chlorotoluene to 4-chloro-2-nitrotoluene.
-
Bromination of 4-chloro-2-nitrotoluene to yield 2-bromo-4-chloro-6-nitrotoluene.
-
Benzylic Bromination of the methyl group to form 2-bromo-4-chloro-6-nitrobenzyl bromide.
-
Cyanation of the benzyl bromide to produce (2-Bromo-4-chloro-6-nitrophenyl)acetonitrile.
-
Hydrolysis of the nitrile to the final product, this compound.
The following sections will delve into the specific issues that can arise at each stage of this process.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.
A. Nitration Stage: From 4-chlorotoluene to 4-chloro-2-nitrotoluene
Question 1: My nitration of 4-chlorotoluene is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-chloro-2-nitrotoluene?
Answer: The nitration of 4-chlorotoluene is a classic electrophilic aromatic substitution reaction. The methyl group is an activating, ortho-, para- directing group, while the chloro group is a deactivating, ortho-, para- directing group. The directing effects of both substituents must be considered. While the methyl group's activating effect generally dominates, leading to substitution at positions ortho and para to it, the presence of the chloro group can still lead to the formation of undesired isomers.
Common Side Products:
-
4-Chloro-3-nitrotoluene: Formation of this isomer can occur, although it is generally a minor product.
-
Dinitrated products: If the reaction conditions are too harsh (e.g., high temperature, excessive nitrating agent), dinitration can occur.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low temperature, typically between 0 and 10 °C. | Nitration is an exothermic reaction. Lower temperatures increase the selectivity for the kinetically favored product and reduce the formation of dinitrated byproducts.[1][2][3] |
| Addition of Nitrating Agent | Add the nitrating mixture (a combination of concentrated nitric and sulfuric acids) slowly and dropwise with vigorous stirring. | This ensures localized overheating is minimized and the concentration of the electrophile (NO₂⁺) is kept consistent throughout the reaction mixture, which enhances selectivity.[4] |
| Stoichiometry | Use a slight excess of the nitrating agent, but avoid a large excess. | A significant excess of the nitrating agent can lead to the formation of dinitrated products. |
B. Bromination Stage: From 4-chloro-2-nitrotoluene to 2-bromo-4-chloro-6-nitrotoluene
Question 2: I am observing the formation of multiple brominated isomers during the synthesis of 2-bromo-4-chloro-6-nitrotoluene. What are the likely side products and how can I avoid them?
Answer: In this step, the directing effects of the three existing substituents on the aromatic ring come into play. The methyl group is ortho-, para- directing, the chloro group is ortho-, para- directing, and the nitro group is a deactivating, meta- directing group. The position of bromination will be directed to the most activated position that is sterically accessible.
Common Side Products:
-
3-Bromo-4-chloro-2-nitrotoluene: Bromination at the position ortho to the methyl group and meta to the nitro group.
-
Dibrominated products: Over-bromination can lead to the introduction of a second bromine atom.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a Lewis acid catalyst such as FeBr₃ or AlBr₃. | The catalyst polarizes the Br-Br bond, generating a stronger electrophile (Br⁺), which is necessary to overcome the deactivating effect of the nitro and chloro groups.[2] |
| Solvent | A non-polar solvent like dichloromethane or carbon tetrachloride is often suitable. | These solvents help to control the reaction temperature and solubilize the reactants. |
| Temperature | Maintain a controlled temperature, as excessive heat can lead to less selective bromination and the formation of byproducts. |
C. Benzylic Bromination Stage: Formation of 2-bromo-4-chloro-6-nitrobenzyl bromide
Question 3: My benzylic bromination reaction is yielding a complex mixture, and the desired product is unstable. What are the common side products and how can I improve the reaction?
Answer: Benzylic bromination proceeds via a free radical mechanism and is typically initiated by light or a radical initiator. The benzylic position is susceptible to bromination due to the resonance stabilization of the resulting benzyl radical.[5]
Common Side Products:
-
Unreacted 2-bromo-4-chloro-6-nitrotoluene: Incomplete reaction is a common issue.
-
Dibrominated product (2-bromo-4-chloro-6-nitrobenzylidene dibromide): Over-reaction can lead to the substitution of a second hydrogen on the methyl group.
-
Ring brominated products: Although less common under radical conditions, some electrophilic aromatic substitution can occur if the conditions are not strictly controlled.
-
Dimerization products: The reactive benzyl bromide can undergo self-condensation.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Reagent | Use N-Bromosuccinimide (NBS) as the brominating agent. | NBS provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic addition to the aromatic ring.[6] |
| Initiator | Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, UV light can be used. | These initiators facilitate the formation of the bromine radical, which is essential for the propagation of the radical chain reaction. |
| Solvent | Use a non-polar solvent such as carbon tetrachloride or cyclohexane. | These solvents are inert under radical conditions and help to prevent ionic side reactions. |
| Reaction Monitoring | Carefully monitor the reaction progress using techniques like TLC or GC to avoid over-bromination. |
D. Cyanation Stage: From Benzyl Bromide to (2-Bromo-4-chloro-6-nitrophenyl)acetonitrile
Question 4: The cyanation of my benzyl bromide is resulting in low yields and significant impurities. What could be the cause?
Answer: This step is a nucleophilic substitution reaction (Sₙ2) where the bromide is displaced by the cyanide ion. The presence of the electron-withdrawing nitro group can influence the reactivity of the benzylic carbon.
Common Side Products:
-
Unreacted 2-bromo-4-chloro-6-nitrobenzyl bromide: Incomplete reaction.
-
Elimination product (2-bromo-4-chloro-6-nitrostyrene): If a strong, sterically hindered base is present or if the reaction is run at high temperatures.
-
Isocyanide product: Ambident nature of the cyanide nucleophile can lead to the formation of the isocyanide, although this is usually a minor product.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Cyanide Source | Use sodium or potassium cyanide in a polar aprotic solvent. | These salts are good sources of the cyanide nucleophile. |
| Solvent | A polar aprotic solvent like DMSO or DMF is preferred. | These solvents solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic and accelerating the Sₙ2 reaction. |
| Temperature | Maintain a moderate temperature. Excessive heat can promote elimination. |
E. Hydrolysis Stage: From Nitrile to Carboxylic Acid
Question 5: During the hydrolysis of (2-Bromo-4-chloro-6-nitrophenyl)acetonitrile, I am isolating a significant amount of a neutral compound in addition to my desired acidic product. What is this byproduct and how can I ensure complete hydrolysis?
Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a very common issue in this reaction.
Common Side Products:
-
(2-Bromo-4-chloro-6-nitrophenyl)acetamide: This is the intermediate of the hydrolysis and will be the primary byproduct if the reaction is not driven to completion.
-
Unreacted (2-Bromo-4-chloro-6-nitrophenyl)acetonitrile: Incomplete initial hydrolysis.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Use either strongly acidic (e.g., concentrated H₂SO₄ or HCl) or strongly basic (e.g., concentrated NaOH or KOH) conditions with heating. | Both acidic and basic conditions effectively catalyze the hydrolysis of both the nitrile and the intermediate amide.[7] |
| Reaction Time and Temperature | Prolonged heating is often necessary to ensure complete conversion of the amide to the carboxylic acid. | The hydrolysis of the amide is often the slower step. |
| Work-up Procedure | After hydrolysis under basic conditions, the reaction mixture should be acidified to a low pH (around 1-2) to precipitate the carboxylic acid.[8][9] | This ensures that the product is in its acidic form and can be isolated by filtration or extraction. |
III. Purification of the Final Product
Question 6: My final product, this compound, is impure. What are the recommended methods for purification?
Answer: The purification strategy will depend on the nature of the impurities present.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility characteristics.
-
Acid-Base Extraction: If the main impurity is the neutral amide, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral amide remains in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure carboxylic acid.[8][9]
-
Column Chromatography: For difficult separations or for obtaining very high purity material, silica gel column chromatography can be employed. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) will need to be developed.
IV. Summary of Potential Side Products
| Stage | Potential Side Products |
| Nitration | 4-Chloro-3-nitrotoluene, Dinitrated products |
| Bromination | 3-Bromo-4-chloro-2-nitrotoluene, Dibrominated products |
| Benzylic Bromination | 2-bromo-4-chloro-6-nitrobenzylidene dibromide, Dimerization products |
| Cyanation | 2-bromo-4-chloro-6-nitrostyrene, Isocyanide product |
| Hydrolysis | (2-Bromo-4-chloro-6-nitrophenyl)acetamide |
V. References
-
Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Retrieved from
-
Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Retrieved from [Link]
-
Google Patents. (n.d.). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Retrieved from
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid. Retrieved from
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Dr. Tania CS. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2013, August 7). (PDF) Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from
-
Chemistry LibreTexts. (2021, December 27). 5.2: Oxidation of Aromatic Compounds. Retrieved from [Link]
-
Leah4sci. (2019, March 7). Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. Retrieved from [Link]
-
ChemPlayer. (2023, June 3). [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid. YouTube. Retrieved from [Link]
-
26. Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). OF WILLGERODT REACTION CONDITIONS WITH KETONES. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-5-chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]
-
Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]
-
ResearchGate. (2006, August 6). High atomic yield bromine-less benzylic bromination. Retrieved from [Link]
Sources
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 9. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
troubleshooting failed reactions with (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
Welcome to the technical support guide for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this highly functionalized and sterically demanding building block. My goal is to provide you with in-depth, field-tested insights to anticipate and overcome common experimental challenges, ensuring the integrity and success of your synthetic campaigns.
Understanding the Molecule: A Foundation for Success
This compound is a multifaceted reagent. Its reactivity is dominated by several key features:
-
Steric Hindrance: The ortho-bromo and ortho-nitro groups flanking the acetic acid moiety create significant steric bulk. This directly impacts the accessibility of the carboxylic acid for reactions like amide coupling and esterification.
-
Electronic Effects: The nitro group is a powerful electron-withdrawing group, which acidifies the benzylic protons and activates the aromatic ring for nucleophilic aromatic substitution (SNAr).
-
Multiple Reactive Sites: The molecule possesses a carboxylic acid, two distinct aryl halides (bromo and chloro), and a nitro group, offering a rich but complex landscape for chemical transformations.
This guide will address the most common issues arising from these inherent properties.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and reaction failures.
FAQ 1: My amide coupling/esterification reaction is not proceeding or is extremely sluggish. What is the primary cause?
This is the most frequently encountered issue. The primary culprit is the severe steric hindrance around the carboxylic acid. Standard coupling conditions (e.g., HATU/DIPEA or EDC/HOBt at room temperature) are often insufficient to overcome the energy barrier for acyl intermediate formation and subsequent nucleophilic attack.
-
Causality: The bulky ortho substituents physically block the approach of both the activating agents and the incoming amine or alcohol nucleophile. Studies on similarly ortho-substituted phenylacetic acids consistently show dramatically reduced reaction rates compared to their meta or para counterparts.[1][2]
FAQ 2: I am observing significant decomposition of my starting material under my reaction conditions. Why is this happening?
This compound can be susceptible to two primary degradation pathways, especially under harsh conditions:
-
Decarboxylation: The presence of the ortho-nitro group can facilitate decarboxylation, particularly at elevated temperatures or in the presence of certain bases.[3][4] This is a known phenomenon for nitrophenylacetic acids.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is activated towards nucleophilic attack. If your reaction contains potent nucleophiles (e.g., certain amines, alkoxides, or even some basic catalysts at high temperatures), they can displace the bromo or chloro substituents.[7][8][9]
FAQ 3: In my cross-coupling reaction (e.g., Suzuki, Heck), I am getting low yields or a complex mixture of products. Which halide is more reactive?
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl. Therefore, the C-Br bond is expected to be significantly more reactive than the C-Cl bond.[10][11]
-
Problem Source: If you are observing a complex mixture, it could be due to:
-
High Catalyst Loading/High Temperatures: Forcing conditions can lead to competing reactivity at the C-Cl bond.
-
Ligand Choice: Some palladium ligands can promote the activation of aryl chlorides.
-
Side Reactions: The nitro group can sometimes interfere with palladium catalytic cycles.
-
FAQ 4: Can I reduce the nitro group without affecting the rest of the molecule?
Yes, selective reduction of the nitro group to an amine is a common transformation. However, care must be taken to choose conditions that do not simultaneously cause hydrodehalogenation (removal of the bromo or chloro groups).
-
Recommended Methods: Catalytic hydrogenation with PtO₂ or controlled reduction with reagents like iron powder in acetic acid or tin(II) chloride are generally effective. Harsh reducing agents like LiAlH₄ should be avoided as they will also reduce the carboxylic acid.
Detailed Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific reaction failures.
Guide 1: Troubleshooting Failed Amide Coupling and Esterification Reactions
If you are experiencing low to no conversion in your coupling reactions, follow this diagnostic workflow.
Troubleshooting Workflow: Amide/Ester Formation
Caption: Key parameters for selective Suzuki coupling.
Protocol 2: Selective Suzuki-Miyaura Coupling
This protocol is optimized for selective reaction at the C-Br bond.
-
Reagent Preparation:
-
To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and a suitable base (e.g., K₂CO₃, 2.5 equiv).
-
Add the palladium catalyst and ligand. For initial attempts, Pd(PPh₃)₄ (3-5 mol%) is a robust choice.
-
-
Reaction Execution:
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed solvents (e.g., a 4:1 mixture of Dioxane:Water).
-
Heat the reaction to 80 °C. Avoid excessive temperatures to minimize C-Cl activation.
-
Monitor the reaction progress by LCMS every 1-2 hours. Look for the disappearance of the starting material and the appearance of the desired product mass.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
| Parameter | Potential Issue | Recommended Solution | Rationale |
| Catalyst | Low activity | Use a more active catalyst system like Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos, XPhos). | These ligands form more reactive catalytic species, allowing for lower temperatures and better selectivity. |
| Base | Reaction stalling | Use a stronger base like Cs₂CO₃ or K₃PO₄. | The acidity of the carboxylic acid can interact with the base; a stronger base can ensure the catalytic cycle proceeds efficiently. |
| Side Product | C-Cl coupling observed | Lower the reaction temperature to 60-70 °C and increase monitoring frequency. | The energy barrier for C-Cl oxidative addition is higher than for C-Br; lower temperatures exploit this difference. |
| Side Product | Debromination | Ensure reagents and solvents are thoroughly degassed. | Oxidative addition of the aryl bromide to Pd(0) is the first step. Oxygen can damage the catalyst. |
By understanding the inherent chemical properties of this compound and applying these structured troubleshooting guides, you can significantly increase the success rate of your reactions. Always begin with small-scale test reactions to establish optimal conditions before committing larger quantities of material.
References
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
(2-Nitrophenyl)acetic acid - Wikipedia. [Link]
-
Esterification of Phenylacetic Acid (1) with tert-Butyl Al- cohol in the Presence of DMAP a - ResearchGate. [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Photodecarboxylation of nitrophenylacetate ions - American Chemical Society. [Link]
-
Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC - NIH. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals | Request PDF - ResearchGate. [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications | Request PDF - ResearchGate. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
-
Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC - NIH. [Link]
-
Photostimulated Reactions of Phenylacetic Acid Dianions with Aryl Halides. Influence of the Metallic Cation on the Regiochemistry of Arylation | Organic Letters - ACS Publications. [Link]
-
Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias - Semantic Scholar. [Link]
-
Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value - NIH. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]
-
p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions . [Link]
-
Fischer Esterification of Glycerol by Phen - JOCPR. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
-
The Mechanism of Decarboxylation of -p-Nitrophenyl-trans-cinnamic Acids . [Link]
- Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl)
-
Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids - PMC - NIH. [Link]
Sources
- 1. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid Synthesis
Welcome to the Technical Support Center for the synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to optimizing the reaction temperature for this specific synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis but to understand the critical parameters that govern its success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis, with a focus on the impact of reaction temperature.
Q1: My reaction is sluggish and yields are consistently low. What's the likely cause and how can I improve it?
Likely Cause: Incomplete reaction due to insufficient thermal energy is a common reason for low yields. The starting material, a substituted phenylacetic acid, possesses deactivating groups (bromo, chloro, and the newly introduced nitro group) which can slow down the electrophilic substitution reaction.[1]
Troubleshooting Steps:
-
Cautious Temperature Increase: Gradually increasing the reaction temperature can significantly enhance the reaction rate.[1] However, this must be done with care to avoid promoting side reactions. We recommend increasing the temperature in 5-10°C increments and monitoring the reaction progress closely.
-
Extended Reaction Time: Given the deactivated nature of the substrate, a longer reaction time may be necessary for the reaction to reach completion.[1]
-
Stronger Nitrating Agent: If temperature and time adjustments are insufficient, consider using a more potent nitrating agent. A higher concentration of the active electrophile, the nitronium ion (NO₂⁺), can be achieved by using fuming nitric acid or increasing the proportion of sulfuric acid in the nitrating mixture.[1]
-
Reaction Monitoring: It is crucial to monitor the reaction's progress. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide real-time information on the consumption of starting material and the formation of the desired product.[1][2]
Q2: I'm observing significant byproduct formation, including di-nitrated compounds. How can I improve the selectivity of my reaction?
Likely Cause: The formation of multiple nitrated products is a frequent challenge and is directly influenced by the reaction temperature.[3] Higher temperatures can provide the necessary activation energy for subsequent nitration reactions, leading to the formation of di- or even tri-nitrated species.[3]
Troubleshooting Steps:
-
Strict Temperature Control: Carefully control the reaction temperature, keeping it at the lower end of the optimal range for mono-nitration.[3] The addition of the nitrating agent should be slow and controlled to prevent localized overheating.[4]
-
Controlled Reagent Addition: Add the nitrating mixture dropwise to the solution of the starting material with efficient stirring. This helps maintain a low concentration of the nitronium ion and dissipates the heat generated from this exothermic reaction.[1]
-
Optimize Stoichiometry: Use a modest excess of the nitrating agent. A large excess increases the likelihood of dinitration and other side reactions.[1]
Q3: The reaction mixture is turning dark, and I suspect charring. What is happening and how can I prevent it?
Likely Cause: Charring is the incomplete combustion of the organic substrate, resulting in a black, carbonaceous residue.[5] This is primarily caused by excessive heat from the highly exothermic nitration reaction.[5][6] Localized overheating can lead to the decomposition of your starting material and desired product.[5]
Troubleshooting Steps:
-
Maintain Optimal Temperature: Exceeding the optimal temperature is the most common cause of charring.[5] Ensure your cooling system is efficient and can handle the heat generated.
-
Slow Reagent Addition: Adding the nitrating agent too quickly can generate heat faster than it can be dissipated.[5] A slow, controlled addition is critical.
-
Correct Acid Concentration and Ratio: An incorrect ratio of nitric to sulfuric acid can create a more aggressive nitrating mixture, promoting oxidative side reactions and charring.[5]
Q4: I'm having difficulty isolating the product after quenching the reaction. What are some best practices?
Likely Cause: Product loss during workup can significantly impact your final yield. This can be due to incomplete precipitation or the product being soluble in the workup solvents.[4]
Troubleshooting Steps:
-
Careful Quenching: Pour the reaction mixture onto crushed ice to precipitate the product and dilute the strong acid.[3][4]
-
Optimize Extraction: Use an appropriate organic solvent in which your product has high solubility for extraction. Performing multiple extractions with smaller volumes of solvent is generally more effective for better recovery.[3]
-
Purification Considerations: For purification, carefully select a recrystallization solvent to minimize the solubility of the desired product at low temperatures.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the optimal temperature range for this synthesis?
The optimal temperature for the synthesis of this compound is a critical parameter that depends on the specific starting material and reaction scale. While a definitive, universally applicable temperature cannot be stated without experimental data for this specific molecule, related nitration reactions of substituted aromatics offer valuable guidance. Generally, nitration reactions are initiated at low temperatures (0-5°C) during the addition of the nitrating agent to control the initial exotherm.[4] The reaction is then often allowed to warm to a specific temperature and stirred for a set period. For some syntheses of related compounds, the reaction is maintained at a controlled temperature, for instance, between 20°C and 30°C, after the initial addition. It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.
Q2: How can I monitor the progress of the reaction?
Monitoring the reaction is essential for determining the optimal reaction time and preventing the formation of byproducts. The most common methods include:
-
Thin Layer Chromatography (TLC): A simple and rapid technique to qualitatively assess the consumption of the starting material and the formation of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to assess the purity of the final product.[1][7][8]
-
Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.[8]
Q3: What are the key safety precautions for this reaction?
Nitration reactions are highly exothermic and require strict safety protocols.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Cooling Bath: Have an adequate cooling bath (e.g., ice-water or ice-salt) ready to control the reaction temperature.
-
Slow Addition: Add the nitrating agent slowly and carefully to control the exothermic reaction.[4]
-
Quenching: Quench the reaction by slowly adding the reaction mixture to a large amount of ice.
Q4: What are the best methods for purifying the final product?
Purification is crucial to obtain this compound of high purity. Common methods include:
-
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical to ensure the desired product crystallizes out while impurities remain in solution.[1][9]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed to separate the desired product from impurities based on their different polarities.[10]
Data Summary and Protocols
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to deactivating groups.[1] | Cautiously increase reaction temperature, extend reaction time, or use a more potent nitrating agent.[1] |
| Byproduct Formation | High reaction temperature leading to over-nitration.[3] | Maintain strict temperature control at the lower end of the optimal range and add the nitrating agent slowly.[3][4] |
| Charring | Excessive heat from the exothermic reaction.[5] | Ensure efficient cooling, add the nitrating agent slowly, and use the correct acid ratio.[5] |
| Difficult Product Isolation | Product loss during workup.[4] | Carefully quench the reaction on ice and optimize extraction and purification procedures.[3][4] |
Experimental Protocol: General Procedure for Nitration
This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting substituted phenylacetic acid in concentrated sulfuric acid.
-
Cool the mixture to 0-5°C using an ice bath.[4]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0-5°C.[4]
-
After the addition is complete, allow the reaction to stir at the optimized temperature for the determined amount of time, monitoring its progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.[4]
-
Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.[4]
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Diagram 2: Factors Influencing Reaction Temperature Optimization
Caption: Key factors to consider when optimizing the reaction temperature.
References
- BenchChem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
- BenchChem. (n.d.). Technical Support Center: Optimizing Oleum Nitration Reactions.
- BenchChem. (n.d.). Optimizing reaction conditions for the nitration of methyl-triazole.
- AIP Publishing. (n.d.). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene.
- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf.
- ACS Publications. (2013). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. Analytical Chemistry.
- (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- PubMed. (2020). Monitoring peptide tyrosine nitration by spectroscopic methods.
- ResearchGate. (n.d.). The effects of reaction factors on the nitration. Reaction condition.
- (n.d.). 6. analytical methods.
- Patsnap. (n.d.). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.
- BenchChem. (n.d.). How to avoid charring during nitration reactions.
- Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.
- ResearchGate. (2015). NITRATION A little practical guide for students.
- Reddit. (2023). Di-nitration troubleshooting. r/Chempros.
- Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
- Google Patents. (n.d.). CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- ChemicalBook. (n.d.). 2-BROMO-6-CHLORO-4-NITROANILINE synthesis.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- (n.d.). This compound.
- Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl.
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
- ChemicalBook. (n.d.). This compound | 1082040-47-8.
- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.
- Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?.
- BenchChem. (n.d.). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.
- BenchChem. (n.d.). Synthesis routes of 2-Bromo-4-nitrophenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
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Welcome to the technical support center for reactions involving (2-Bromo-4-chloro-6-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this highly functionalized molecule. The strategic presence of a carboxylic acid, a nitro group, and two distinct halogen atoms—bromo and chloro—offers a rich platform for diverse chemical transformations, yet demands careful, chemoselective catalytic strategies.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific experimental challenges. The advice herein is grounded in established catalytic principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
Section 1: Navigating Chemoselectivity with this compound
The primary challenge when working with this substrate is achieving selectivity. The reactivity of the functional groups typically follows this general order under various catalytic conditions:
-
-COOH (Carboxylic Acid): Amenable to esterification or amidation, usually under conditions that do not affect the other groups.
-
-NO₂ (Nitro Group): Can be selectively reduced to an amine. This transformation is often sensitive and can be complicated by side reactions like dehalogenation.
-
-Br (Bromo Group): More reactive than the chloro group in palladium-catalyzed cross-coupling reactions due to the lower C-Br bond dissociation energy.
-
-Cl (Chloro Group): The least reactive halide, typically requiring more active catalysts or harsher conditions for cross-coupling.
The following diagram illustrates a decision-making workflow for selecting the appropriate reaction pathway based on the desired transformation.
Caption: Decision workflow for catalyst selection based on the target functional group.
Section 2: Reduction of the Nitro Group
Q1: How can I selectively reduce the nitro group to an amine without causing dehalogenation?
A1: This is a critical challenge, as common hydrogenation catalysts like Palladium on carbon (Pd/C) are highly active and will readily cleave the C-Br and C-Cl bonds (hydrodehalogenation), especially in the presence of a nitro group.[1][2]
Core Recommendation: The preferred method is to use a catalyst system with attenuated activity or one that is less prone to promoting hydrodehalogenation.
-
Sulfided Platinum on Carbon (Pt(S)/C): This is an excellent choice for chemoselective nitro group reduction in the presence of halides.[3][1] The sulfur acts as a selective poison, deactivating the sites responsible for hydrodehalogenation while maintaining high activity for nitro reduction.[1] Optimized conditions often involve low hydrogen pressure (3-4 bar) and mild temperatures (RT to 40°C), which further minimizes side reactions.[1]
-
Stoichiometric Metal Reductants: Metals like iron powder (Fe) with an ammonium chloride (NH₄Cl) buffer or tin(II) chloride (SnCl₂) are classic and reliable methods.[4][2] These reactions are highly selective for the nitro group and do not typically affect aryl halides.[4][2] Iron is often preferred due to its cost-effectiveness and the generation of environmentally benign iron oxides as byproducts.[4]
| Method | Catalyst/Reagent | Typical Conditions | Selectivity Notes | Reference |
| Catalytic Hydrogenation | 3-5% Pt(S)/C | H₂ (3-4 bar), THF or EtOH, 25-40°C | Excellent selectivity; minimal dehalogenation. | [3][1] |
| Metal Reduction | Fe powder, NH₄Cl | EtOH/H₂O, reflux | High selectivity; tolerant of most functional groups. | [4][5] |
| Metal Salt Reduction | SnCl₂·2H₂O | EtOH or EtOAc, reflux | Mild and highly selective; good for sensitive substrates. | [2] |
Troubleshooting Nitro Reduction
-
Problem: I'm still observing dehalogenation even with Pt(S)/C.
-
Solution: Lower the hydrogen pressure and temperature. Ensure the catalyst has not been contaminated. Older catalysts may lose their sulfur treatment, leading to increased activity for dehalogenation.
-
-
Problem: My reaction with iron powder is sluggish or incomplete.
-
Solution: Ensure the iron powder is activated. This can often be achieved by pre-washing with dilute HCl to remove surface oxides. The reaction is often heterogeneous, so vigorous stirring is essential.
-
Section 3: Cross-Coupling Reactions at the Halogen Positions
The differential reactivity of the C-Br and C-Cl bonds is the key to achieving selective functionalization of the aromatic ring. Oxidative addition to a Pd(0) catalyst is the rate-determining step, and it occurs much more readily at the C-Br bond than the C-Cl bond.
Q2: How can I perform a Suzuki-Miyaura coupling reaction selectively at the bromine position?
A2: Selective coupling at the C-Br position is highly achievable by using standard palladium catalysts under relatively mild conditions. The C-Cl bond will remain intact.
Core Recommendation: A standard Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient. Alternatively, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand can be used.
-
Catalyst System: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligand like PPh₃ or a more electron-rich, bulky Buchwald ligand (e.g., XPhos, SPhos) for more challenging substrates.[6]
-
Base: A moderately weak base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is usually effective. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used if the reaction is sluggish.[6]
-
Solvent: A mixture of an organic solvent and water is typical, such as Dioxane/H₂O, Toluene/H₂O, or DME/H₂O.
Experimental Protocol: Selective Suzuki Coupling at C-Br
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Q3: Is it possible to perform a subsequent coupling at the chlorine position?
A3: Yes, but it requires a more active catalytic system and typically more forcing conditions. After the initial coupling at the bromine site, the resulting product can be subjected to a second cross-coupling reaction.
Core Recommendation: For C-Cl bond activation, highly active catalyst systems are necessary. These often involve bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[7][8]
-
Catalyst System: Use a robust palladium precatalyst (e.g., XPhos Pd G3) or generate the active catalyst in situ from Pd₂(dba)₃ and a ligand like XPhos, SPhos, or an NHC ligand (e.g., IPr).
-
Base: A strong base like K₃PO₄ or Cs₂CO₃ is often required.[6]
-
Temperature: Higher temperatures (e.g., >100 °C) are generally needed.
Troubleshooting Cross-Coupling Reactions
-
Problem: Low yield and significant starting material recovery in C-Br coupling.
-
Solution:
-
Check Reagents: Ensure the boronic acid is not degraded (protodeboronation is a common issue).[8][9] Use fresh reagent or consider a more stable boronic ester derivative (e.g., pinacol ester).[8]
-
Degassing: Oxygen can deactivate the Pd(0) catalyst.[6] Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[9]
-
Catalyst/Ligand: Switch to a more active, electron-rich ligand like XPhos or SPhos to accelerate the oxidative addition step.[6]
-
-
-
Problem: Formation of a dehalogenated (H instead of Br) byproduct.
-
Solution: This suggests a competing reduction pathway. Ensure the boronic acid is of high quality. The presence of impurities can sometimes facilitate this side reaction. Ensure the base is completely anhydrous if specified by the protocol.
-
-
Problem: Catalyst deactivation (reaction turns black and stalls).
-
Solution: The nitro group can act as a ligand and, in some cases, an oxidant, leading to the formation of inactive palladium black.[10][11] Using a more robust ligand that strongly coordinates to the palladium center can prevent catalyst agglomeration and deactivation. Consider a precatalyst that is more resistant to decomposition.
-
Section 4: Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is sterically hindered by the ortho-bromo and ortho-nitro substituents. This can slow down reactions like esterification and amidation.
Q4: What are the best conditions for esterifying the sterically hindered carboxylic acid?
A4: Standard Fischer esterification (acid catalyst, excess alcohol) can be slow due to steric hindrance.[12] More potent activation methods are recommended.
Core Recommendation: Use a carbodiimide coupling agent with a nucleophilic catalyst.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent (EDC) to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[13] This system is highly effective for esterifying sterically hindered acids at room temperature and suppresses side product formation.[13]
-
Acid Chloride Formation: A more forceful method involves converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired alcohol. This should be done with care to avoid side reactions with the other functional groups.
Q5: How can I form an amide from the carboxylic acid?
A5: Similar to esterification, standard thermal amidation is not feasible. The use of coupling reagents is the most effective approach.
Core Recommendation: Utilize modern peptide coupling reagents or boronic acid catalysts.
-
Peptide Coupling Reagents: Reagents like HATU, HBTU, or PyBOP are highly efficient for forming amide bonds, even with hindered substrates. They are used in stoichiometric amounts with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Catalytic Amidation: Boronic acid catalysts have emerged as an effective method for direct amidation, forming only water as a byproduct.[14] This approach is a greener alternative to stoichiometric coupling agents.[14][15]
References
- Selective catalytic hydrogenation of nitro groups in the presence of activ
- Poisoning and deactivation of palladium c
- Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. American Chemical Society.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- C
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Benchchem.
- selective reduction of nitro group without affecting other functional groups. Benchchem.
- Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
- Selective nitro reduction in the synthesis of 'real-world' targets.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Catalytic Amid
- Cross-Coupling Reactions of Nitroarenes. Sci-Hub.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- A green chemistry perspective on catalytic amide bond form
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sci-Hub. Cross-Coupling Reactions of Nitroarenes / Accounts of Chemical Research, 2021 [sci-hub.sg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. Catalytic Amidation [catalyticamidation.info]
preventing decomposition of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid during reaction
Technical Support Center: (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
Welcome to the technical support center for this compound (CAS 1082040-47-8). This guide is designed for researchers, chemists, and drug development professionals to address common challenges associated with the stability of this highly functionalized molecule during chemical transformations. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to prevent its decomposition and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown/black. What is happening?
A dark coloration is a common indicator of decomposition. This is often due to the formation of nitro-aromatic byproducts and potential polymerization under harsh conditions. The primary cause is likely decarboxylation, which is accelerated by heat and basic conditions.
Q2: I am observing unexpected gas evolution from my reaction vessel. Is this normal?
No, this is a strong sign of decomposition. The gas is most likely carbon dioxide (CO₂) being released through the decarboxylation of the acetic acid moiety. This process is particularly favorable in nitrophenylacetic acids because the electron-withdrawing nitro group can stabilize the resulting carbanion intermediate.[1][2]
Q3: My reaction yield is significantly lower than expected, and I've isolated a major byproduct. What is this byproduct likely to be?
The most probable byproduct is the decarboxylated compound, 1-bromo-5-chloro-2-methyl-3-nitrobenzene . This occurs when the acetic acid side chain is lost as CO₂. You can confirm its identity using standard analytical techniques like NMR and Mass Spectrometry.
Q4: What are the optimal storage conditions for this compound to ensure long-term stability?
The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Room temperature storage is generally acceptable for the solid material, but refrigeration is recommended for long-term stability.[3] Avoid exposure to basic vapors and high humidity.
Understanding the Decomposition Pathway
The core instability of this compound stems from its susceptibility to decarboxylation. The molecule's structure, featuring a strong electron-withdrawing nitro group ortho to the acetic acid substituent, makes the benzylic carbon particularly prone to forming a stabilized carbanion upon loss of CO₂.
Mechanism: Base-Promoted Decarboxylation
This pathway is highly prevalent when a base is used in the reaction. The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion can then lose CO₂, a thermodynamically favorable process, to form a resonance-stabilized carbanion. This intermediate is then quenched by a proton source in the reaction mixture to yield the final byproduct.
Caption: Base-promoted decarboxylation of this compound.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving decomposition issues during your experiments.
| Symptom / Observation | Probable Cause(s) | Recommended Corrective Actions & Preventative Measures |
| Low or no yield of desired product; isolation of decarboxylated byproduct. | 1. Excessive Temperature: The reaction temperature is too high, accelerating the rate of decarboxylation. 2. Strong or Nucleophilic Base: Use of strong bases (e.g., NaOH, KOH, alkoxides) readily promotes decarboxylation. | 1. Temperature Control: Maintain the reaction at the lowest effective temperature. Start at 0°C or below and only warm if necessary. Use a cryostat for precise control. 2. Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge) or a weak inorganic base (e.g., K₂CO₃, Cs₂CO₃). Add the base slowly at low temperature. |
| Reaction turns dark; multiple spots on TLC plate. | 1. Presence of Oxygen: Atmospheric oxygen can lead to oxidative side reactions of decomposition intermediates. 2. Inappropriate Solvent: Protic solvents (e.g., methanol, ethanol) can participate in reactions and may not be suitable for all transformations. | 1. Inert Atmosphere: Degas the solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. 2. Solvent Choice: Utilize dry, aprotic solvents such as THF, Dioxane, DMF, or Acetonitrile. Ensure solvents are anhydrous. |
| Inconsistent results between batches. | 1. Reagent Quality: The starting material may have degraded during storage. 2. Moisture Contamination: Water can influence reaction pathways and promote hydrolysis or other side reactions. | 1. Reagent Verification: Check the purity of the this compound by NMR or melting point before use. 2. Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform additions via syringe under an inert atmosphere. |
| Formation of products from Nucleophilic Aromatic Substitution (SNAr). | Strong Nucleophile: The reaction conditions employ a strong nucleophile that displaces the bromo, chloro, or even the nitro group. The positions ortho and para to the nitro group are activated for SNAr.[4] | Control Nucleophilicity: If the intended reaction is not SNAr, consider using a less nucleophilic reagent or protecting the carboxylic acid group to modulate reactivity. Run the reaction at a lower temperature to favor the desired kinetic product. |
Recommended Experimental Protocols
To minimize decomposition, meticulous control over reaction parameters is essential. Below is a generalized, self-validating protocol for a reaction involving this compound, such as an amide coupling.
Protocol: Low-Temperature Amide Coupling
This protocol aims to form an amide bond while suppressing the decarboxylation side reaction.
1. Preparation and Setup:
- Dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator.
- Assemble the reaction flask with a magnetic stir bar, a thermometer, and a septum under a positive pressure of Argon.
- Use only anhydrous solvents and reagents.
2. Reagent Charging (Controlled Addition):
- To the reaction flask, add this compound (1.0 eq) and anhydrous dichloromethane (DCM) or THF.
- Cool the solution to 0°C using an ice-water bath.
- In a separate flask, prepare a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.
- Add the coupling agent (e.g., HBTU, 1.1 eq) to the cooled solution of the acid. Stir for 5-10 minutes (activation step).
3. Reaction Execution:
- Slowly add the amine/base solution to the activated acid solution dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
- Monitor the reaction progress by TLC or LC-MS. A co-spot of the starting material and the decarboxylated byproduct standard can be used for quick validation.
- Allow the reaction to stir at 0-5°C until completion. Avoid warming to room temperature unless absolutely necessary and only after confirming the reaction has stalled at low temperature.
4. Work-up and Purification:
- Quench the reaction by adding cold, dilute aqueous HCl or saturated NH₄Cl solution.
- Extract the product with an organic solvent (e.g., Ethyl Acetate).
- Wash the organic layer sequentially with cold saturated NaHCO₃ solution and brine. Note: The bicarbonate wash should be performed quickly and at low temperature to avoid base-induced decomposition of any unreacted starting material.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a low temperature (<30°C).
- Purify the crude product via column chromatography using a suitable solvent system.
Troubleshooting Flowchart for Experiments
Caption: A logical workflow for troubleshooting common experimental failures.
References
-
The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. ResearchGate. [Link]
-
The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange. [Link]
- Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. National Institutes of Health (NIH). [Link]
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. [Link]
-
(2-Nitrophenyl)acetic acid. Wikipedia. [Link]
-
Co-metabolic formation of substituted phenylacetic acids by styrene-degrading bacteria. PubMed Central, National Institutes of Health (NIH). [Link]
-
Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. ResearchGate. [Link]
-
Iminium salt mediated nitro decarboxylation of α, β-unsaturated acids for the synthesis of β–nitro styrenes under non–c. ACG Publications. [Link]
-
2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]
-
(2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337. PubChem, National Institutes of Health (NIH). [Link]
-
(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. PubChem, National Institutes of Health (NIH). [Link]
-
p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]
- Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Chemistry Stack Exchange. [Link]
Sources
Technical Support Center: Work-up Procedures for (2-Bromo-4-chloro-6-nitrophenyl)acetic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Bromo-4-chloro-6-nitrophenyl)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its reaction work-up, ensuring the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction involving this compound?
A typical work-up for reactions involving acidic products like this compound involves an aqueous work-up to separate the acidic product from neutral or basic impurities. The general steps are:
-
Quenching the Reaction: If necessary, cool the reaction mixture and quench any reactive reagents.
-
Solvent Extraction: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid-Base Extraction: Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt. This will transfer the desired product to the aqueous layer.[1][2][3][4][5]
-
Separation of Layers: Separate the aqueous layer containing the product salt from the organic layer containing neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2 to precipitate the this compound.[6][7]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water to remove any remaining inorganic salts.[8]
-
Drying: Dry the purified solid under vacuum.
Q2: How do I choose an appropriate organic solvent for the initial extraction?
The choice of solvent depends on the reaction solvent and the solubility of your product and byproducts. Ethers like diethyl ether or methyl tert-butyl ether (MTBE), and esters like ethyl acetate are common choices.[9] Dichloromethane can also be used, but it is denser than water, which will alter the layer separation in the separatory funnel.[10] A solvent that is a poor solvent for your product at room temperature but dissolves it well when heated is ideal for subsequent recrystallization.
Q3: My product is not precipitating upon acidification. What should I do?
There are several potential reasons for this:
-
Incomplete Acidification: Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) to fully protonate the carboxylate. Use a pH meter or pH paper for accuracy.[1]
-
Insufficient Concentration: Your product may be too dilute to precipitate. If so, you can try to extract the product back into an organic solvent after acidification.[5]
-
Oiling Out: The product may be separating as an oil rather than a solid. This can happen if the melting point of the solid is low or if impurities are present. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Troubleshooting Guide
Issue 1: Emulsion Formation During Extraction
An emulsion is a stable mixture of two immiscible liquids, which can make layer separation difficult or impossible.
Causality: Emulsions are often caused by the presence of surfactants or finely divided solids at the interface between the organic and aqueous layers. Vigorous shaking of the separatory funnel can also contribute to their formation.
Resolution Protocol:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[11]
-
Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of Celite® may resolve the issue.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.
-
Gentle Swirling: In future extractions, use gentle swirling or inverting the separatory funnel rather than vigorous shaking.
Issue 2: Product "Oiling Out" Instead of Crystallizing During Recrystallization
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
Causality: This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree. The presence of impurities can also lower the melting point of the product, contributing to this issue.
Resolution Protocol:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to ensure the product is fully dissolved at the boiling point of the solvent. Then, cool slowly.
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface to provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If the problem persists, a different recrystallization solvent or a mixed solvent system may be necessary.
Issue 3: Colored Impurities in the Final Product
The presence of color in your final product may indicate impurities.
Causality: Colored impurities can arise from starting materials, byproducts of the reaction, or degradation products. Nitroaromatic compounds themselves are often pale yellow.[12]
Resolution Protocol:
-
Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Add a small amount of activated charcoal to the hot solution during recrystallization, then filter the hot solution through a fluted filter paper to remove the charcoal before allowing the solution to cool.
-
Recrystallization: Multiple recrystallizations may be necessary to remove persistent impurities.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography may be required. A silica gel column with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be effective.[13]
Physicochemical Data and Workflow
Physicochemical Properties of this compound and Analogs
| Property | This compound | 4-Bromo-2-nitrophenylacetic acid | 2-Nitrophenylacetic acid |
| Molecular Formula | C₈H₅BrClNO₄[14] | C₈H₆BrNO₄[15] | C₈H₇NO₄[16] |
| Molecular Weight | 294.49 g/mol [14] | 260.04 g/mol [15] | 181.15 g/mol [16] |
| pKa (estimated) | ~2.5 - 3.5 | ~2.8 - 3.8 | 4.0 |
| Appearance | Likely a solid | Colorless crystal[7] | Yellow to pale brown crystalline powder |
| Solubility | Soluble in many organic solvents | Soluble in ether[6][7] | Soluble in DMF, 1,4-dioxane, methanol, ethanol, ethyl acetate; sparingly soluble in water[16] |
Note: The pKa for this compound is an estimate based on the electronic effects of the substituents. The electron-withdrawing nitro, bromo, and chloro groups are expected to increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid (pKa ~4.3).
Experimental Workflow: Acid-Base Extraction
Caption: A generalized workflow for the acid-base extraction and isolation of this compound.
References
- US2430421A - Process for the purification of mononitro aromatic compounds - Google P
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. [Link]
-
Acid-Base Extraction. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
Acid base extraction flow chart. [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
Any troubleshooting for a reaction work-up? : r/chemistry - Reddit. [Link]
- US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google P
-
Understanding the Acid Workup: A Key Step in Organic Chemistry - Oreate AI Blog. [Link]
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. [Link]
-
How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. [Link]
- CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P
- US3145231A - Process for the reduction of halo nitro aromatic compounds - Google P
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap. [Link]
-
p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. [Link]
-
Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts - PMC - NIH. [Link]
-
Phenylacetic acid production(PAA-precursor) - aecenar. [Link]
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P
-
2-Bromo-4-methoxyphenylacetic acid - Chem-Impex. [Link]
-
(PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. [Link]
-
Equilibrium Solubility and Dissolution Property Analysis of 2-Nitrophenylacetic Acid in 13 Pure Solvents at Elevated Temperatures | Journal of Chemical & Engineering Data. [Link]
-
Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. [Link]
-
[FREE] Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1 - brainly.com. [Link]
-
2-Bromo-4-nitrophenol | C6H4BrNO3 | CID 22109 - PubChem - NIH. [Link]
Sources
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- 2. vernier.com [vernier.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 7. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
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- 14. This compound | 1082040-47-8 [m.chemicalbook.com]
- 15. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
Introduction: (2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. The intricate substitution pattern on the phenyl ring, however, makes its synthesis susceptible to the formation of isomeric and process-related impurities. Achieving high purity (>99%) is often critical for downstream applications, necessitating robust and well-understood purification strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common purification challenges and implementing effective purification protocols.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a direct question-and-answer format.
Question: My final product has a broad or depressed melting point. What are the likely impurities?
Answer: A broad or low melting point is a primary indicator of impurity. Based on common synthetic routes, such as the nitration of a substituted phenylacetic acid or the elaboration of the acetic acid side chain from a substituted toluene, the most probable impurities include:
-
Isomeric Impurities: Formation of other isomers during the nitration step is a common issue.[1] Depending on the directing effects of the bromo and chloro substituents, you may have minor amounts of isomers where the nitro group is in a different position.
-
Starting Material Carryover: Incomplete reaction can lead to the presence of the precursor molecule, for example, (2-Bromo-4-chlorophenyl)acetic acid.
-
Over-nitrated or Over-brominated Species: Under harsh reaction conditions, di-nitrated or di-brominated byproducts can form.
-
Hydrolysis Byproducts: If the synthesis involves the hydrolysis of a nitrile precursor (e.g., from a benzyl cyanide), incomplete hydrolysis can leave residual amide or nitrile compounds.[2]
-
Residual Solvents or Reagents: Inorganic salts from workup or residual high-boiling solvents can also be trapped in the crystalline matrix.
Question: My product is dark brown or oily, but the literature describes it as a pale-yellow solid. What happened?
Answer: An off-color appearance, particularly a dark or oily consistency, often points to the presence of resinous byproducts or residual impurities.
-
Resinous Byproducts: Nitration reactions, if not carefully temperature-controlled, can produce polymeric or tar-like substances. These are often highly colored and can inhibit crystallization.
-
Trapped Acid: Insufficient washing or neutralization during the workup can leave strong acids (e.g., sulfuric or nitric acid) which can degrade the product over time, especially with heating.
-
Oxidation: The nitro group makes the aromatic ring electron-deficient and generally stable, but impurities could be susceptible to air oxidation, leading to colored compounds.
An initial purification step of dissolving the crude product in a suitable solvent and treating it with activated charcoal can often remove a significant portion of these colored impurities before proceeding to recrystallization.
Question: My recrystallization yield is extremely low. How can I improve recovery?
Answer: Low recovery during recrystallization is a common challenge that can typically be resolved by optimizing the procedure. Here are the key factors to investigate:
-
Excessive Solvent: The most frequent cause is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Using the minimum amount of hot solvent necessary is crucial.[3]
-
Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for your compound when hot and very low solubility when cold. If the compound remains significantly soluble at low temperatures, your recovery will be poor. You may need to screen different solvents or use a solvent/anti-solvent system.[4]
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product will crash out along with impurities. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.[2]
-
Insufficient Cooling: To maximize crystal formation, allow the solution to cool slowly to room temperature first, then place it in an ice-water bath for at least 30-60 minutes before filtration.
Question: My HPLC shows two major peaks with very similar retention times. Is this an issue?
Answer: Peaks with similar retention times often suggest the presence of closely related isomers, which can be the most challenging impurities to remove. Standard recrystallization may not be sufficient if the impurity co-crystallizes with the product. In this scenario, you should consider:
-
Fractional Crystallization: This involves multiple, sequential recrystallization steps. It can be effective but is often labor-intensive and leads to significant product loss.
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography on silica gel is the method of choice for separating stubborn isomers. The polarity difference between isomers, though small, can often be exploited by carefully selecting the mobile phase.[5]
-
Derivative Formation: In some difficult cases, the mixture can be converted to a derivative (e.g., a methyl ester), which may have different crystallization or chromatographic properties, allowing for separation. The purified derivative is then hydrolyzed back to the desired carboxylic acid.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective, general-purpose purification method for this compound on a laboratory scale?
A1: For most common impurity profiles, a well-optimized recrystallization is the most efficient and scalable method for achieving high purity.[7] Carboxylic acids are excellent candidates for recrystallization due to their polarity and hydrogen-bonding capabilities, which promote the formation of stable crystal lattices.[4] An acid-base extraction prior to recrystallization can be a powerful preliminary step to remove any neutral or basic impurities.[6]
Q2: How do I select the best solvent for recrystallization?
A2: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general screening process involves placing a small amount of your crude product (10-20 mg) into several test tubes and adding a small volume (~0.5 mL) of different solvents. Observe the solubility at room temperature and then heat the mixture to boiling. A good solvent will fully dissolve the compound when hot, and upon cooling, will yield a high amount of crystalline precipitate.
| Solvent Class | Example(s) | Suitability & Rationale |
| Alcohols | Ethanol, Methanol | Good for polar compounds. Often used in combination with water.[4] |
| Aromatic | Toluene | Good for dissolving aromatic compounds; often requires a co-solvent like hexanes to induce precipitation.[5] |
| Acids | Glacial Acetic Acid | Can be very effective for aromatic carboxylic acids but may be difficult to remove completely.[3] |
| Water | H₂O | Generally, substituted phenylacetic acids have low solubility in cold water but this increases significantly in hot water, making it a viable and green option.[2][5] |
| Esters | Ethyl Acetate | Good general-purpose solvent, often used in a solvent/anti-solvent system with hexanes. |
Q3: When is column chromatography the better choice over recrystallization?
A3: Column chromatography should be considered under the following circumstances:
-
Separating Isomers: When dealing with impurities that are structurally very similar to the product (e.g., positional isomers), making separation by recrystallization ineffective.
-
Amorphous or Oily Products: If the crude product is an oil or fails to crystallize from any solvent system, chromatography is necessary to isolate the pure compound from the substances inhibiting crystallization.
-
Complex Mixtures: When the crude product contains multiple impurities with varying polarities, a single recrystallization is unlikely to remove all of them. Chromatography can separate the mixture into its individual components in one pass.
Q4: What analytical techniques are essential for confirming purity after purification?
A4: A combination of techniques should be used for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can accurately determine the percentage of the main component and detect impurities even at low levels (<0.1%).[8][9]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the desired product and can help identify and quantify impurities if their signals are resolved from the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.
Part 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of your crude and purified material in acetonitrile at approximately 1 mg/mL. Dilute as necessary with the mobile phase.
-
Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Interpretation: The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
This protocol is a robust starting point for purifying the title compound.
Materials:
-
Crude this compound.
-
Ethanol (95%).
-
Deionized Water.
-
Erlenmeyer flasks, heating mantle, Buchner funnel, filter paper.
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to just dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot gravity filtration into a clean, pre-heated flask.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Maximize Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Assess purity via melting point and HPLC.
Part 4: Visualization & Data
Purification Workflow Diagram
The following diagram illustrates a logical workflow for the purification and analysis of this compound.
Caption: Decision workflow for purifying crude this compound.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved January 20, 2026, from [Link]
- Coan, S. B., & Papa, D. (1951). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Google Patents.
- Keefer, L. K. (2015). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent No. 9,233,905. Google Patents.
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved January 20, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 20, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved January 20, 2026, from [Link]
- Pool, K. D., et al. (1994). A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography.
- CN102718659A. (2012). Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Google Patents.
- Ingold, C. K., & Smith, M. S. (1931). The nitration of phenylacetic acid. Journal of the Chemical Society, 2752-2758.
-
Poole, C. F., & Zlatkis, A. (1979). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. Retrieved January 20, 2026, from [Link]
- Sabelli, F. J., et al. (1984). Gas-liquid chromatographic determination of total phenylacetic acid in urine. Analytical Biochemistry, 136(1), 202-207.
- CN102718659B. (2014). Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Google Patents.
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved January 20, 2026, from [Link]
- CN103724206A. (2014). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Google Patents.
- Reimer, C. L. (1923). p-NITROPHENYLACETIC ACID. Organic Syntheses, 3, 86.
- Helfrich, W., et al. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. U.S. Patent No. 5,698,735. Google Patents.
- CN101805265A. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.
- Imbert, J., & Pontoise, H. (1991). Process for the preparation of α-bromo-phenylacetic acids. U.S. Patent No. 5,036,156. Google Patents.
Sources
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. scholar.usuhs.edu [scholar.usuhs.edu]
stability issues of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid in solution
Introduction
Welcome to the technical support center for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues that may be encountered when working with this compound in solution. Our goal is to provide you with the necessary information to ensure the integrity of your experiments and the reliability of your results.
The stability of this compound in solution is a critical factor that can significantly impact experimental outcomes. The presence of multiple functional groups, including a carboxylic acid, a nitro group, and halogen substituents on the aromatic ring, makes the molecule susceptible to degradation under certain conditions. This guide will delve into the potential degradation pathways and provide practical advice for maintaining the stability of this compound in your experimental systems.
Troubleshooting Guide: Stability Issues in Solution
This section addresses common problems encountered during the use of this compound in solution and provides systematic approaches to identify and resolve these issues.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Potential Cause: Degradation of the compound in your experimental medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
How old is your stock solution and how has it been stored?
-
Recommendation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, DMF) and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Assess Stability in Working Solution:
-
The compound may be stable in the stock solvent but degrade when diluted into your aqueous experimental buffer.
-
Recommendation: Perform a time-course stability study in your final experimental medium. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) to monitor the parent compound's concentration.
-
-
Evaluate pH Effects:
-
The pH of your solution can significantly impact the stability of carboxylic acids and nitro-aromatic compounds.[1][2][3][4]
-
Recommendation: Determine the pH of your experimental medium. If possible, conduct your experiment at a pH where the compound is most stable. You may need to perform a pH stability profile to identify the optimal pH range.
-
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants:
-
If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures. Potential degradation pathways include hydrolysis, decarboxylation, or reactions involving the nitro group.
-
-
Investigate Environmental Factors:
-
Light Sensitivity: Aromatic nitro compounds can be light-sensitive.
-
Recommendation: Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil.
-
Temperature Sensitivity: Elevated temperatures can accelerate degradation.[1][5]
-
Recommendation: Maintain your solutions at the lowest practical temperature for your experiment. If elevated temperatures are required, minimize the exposure time.
-
-
Solvent Effects:
-
The choice of solvent can influence stability. Protic solvents, for instance, may facilitate hydrolysis.
-
Recommendation: If you suspect solvent-mediated degradation, consider alternative solvents for your stock and working solutions.
-
-
Issue 3: Variability in results between experimental replicates.
-
Potential Cause: Inconsistent degradation of the compound across different replicates.
-
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Ensure that the preparation of working solutions is consistent for all replicates, including the time between preparation and use.
-
-
Control Environmental Conditions:
-
Maintain consistent temperature, light exposure, and pH for all replicates throughout the experiment.
-
-
Use of a Stabilizer:
-
If degradation is unavoidable under your experimental conditions, consider the use of antioxidants or other stabilizers, ensuring they do not interfere with your assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: We recommend using a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing stock solutions. These solvents are generally suitable for dissolving the compound and minimizing hydrolysis. Store stock solutions in small, tightly sealed aliquots at -20°C or -80°C to prevent moisture absorption and degradation from repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound can be significantly influenced by pH.[1][2][3][4] At basic pH, the carboxylic acid group will be deprotonated, which may alter its reactivity and solubility. Furthermore, base-catalyzed hydrolysis of the molecule or reactions involving the nitro group may be accelerated under alkaline conditions.[5] Conversely, under strongly acidic conditions, other degradation pathways may be favored. It is crucial to determine the optimal pH range for your specific application.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its chemical structure, several degradation pathways are plausible:
-
Decarboxylation: The loss of the carboxyl group as carbon dioxide, particularly if the molecule is heated.
-
Hydrolysis: While the primary structure doesn't contain an ester or amide, other hydrolytic reactions could potentially occur, especially at the carbon-halogen bonds under extreme conditions, though this is less likely under typical experimental conditions.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents in the experimental medium.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack, potentially leading to the displacement of the bromo or chloro substituents, particularly with strong nucleophiles at elevated temperatures.
Q5: How can I perform a simple stability study for this compound in my experimental buffer?
A5: You can perform a preliminary stability assessment using the following protocol:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Divide the solution into several aliquots in separate vials.
-
Store the vials under the same conditions as your experiment (temperature, light).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze its content by HPLC.
-
Monitor the peak area of the parent compound over time. A significant decrease in the peak area indicates instability. The appearance of new peaks suggests the formation of degradation products.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a general method for assessing the stability of this compound in a solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Experimental buffer of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Method Development (Initial Setup):
-
Mobile Phase A: 0.1% TFA or formic acid in water
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to determine the retention time of the parent compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or start with 254 nm.
3. Stability Study Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution into your experimental buffer to the final desired concentration (e.g., 10 µM). This is your T=0 sample.
-
Immediately inject the T=0 sample into the HPLC system and record the chromatogram.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution, and if necessary, quench any reaction by adding an equal volume of cold acetonitrile.
-
Inject the samples into the HPLC system.
4. Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of the remaining parent compound versus time.
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,000,000 | 100% |
| 1 | 980,000 | 98% |
| 2 | 950,000 | 95% |
| 4 | 900,000 | 90% |
| 8 | 800,000 | 80% |
| 24 | 500,000 | 50% |
This table is for illustrative purposes only. Your actual data will vary.
Visualizing Potential Degradation
The following diagram illustrates a potential degradation pathway for this compound, specifically focusing on the reduction of the nitro group, which is a common transformation for nitroaromatic compounds in biological systems.
Caption: Potential reductive degradation pathway of the nitro group.
This workflow provides a structured approach to identifying and mitigating stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
- Ismail, W., et al. (2003). Functional genomics by metabolic footprinting: Phenylacetic acid catabolism in Pseudomonas putida. Environmental Science & Technology, 37(23), 5467-5473.
- Luengo, J. M., et al. (2001). A new regulatory network for the catabolism of phenylacetic acid in Pseudomonas putida U. Journal of Biological Chemistry, 276(49), 46485-46494.
- Olivera, E. R., et al. (1998). The paa gene cluster of Pseudomonas putida is responsible for the aerobic catabolism of phenylacetic acid. Journal of Bacteriology, 180(16), 4234-4243.
- Teufel, R., et al. (2010). The Phenylacetate Catabolic Pathway in Burkholderia cenocepacia. Journal of Bacteriology, 192(6), 1599-1609.
- Mohanty, S., et al. (2020). Microbial degradation of nitrophenols: a review on current status and future prospects. Applied Microbiology and Biotechnology, 104(1), 55-73.
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
- Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology, 147(2), 471–476.
- Aranda, J., et al. (2020).
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Validation & Comparative
A Guide to the Structural Elucidation of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid by ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles of chemical structure and substituent effects. We will explore the causality behind expected chemical shifts and provide a robust experimental protocol for acquiring high-fidelity spectra.
Introduction: The Imperative for Precise Characterization
This compound is a polysubstituted benzene derivative. Molecules of this class are pivotal as intermediates in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. Given the multiple reactive sites and the potential for isomerism, unambiguous structural confirmation is a critical step in any synthetic workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will compare the theoretically predicted NMR data for the title compound with established principles of spectroscopy.
Molecular Structure and Predicted Spectroscopic Features
To interpret the NMR spectra, we must first analyze the molecular structure and the electronic influence of its constituent functional groups. The compound features a benzene ring heavily substituted with three distinct electron-withdrawing groups (EWGs): a nitro group (-NO₂), a bromine atom (-Br), and a chlorine atom (-Cl). Additionally, an acetic acid moiety (-CH₂COOH) is attached to the ring.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
Due to the asymmetric substitution pattern, all six carbons in the aromatic ring are chemically non-equivalent, and the two aromatic protons are also in distinct environments.
Predicted ¹H NMR Signals
-
Aromatic Protons (H-3, H-5) : Protons attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm.[1] The powerful deshielding effect of the three electron-withdrawing groups (NO₂, Br, Cl) is expected to shift these proton signals significantly downfield, likely towards the upper end of or even beyond this range. These two protons will appear as distinct signals, likely doublets, due to coupling with each other (a four-bond meta-coupling, ⁴J).
-
Methylene Protons (H-7) : These "benzylic" protons are adjacent to the aromatic ring. Their chemical shift is typically around 2.0-3.0 ppm.[1] However, the presence of two bulky and electronegative ortho-substituents (Br and NO₂) will deshield these protons and likely shift them further downfield. They should appear as a singlet since there are no adjacent protons to couple with.
-
Carboxylic Acid Proton (H-8) : The acidic proton of the -COOH group is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is a result of chemical exchange and hydrogen bonding.
Predicted ¹³C NMR Signals
-
Aromatic Carbons (C-1 to C-6) : Aromatic carbons resonate in the 120-150 ppm region.[1][2] We expect six unique signals for the aromatic carbons.
-
Substituent-Bearing Carbons (C-1, C-2, C-4, C-6) : The chemical shifts of these carbons (ipso-carbons) are directly influenced by the attached group. Electronegative substituents generally cause a downfield shift.
-
Proton-Bearing Carbons (C-3, C-5) : These carbons will also be influenced by the cumulative electronic effects of the substituents on the ring.
-
-
Methylene Carbon (C-7) : This benzylic carbon signal is expected in the range of 30-50 ppm.
-
Carbonyl Carbon (C-8) : The carboxylic acid carbonyl carbon is characteristically found far downfield, typically in the 170-185 ppm range.[2]
In-Depth Spectral Analysis: A Comparative Guide
The following tables present the predicted ¹H and ¹³C NMR data for this compound, assuming DMSO-d₆ as the solvent. This solvent is ideal for dissolving carboxylic acids and its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm provide convenient internal references.[3]
Table 1: Predicted ¹H NMR Spectral Data
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H-5 | 8.35 - 8.45 | Doublet (d) | 1H | Strongly deshielded by the ortho-nitro group and para-bromo group. |
| H-3 | 8.15 - 8.25 | Doublet (d) | 1H | Deshielded by the ortho-bromo group and para-chloro group. The nitro group has a stronger deshielding effect, hence H-5 is further downfield. |
| -CH₂- (H-7) | 4.10 - 4.25 | Singlet (s) | 2H | Benzylic position, significantly deshielded by the two ortho substituents (Br and NO₂). |
| -COOH (H-8) | > 12.0 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton, subject to hydrogen bonding and exchange. |
Table 2: Predicted ¹³C NMR Spectral Data
| Assigned Carbon | Predicted δ (ppm) | Rationale for Chemical Shift |
| -C =O (C-8) | 170 - 175 | Typical range for a carboxylic acid carbonyl carbon.[2] |
| C -NO₂ (C-6) | 148 - 152 | Ipso-carbon attached to the strongly electron-withdrawing nitro group. |
| C -Cl (C-4) | 135 - 140 | Ipso-carbon attached to chlorine. |
| C -CH₂COOH (C-1) | 133 - 138 | Quaternary carbon deshielded by attached groups and ring substituents. |
| C H (C-5) | 128 - 132 | Aromatic methine carbon deshielded by adjacent EWGs. |
| C H (C-3) | 125 - 129 | Aromatic methine carbon, generally less deshielded than C-5. |
| C -Br (C-2) | 120 - 125 | Ipso-carbon attached to bromine; bromine's effect is less pronounced than nitro or chloro. |
| -C H₂- (C-7) | 35 - 45 | Benzylic carbon, shifted downfield from a typical alkyl carbon. |
A Validated Experimental Protocol for NMR Acquisition
Adherence to a standardized protocol is essential for obtaining reproducible and high-quality NMR data. The following methodology provides a self-validating system for the characterization of the title compound.
Figure 2. Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The solvent should contain tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Ensure complete dissolution by gentle vortexing. The use of an ultrasonic bath may be employed if necessary.
-
Transfer the clear solution into a 5 mm NMR tube.
-
-
Spectrometer Setup and Calibration:
-
The data should be acquired on a ≥400 MHz NMR spectrometer.
-
Insert the sample into the spectrometer's magnet.
-
Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure efficient radiofrequency pulse transmission and detection.
-
Shim the magnetic field to maximize its homogeneity across the sample volume. This is a critical step to achieve sharp resonance lines and high resolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set to approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery between scans.
-
Number of Scans: 16 to 32 scans are generally adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for all carbon signals.
-
Spectral Width: Set to approximately 240 ppm, centered around 130 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Note that quaternary carbons and carbonyls have longer relaxation times, so a longer delay may be needed for accurate quantitative analysis, though it is not the primary goal here.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.
-
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra are characterized by downfield-shifted aromatic and benzylic signals, a direct consequence of the strong electron-withdrawing nature of the nitro, bromo, and chloro substituents. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality, unambiguous data, ensuring the structural integrity of this important chemical intermediate for its application in further synthetic endeavors.
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comparing reactivity of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid with similar compounds
Introduction: A Multifaceted Synthetic Building Block
(2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a highly functionalized aromatic compound that serves as a versatile intermediate in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring three distinct electron-withdrawing groups (EWGs) and a reactive acetic acid side chain, imparts a complex and valuable reactivity profile. The phenyl ring is rendered exceptionally electron-poor, predisposing it to specific transformations that are inaccessible for simpler phenylacetic acids.
This guide provides an in-depth analysis of the reactivity of this compound, comparing its performance in key chemical transformations against structurally related analogues. We will explore its acidity, susceptibility to nucleophilic aromatic substitution, and propensity for decarboxylation, supported by mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Chapter 1: Acidity and Benzylic Reactivity
The acidity of both the carboxylic acid proton and the α-protons of the methylene bridge is significantly influenced by the electronic nature of the phenyl ring's substituents. Electron-withdrawing groups stabilize the resulting conjugate bases through inductive and/or resonance effects, thereby increasing the acidity of the parent molecule.[3][4]
The Hammett equation provides a quantitative framework for this relationship, correlating reaction rates and equilibrium constants with substituent-specific parameters (σ) and a reaction-specific constant (ρ).[5][6]
log(K/K₀) = σρ
For this compound, the cumulative electron-withdrawing effect of the ortho-bromo, para-chloro, and ortho-nitro groups leads to a pronounced increase in acidity compared to the parent phenylacetic acid. The nitro group, in particular, exerts a powerful influence due to its ability to delocalize negative charge via resonance.
Comparative Acidity Data
| Compound | Substituents | pKa (Carboxylic Acid) (Predicted/Experimental) | Rationale for Acidity |
| Phenylacetic Acid | None | ~4.31[7] | Baseline acidity. |
| (4-Nitrophenyl)acetic acid | 4-NO₂ | ~3.85 | Strong EWG (NO₂) stabilizes the carboxylate anion.[3][4] |
| (2-Nitrophenyl)acetic acid | 2-NO₂ | ~4.00 | EWG effect is slightly attenuated by potential steric hindrance. |
| (2,4-Dinitrophenyl)acetic acid | 2-NO₂, 4-NO₂ | < 3.5 (Estimated) | Additive effect of two strong EWGs significantly increases acidity. |
| This compound | 2-Br, 4-Cl, 6-NO₂ | < 3.0 (Estimated) | Cumulative inductive and resonance effects from three EWGs lead to exceptional stabilization of the carboxylate anion. |
Experimental Protocol: Determination of pKa via Potentiometric Titration
This protocol provides a reliable method for empirically determining the acid dissociation constant (pKa) of the subject compounds.
Causality: Potentiometric titration is chosen for its precision. It measures the change in pH as a function of added titrant, allowing for the accurate determination of the half-equivalence point, where pH equals pKa. The use of a mixed-solvent system (ethanol/water) is necessary for compounds with poor aqueous solubility.[8]
Workflow Diagram: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 0.1 mmol of the phenylacetic acid derivative and dissolve it in 40 mL of a 70:30 (v/v) ethanol-water solution in a 100 mL beaker with a magnetic stir bar.
-
Calibration: Calibrate a pH meter using standard aqueous buffers of pH 4.00, 7.00, and 10.00.
-
Titration: Immerse the calibrated pH electrode in the sample solution. Begin stirring and record the initial pH. Add standardized 0.05 M NaOH (in 70:30 ethanol-water) in 0.1 mL increments, recording the pH after each addition has stabilized.
-
Endpoint Determination: Continue the titration past the inflection point of the pH curve. The equivalence point is the volume of NaOH at which the first derivative (ΔpH/ΔV) is maximal.
-
pKa Calculation: Determine the exact volume of NaOH required to reach the equivalence point (V_eq). The pKa is equal to the pH reading at the half-equivalence point (V_eq / 2).
Chapter 2: Nucleophilic Aromatic Substitution (SNAr)
The most prominent feature of this compound's reactivity is its high susceptibility to nucleophilic aromatic substitution (SNAr). This reaction is rare for unsubstituted aryl halides but becomes highly favorable when strong electron-withdrawing groups are positioned ortho and/or para to a leaving group (e.g., a halide).[9][10][11] These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[11]
In our target molecule, both the 2-bromo and 4-chloro substituents are activated towards substitution by the powerful 6-nitro group (which is ortho to the bromine and para to the chlorine).
Mechanism of SNAr
Caption: Generalized SNAr mechanism showing nucleophilic attack.
Comparative Reactivity: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[12] Therefore, reactivity is governed more by the electrophilicity of the ring than the identity of the leaving group (F > Cl > Br > I).[12] However, both the bromo and chloro groups are excellent leaving groups. Given the similar activation provided by the ortho/para nitro group, substitution could potentially occur at either the C-Br or C-Cl position. Selective substitution may be achieved by controlling reaction conditions or by the nature of the nucleophile.
The reactivity of our target compound is expected to be comparable to, or greater than, that of classic SNAr substrates like 1-chloro-2,4-dinitrobenzene due to the presence of an additional halogen EWG.[10][11]
Experimental Protocol: SNAr with a Primary Amine
This protocol details a model reaction to assess the SNAr reactivity of this compound with benzylamine.
Causality: A primary amine is chosen as the nucleophile due to its moderate reactivity and the ease of monitoring the reaction. Dioxane is a suitable polar aprotic solvent that can dissolve both the polar substrate and the amine. The reaction is monitored by Thin Layer Chromatography (TLC), a rapid and cost-effective technique for tracking the consumption of starting material and the formation of the product.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq, e.g., 295 mg, 1.0 mmol) in 10 mL of 1,4-dioxane in a round-bottom flask, add benzylamine (1.2 eq, 129 mg, 1.2 mmol) and potassium carbonate (2.0 eq, 276 mg, 2.0 mmol) as a base.
-
Reaction Conditions: Stir the mixture at 80 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) every hour. Visualize the spots under UV light. The disappearance of the starting material spot indicates reaction completion.
-
Workup: After completion, cool the reaction to room temperature and pour it into 50 mL of 1 M HCl (aq). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product(s) using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the site of substitution.
Chapter 3: Decarboxylation Reactions
Phenylacetic acids bearing strong electron-withdrawing groups, particularly a nitro group, can undergo decarboxylation under thermal or basic conditions.[13][14] The reaction proceeds through the formation of a benzylic carbanion, which is stabilized by the EWGs on the aromatic ring.[15]
The multiple EWGs on this compound provide significant stabilization for the transient carbanion intermediate, suggesting it may be more prone to decarboxylation than simpler analogues like 4-nitrophenylacetic acid.[14]
Comparative Stability Towards Decarboxylation
| Compound | Substituents | Relative Ease of Decarboxylation | Reason for Stability/Instability |
| Phenylacetic Acid | None | Very Low | Unstabilized benzylic carbanion intermediate.[7] |
| (4-Nitrophenyl)acetic acid | 4-NO₂ | Moderate | Nitro group stabilizes the negative charge on the benzylic carbon.[13][14] |
| This compound | 2-Br, 4-Cl, 6-NO₂ | High | The combined inductive effects of Br and Cl, and the powerful resonance/inductive effect of the NO₂ group, provide enhanced stabilization to the benzylic carbanion, facilitating CO₂ loss. |
Experimental Protocol: Thermal Decarboxylation Assay
This protocol is designed to evaluate the thermal stability and decarboxylation tendency of the substituted phenylacetic acids.
Causality: This experiment uses a high-boiling, inert solvent (dimethylformamide, DMF) to allow for controlled heating. The reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS), which can separate the starting material from the decarboxylated product (e.g., 2-bromo-4-chloro-6-nitrotoluene) and provide definitive identification based on mass-to-charge ratio.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the subject acid (e.g., 50 mg) in 5 mL of DMF in a sealed reaction vial equipped with a stir bar.
-
Reaction Conditions: Place the vial in a preheated oil bath at 120 °C.
-
Sampling & Analysis: At timed intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a 100 µL aliquot from the reaction mixture.
-
Sample Preparation: Dilute the aliquot with 900 µL of ethyl acetate and wash with 500 µL of water to remove the DMF.
-
GC-MS Analysis: Inject 1 µL of the organic layer into a GC-MS system. Quantify the relative peak areas of the starting material and the decarboxylated product to determine the reaction progress over time.
Conclusion
This compound exhibits a rich and distinct reactivity profile shaped by the powerful electron-withdrawing nature of its substituents.
-
Acidity: It is a significantly stronger acid than phenylacetic acid and its mono-substituted nitro analogues, facilitating reactions that require deprotonation at the carboxylic or benzylic positions.
-
SNAr Reactivity: It is highly activated for nucleophilic aromatic substitution at both the C-Br and C-Cl positions, making it an excellent substrate for introducing a wide range of nucleophiles to the aromatic core. Its reactivity is superior to that of many standard SNAr substrates.
-
Decarboxylation: The compound is predicted to be more susceptible to decarboxylation than simpler nitrophenylacetic acids due to the enhanced stabilization of the resulting benzylic carbanion.
This combination of reactive sites makes this compound a valuable and versatile platform for the synthesis of complex, highly functionalized molecules in pharmaceutical and materials science research.
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Jambotkar, D., & Ketcham, R. (1963). The Mechanism of Decarboxylation of -p-Nitrophenyl-trans-cinnamic Acids. The Journal of Organic Chemistry. Available at: [Link]
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Margerum, J. D., & Miller, L. J. (1967). Photodecarboxylation of nitrophenylacetate ions. Journal of the American Chemical Society. Available at: [Link]
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Plescia, S., et al. (2021). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Gutiérrez-Sánchez, C., et al. (2020). The spontaneous decarboxylation of strong carboxylic acid−carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. Electrochimica Acta. Available at: [Link]
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Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Available at: [Link]
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Mohammadi, Z., & Gholinejad, M. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. Available at: [Link]
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Nwokogu, G. C., et al. (2000). Photostimulated Reactions of Phenylacetic Acid Dianions with Aryl Halides. Influence of the Metallic Cation on the Regiochemistry of Arylation. Organic Letters. Available at: [Link]
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Wang, D.-H., et al. (2017). Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. ACS Catalysis. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid. PubChem Compound Database. Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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University of Washington. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. Chemistry 331: Laboratory Manual. Available at: [Link]
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Sjöström, M., & Wold, S. (1976). Statistical Analysis of the Hammett Equation. III. Evidence against para Through-resonance for --M Substituents in Phenylacetic. Acta Chemica Scandinavica. Available at: [Link]
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Smith, K., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (2-Nitrophenyl)acetic acid. PubChem Compound Database. Retrieved January 20, 2026, from [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
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A Comparative Guide to the Spectral Analysis of (2-Bromo-4-chloro-6-nitrophenyl)acetic Acid Derivatives
This guide provides an in-depth comparison of key spectral analysis techniques for the structural elucidation and characterization of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid and its derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated analytical approach. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering comparative insights supported by experimental frameworks.
Introduction: The Analytical Challenge
This compound is a highly substituted aromatic compound. Its derivatives are of interest as intermediates in the synthesis of various pharmaceutical and specialty chemical products, including atypical antipsychotics.[1][2] The complex substitution pattern—featuring a bulky bromine atom, an electron-withdrawing chlorine atom, a strongly deactivating nitro group, and an acetic acid side chain—presents a unique analytical challenge. Each functional group imparts distinct electronic and steric effects, making a multi-faceted analytical approach essential for unambiguous structural confirmation.
This guide compares the primary spectroscopic methods used to characterize these molecules, evaluating their strengths and limitations in providing definitive structural information.
Integrated Analytical Workflow
A comprehensive characterization relies not on a single technique, but on the integration of data from multiple spectroscopic sources. Each method provides a unique piece of the structural puzzle. The following workflow illustrates a logical approach to analyzing a novel derivative in this class.
Caption: Convergence of data from multiple spectroscopic techniques.
| Table 4: Comparison of Analytical Techniques | | :--- | :--- | :--- | :--- | | Technique | Primary Information Provided | Strengths | Limitations | | NMR Spectroscopy | Complete C-H framework, atom connectivity, isomer identification. | Unambiguous structure determination. | Low sensitivity, requires more sample, longer acquisition time. | | Mass Spectrometry | Molecular formula, isotopic composition, fragmentation. | High sensitivity, confirms elemental formula, definitive halogen detection. | Cannot distinguish isomers without fragmentation analysis, destructive. | | IR Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive, excellent for key functional groups (-COOH, -NO₂). | Provides little to no information on the molecular skeleton. | | UV-Vis Spectroscopy | Electronic transitions, conjugated systems. | High sensitivity, excellent for quantitative analysis. | Provides minimal structural information, non-specific. |
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A Comparative Guide to the Validation of (2-Bromo-4-chloro-6-nitrophenyl)acetic Acid Purity by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid, a critical intermediate in pharmaceutical synthesis. We will explore the rationale behind the method development, present a detailed validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and compare the HPLC method with alternative analytical techniques.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with a robust and scientifically sound approach to ensure the quality and consistency of this key starting material.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a complex aromatic carboxylic acid whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[4] Even minute impurities can have a significant impact on the downstream manufacturing process and the final drug product's quality. Therefore, a validated, stability-indicating analytical method is essential to accurately quantify the compound and separate it from any potential process-related impurities and degradation products.[5][6] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and precision.[1][7]
HPLC Method Development: A Rationale-Driven Approach
The development of a robust HPLC method for this compound requires careful consideration of the analyte's physicochemical properties. As an aromatic carboxylic acid, it possesses both hydrophobic and hydrophilic characteristics, making reversed-phase HPLC an ideal separation technique.[8][9]
2.1. Chromatographic Conditions
The following HPLC conditions were optimized to achieve a sharp, symmetrical peak for the main analyte and excellent resolution from potential impurities.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | The organic modifier (acetonitrile) controls the retention time, while the acidic aqueous phase suppresses the ionization of the carboxylic acid group, leading to better peak shape.[10][11] |
| Flow Rate | 1.0 mL/min | Ensures optimal column efficiency and reasonable analysis time. |
| Detection | UV at 254 nm | The aromatic nature of the compound provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
2.2. System Suitability
Before each validation run, the suitability of the chromatographic system must be verified. This is a critical step to ensure the reliability of the analytical results.[3]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Method Validation: A Comprehensive Protocol
The developed HPLC method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[12][13][14] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
3.1. Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[3][12] To demonstrate this, forced degradation studies were conducted to intentionally degrade the this compound under various stress conditions.[1][5][6][15][16]
Experimental Workflow for Forced Degradation ```dot graph TD { A[Start: Prepare this compound solution] --> B{Apply Stress Conditions}; B --> C[Acid Hydrolysis (0.1 M HCl)]; B --> D[Base Hydrolysis (0.1 M NaOH)]; B --> E[Oxidative Degradation (3% H2O2)]; B --> F[Thermal Degradation (80°C)]; B --> G[Photolytic Degradation (UV Light)]; C --> H[Analyze by HPLC]; D --> H; E --> H; F --> H; G --> H; H --> I{Evaluate Peak Purity and Resolution}; I --> J[End: Confirm Specificity]; }
Caption: Interdependence of HPLC method validation parameters.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for the purity determination of this compound, other analytical techniques can be used for specific purposes.
| Technique | Advantages | Disadvantages |
| Gas Chromatography (GC) | Excellent for volatile impurities and residual solvents. [7] | Not suitable for non-volatile compounds like this compound without derivatization. |
| Capillary Electrophoresis (CE) | High separation efficiency, low sample and solvent consumption. [17][18] | Can have lower sensitivity and reproducibility compared to HPLC. |
| Supercritical Fluid Chromatography (SFC) | A "green" alternative with reduced organic solvent usage. [17][19] | May require more specialized equipment and expertise. |
| Spectroscopic Methods (UV-Vis, NMR) | Good for identification and structural elucidation. [4][18] | Generally not suitable for quantitative purity determination of complex mixtures. |
Conclusion
The validated reversed-phase HPLC method presented in this guide is a robust, reliable, and stability-indicating method for the purity determination of this compound. The comprehensive validation, including forced degradation studies, demonstrates its suitability for routine quality control in a pharmaceutical setting. While alternative techniques have their specific applications, HPLC remains the superior choice for the comprehensive purity assessment of this critical intermediate, ensuring the quality and safety of the final drug product.
References
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 20, 2026, from [Link]
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Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved January 20, 2026, from [Link]
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Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Review on the modern analytical advancements in impurities testing. (n.d.). Research Square. Retrieved January 20, 2026, from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (n.d.). alwsci. Retrieved January 20, 2026, from [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (n.d.). YouTube. Retrieved January 20, 2026, from [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Retrieved January 20, 2026, from [Link]
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2-Bromo-4'-nitroacetophenone. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
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Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent. Retrieved January 20, 2026, from [Link]
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Separation of Bromoacetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
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HPLC Separation of Bromoacetic and Chloroacetic acids on Newcrom B Column. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
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Bromoacetic acid. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]
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A Cost-Benefit Analysis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid in Complex Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision point, balancing cost, efficiency, safety, and the ultimate purity of the target molecule. This guide provides an in-depth cost-benefit analysis of utilizing (2-Bromo-4-chloro-6-nitrophenyl)acetic acid as a key intermediate. We will explore a plausible synthetic route to this highly functionalized building block, compare it with an alternative synthetic strategy for a relevant target molecule, and provide detailed experimental protocols and data to support our analysis.
The Strategic Value of Polysubstituted Phenylacetic Acids
Substituted phenylacetic acids are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] The ability to introduce a variety of substituents onto the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity.[3] The subject of our analysis, this compound, is a prime example of a highly decorated starting material, offering multiple points for further chemical modification.
Proposed Synthesis of this compound
While this compound is commercially available from some suppliers, its synthesis is not widely reported in the literature.[4][5][6] Based on analogous transformations, we can propose a robust, multi-step synthesis starting from the more readily available 4-chloro-2-nitrotoluene. This approach allows for controlled introduction of the desired functional groups.
Synthetic Workflow Overview
Caption: Proposed synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-chloro-6-nitrotoluene
This protocol is adapted from the synthesis of similar halogenated nitrotoluenes.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-chloro-2-nitrotoluene (1.0 eq).
-
Reagent Addition: Slowly add concentrated sulfuric acid (2.5 eq) while maintaining the temperature below 10°C with an ice bath.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 15°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Purification: The crude product is recrystallized from ethanol to yield 2-bromo-4-chloro-6-nitrotoluene.
Step 2: Synthesis of this compound
This step involves the oxidation of the methyl group to a carboxylic acid.
-
Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, dissolve 2-bromo-4-chloro-6-nitrotoluene (1.0 eq) in a mixture of pyridine and water (10:1 v/v).
-
Oxidation: Heat the solution to reflux and add potassium permanganate (KMnO4) (3.0 eq) portion-wise over 2 hours.
-
Reaction: Continue refluxing for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.
-
Isolation: Acidify the combined filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. The resulting precipitate is the desired product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to afford pure this compound.
Cost-Benefit Analysis: A Case Study in the Synthesis of a Diclofenac Analogue
To illustrate the practical implications of using this compound, we will consider the synthesis of a hypothetical diclofenac analogue. We will compare two routes:
-
Route A: Direct coupling of this compound with a substituted aniline.
-
Route B: An alternative synthesis starting from less functionalized precursors, such as the Willgerodt-Kindler reaction.
Route A: The Pre-functionalized Intermediate Approach
Caption: Route A: Synthesis of a diclofenac analogue using the pre-functionalized acid.
Advantages:
-
Convergence and Efficiency: This route is highly convergent, meaning the complex backbone is assembled in a single, late-stage step. This often leads to higher overall yields and simplifies purification.
-
Predictability: The coupling reaction is a well-established transformation, offering a higher degree of predictability and scalability.
Disadvantages:
-
Cost of Starting Material: The multi-step synthesis of this compound makes it a relatively expensive starting material. The cost is directly tied to the number of synthetic steps and purification requirements.
Route B: The Convergent, Multi-component Approach (Willgerodt-Kindler Reaction)
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding thioamides, which can then be hydrolyzed to phenylacetic acids.[5][7][8]
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A Senior Application Scientist's Guide to Alternative Reagents for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid in Heterocyclic Synthesis
This guide provides an in-depth comparison of alternative reagents and synthetic strategies to (2-Bromo-4-chloro-6-nitrophenyl)acetic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple list of substitutes to explore the strategic rationale behind choosing an alternative, supported by comparative data and detailed experimental protocols. Our focus is on maintaining or enhancing synthetic utility, particularly in the construction of complex heterocyclic scaffolds relevant to pharmaceutical and agrochemical development.
Deconstructing the Core Reagent: Reactivity and Synthetic Potential
This compound is a highly functionalized building block prized for its role in constructing heterocyclic systems. Its synthetic utility is dictated by the interplay of its three key substituents on the phenylacetic acid core:
-
Ortho-Nitro Group: This powerful electron-withdrawing group is the linchpin for cyclization. Its reduction to an amine is a common and efficient transformation, unmasking a nucleophile positioned perfectly for intramolecular reactions.
-
Ortho-Bromo Group: Situated adjacent to the nitro group, this halogen serves a dual purpose. It can act as a leaving group in nucleophilic aromatic substitution reactions or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions. Its steric and electronic influence is critical in directing subsequent transformations.
-
Acetic Acid Side Chain: This moiety contains the electrophilic carbonyl carbon, which is the target for the newly formed amino group during cyclization, leading to the formation of a lactam ring.
The primary application of this and similar reagents is in the synthesis of benzoxazinones and other related fused heterocyclic systems.[1][2] The general and most pivotal reaction pathway involves the reductive cyclization of the nitro group.
Caption: Key Reductive Cyclization Pathway.
Strategic Alternatives: A Comparative Analysis
The choice of an alternative reagent is fundamentally tied to the synthetic objective. We have categorized alternatives into three strategic classes: direct structural analogs, alternative precursors for the same heterocyclic core, and bioisosteric replacements for property modulation in drug discovery.
Alternative 1: Direct Structural Analogs
For researchers seeking to replicate the core reactivity profile with minor modifications, structurally related phenylacetic acids are the most logical choice. These compounds retain the essential ortho-nitro phenylacetic acid framework, ensuring the viability of the reductive cyclization strategy.
| Reagent | Structure | Key Differences & Considerations |
| This compound | ![]() | Baseline: Highly functionalized for multi-step synthesis. The para-chloro group offers an additional site for modification. |
| (4-Bromo-2-nitrophenyl)acetic acid [3][4] | ![]() | High Similarity: Lacks the 6-chloro substituent. Reactivity is dominated by the ortho-nitro group, making it an excellent substitute for synthesizing analogs without the additional halogen. It is a well-documented intermediate.[5] |
| (2-Nitrophenyl)acetic acid [6] | ![]() | Core Scaffold: Lacks both halogens. This is the simplest precursor for the core benzoxazinone ring. It is ideal when halogenation is not required or will be performed at a later synthetic stage.[6] |
Experimental Protocol: Reductive Cyclization of (4-Bromo-2-nitrophenyl)acetic acid
This protocol demonstrates the fundamental transformation applicable to all ortho-nitrophenylacetic acids.
-
Setup: To a round-bottom flask, add (4-Bromo-2-nitrophenyl)acetic acid (1.0 eq) and a solvent such as glacial acetic acid or ethanol.
-
Reagent Addition: Add a reducing agent. Iron powder (3.0-5.0 eq) is a cost-effective and common choice. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be used for a cleaner reaction profile.
-
Reaction: Heat the mixture (typically 60-100 °C for iron/acid) and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction, filter off the solid catalyst (e.g., iron salts or Pd/C). If using an acidic solvent, neutralize the filtrate.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated under reduced pressure to yield the crude cyclized product, which can be purified by recrystallization or column chromatography.
Alternative 2: Anthranilic Acids - A Convergent Approach to Benzoxazinones
Instead of building the lactam ring from a phenylacetic acid precursor, a more convergent and highly versatile strategy involves using substituted anthranilic acids (2-aminobenzoic acids).[7] This approach forms the heterocyclic core by reacting the amino and carboxylic acid groups with a suitable two-carbon synthon, typically an acyl chloride or anhydride.[2][8]
This strategy offers significant advantages:
-
Commercial Availability: A wide variety of substituted anthranilic acids are commercially available, allowing for rapid exploration of structure-activity relationships (SAR).
-
Synthetic Flexibility: The nature of the substituent at the 2-position of the resulting benzoxazinone is determined by the choice of the acylating agent, providing a modular handle for diversification.
Caption: Benzoxazinone Synthesis via Anthranilic Acid.
Experimental Protocol: Synthesis of a 2-Substituted Benzoxazinone
-
Acylation: Dissolve the substituted anthranilic acid (1.0 eq) in a suitable solvent like pyridine or dichloromethane with a base (e.g., triethylamine). Cool the solution in an ice bath.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the formation of the N-acyl anthranilic acid intermediate is complete.
-
Cyclization: Add a dehydrating agent, such as acetic anhydride, and heat the mixture. This promotes the intramolecular cyclization to form the benzoxazinone ring.
-
Workup and Isolation: After cooling, the reaction mixture is typically poured into ice water to precipitate the product. The solid is collected by filtration, washed, and can be purified by recrystallization.
Alternative 3: Bioisosteric Replacements for Medicinal Chemists
In drug discovery, optimizing pharmacokinetic properties is as crucial as target potency. The carboxylic acid moiety, while important for target binding, can lead to poor cell permeability and rapid metabolic clearance. Bioisosteric replacement is a key strategy to mitigate these liabilities.[9][10][11]
A bioisostere is a functional group with similar steric and electronic properties that can elicit a similar biological response.[9] For carboxylic acids, several non-classical bioisosteres are employed to maintain the acidic proton and hydrogen bonding capabilities while altering physicochemical properties like pKa and lipophilicity.[12]
Caption: Bioisosteric Replacement of a Carboxylic Acid.
Comparative Properties of Carboxylic Acid Bioisosteres
| Functional Group | Typical pKa | Key Advantages | Considerations |
| Carboxylic Acid | 4-5 | Well-understood; strong H-bond donor/acceptor. | Often ionized at physiological pH, leading to low permeability; susceptible to glucuronidation. |
| Tetrazole [12] | 4.5-5.5 | Closely mimics the pKa and charge distribution of a carboxylic acid. Generally more metabolically stable and can increase lipophilicity.[12] | Synthesis can be more complex; potential for CNS side effects in some scaffolds. |
| Acyl Sulfonamide [10] | 6-8 | Weaker acid than carboxylic acid, allowing for fine-tuning of ionization state. Can form additional hydrogen bonds.[10] | The acidity is highly dependent on the "R" group on the sulfonamide. |
Performance Summary and Recommendations
| Strategy | Primary Application | Typical Yields | Key Advantage | Main Limitation |
| Structural Analogs | Direct replacement in an established synthetic route. | 70-95% (Reductive Cyclization) | Predictable reactivity; minimal re-optimization of reaction conditions needed. | Limited to commercially available or easily synthesized analogs. |
| Anthranilic Acid Route | De novo synthesis of benzoxazinone libraries; SAR studies. | 60-90% (Two steps) | High modularity and flexibility; access to a wide range of derivatives. | Requires a two-step sequence (acylation then cyclization). |
| Bioisosteric Replacement | Lead optimization in drug discovery programs. | Varies widely | Ability to systematically tune physicochemical and pharmacokinetic properties.[12] | Requires re-synthesis from an earlier intermediate; biological activity may not be retained. |
Conclusion
While this compound is a potent and versatile reagent, a comprehensive synthetic strategy must consider viable alternatives. The optimal choice is dictated by the specific goals of the research program.
-
For process chemistry or scale-up where the core scaffold is fixed, structural analogs like (4-Bromo-2-nitrophenyl)acetic acid offer a reliable and predictable alternative.
-
For exploratory synthesis and library development , the anthranilic acid-based approach provides superior flexibility and access to a broader chemical space with high efficiency.
-
For medicinal chemistry and drug development , a deep understanding of bioisosteric replacements is essential for transforming a potent compound into a viable drug candidate by optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
By understanding the causality behind these experimental choices, researchers can more effectively navigate the complexities of modern organic synthesis and accelerate the development of novel molecules.
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Eureka | Patsnap. (2022). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Adooq Bioscience. (n.d.). N-(2-Bromo-4-nitrophenyl)acetamide. Retrieved from [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Retrieved from [Link]
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Modern Scientific Press. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link]
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National Institutes of Health. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]
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National Institutes of Health. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
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YouTube. (2024). Bioisosterism Applications in Medicinal chemistry & Drug Design Classical Non Classical Bioisosteres. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
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MDPI. (2017). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
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Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Retrieved from [Link]
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- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. drughunter.com [drughunter.com]
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- 12. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (2-Bromo-4-chloro-6-nitrophenyl)acetic acid: A Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures. Polysubstituted aromatic compounds, in particular, serve as invaluable scaffolds and intermediates. This guide provides a comprehensive overview of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid, a unique and highly functionalized building block. While specific, direct applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential in the synthesis of novel chemical entities.
This guide will compare the inferred utility of this compound with more commonly utilized substituted phenylacetic acids, providing a framework for its integration into synthetic workflows. We will explore its potential advantages, supported by established principles of organic chemistry, and provide hypothetical experimental protocols to illustrate its application.
The Strategic Advantage of Polysubstitution
This compound, with its distinct arrangement of bromo, chloro, and nitro groups on the phenylacetic acid core, offers a rich platform for synthetic diversification. The presence and positioning of these functional groups allow for a range of selective chemical transformations, making it a potentially powerful tool in the medicinal chemist's arsenal. Phenylacetic acid derivatives are foundational in the synthesis of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and analgesics.[1][2]
The true value of this molecule lies in the orthogonal reactivity of its substituents. The nitro group can be readily reduced to an amine, a common functional group in bioactive molecules, while the bromo and chloro substituents can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce further complexity.[3][4]
Comparative Analysis with Alternative Phenylacetic Acid Building Blocks
To appreciate the potential of this compound, it is instructive to compare it with other substituted phenylacetic acids commonly employed in organic synthesis.
| Building Block | Key Features & Applications | Potential Advantages of this compound |
| (4-Nitrophenyl)acetic acid | A widely used intermediate. The nitro group can be reduced to an amine, which is then further functionalized.[5] | The additional bromo and chloro substituents on the target molecule offer multiple, distinct sites for subsequent reactions, allowing for more complex and diverse molecular scaffolds to be built from a single starting material. |
| (4-Bromophenyl)acetic acid | The bromo group is a versatile handle for cross-coupling reactions to form C-C or C-N bonds. | The presence of the nitro group in the target molecule provides a latent amino group, while the chloro substituent offers an additional, albeit generally less reactive, site for cross-coupling, enabling sequential and site-selective modifications. |
| (2,4-Dichlorophenyl)acetic acid | A precursor to the NSAID diclofenac. The two chloro groups can be functionalized, though selectivity can be a challenge. | The distinct electronic nature of the bromo, chloro, and nitro groups on the target molecule can impart greater regioselectivity in subsequent reactions. The nitro group also provides a different type of functionality for diversification. |
| (4-Bromo-2-nitrophenyl)acetic acid | An important intermediate in the synthesis of pharmaceuticals like the atypical antipsychotic ziprasidone, as well as in the production of pesticides and dyes.[6][7] | The additional chloro group at the 4-position of the target molecule introduces another point of potential modification, potentially leading to novel analogues of known bioactive compounds. |
Synthetic Utility and Experimental Protocols
The strategic application of this compound can be envisioned in a multi-step synthesis where each functional group is addressed sequentially.
Conceptual Synthetic Workflow
The following diagram illustrates a hypothetical synthetic pathway leveraging the unique functionalities of this compound.
Caption: Hypothetical synthetic workflow utilizing this compound.
Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling
This protocol describes a hypothetical selective Suzuki-Miyaura cross-coupling reaction, targeting the more reactive bromo substituent.
Objective: To demonstrate the selective functionalization of the bromo position while preserving the chloro and nitro groups for subsequent transformations.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired (4-chloro-2-(4-methoxyphenyl)-6-nitrophenyl)acetic acid.
Causality of Experimental Choices:
-
The choice of a palladium catalyst with a phosphine ligand is standard for Suzuki-Miyaura couplings.[2]
-
The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization.
-
The use of a mixed solvent system of dioxane and water is common for dissolving both the organic and inorganic reaction components.
-
An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Inferred Biological Significance and Future Directions
While no specific biological activities have been reported for this compound itself, its structural motifs are present in a variety of bioactive molecules. The phenylacetic acid core is a well-established pharmacophore.[1] The introduction of a combination of halo and nitro substituents can significantly modulate the electronic and lipophilic properties of a molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic profile.
Future research could focus on synthesizing a library of compounds derived from this compound and screening them for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. The versatility of this building block makes it an attractive starting point for the discovery of novel therapeutic agents.
Conclusion
This compound represents a promising, albeit under-explored, building block for organic synthesis and medicinal chemistry. Its polysubstituted nature provides a platform for the creation of diverse and complex molecular structures through selective and sequential functionalization. By understanding the relative reactivity of its bromo, chloro, and nitro groups, chemists can strategically design synthetic routes to novel compounds with potential biological activity. While direct experimental data on its applications is scarce, the principles of organic synthesis strongly suggest its value as a versatile tool for the construction of new chemical entities.
References
-
Głowacka, I. E., & Czerwonka, D. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 27(15), 4979. [Link]
- Mounier, L., Barth, M., & Boubia, B. (n.d.).
-
PubChem. (n.d.). Acetic acid, 2-bromo-, 4-nitrophenyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Bromo-5-nitrophenyl)acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Aksenov, A. V., et al. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 707999. [Link]
-
Gomez, A. R., et al. (2021). A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]
-
Blakemore, D. C., et al. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters, 10(11), 1595-1600. [Link]
-
National Center for Biotechnology Information. (2009). Bromochloroacetic Acid. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]
-
Toyohashi University of Technology. (2017, July 19). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily. Retrieved from
-
ResearchGate. (n.d.). Most common reactions in organic synthesis exploiting halogen moieties. Retrieved from [Link]
-
PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]
Sources
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- 2. inventivapharma.com [inventivapharma.com]
- 3. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
A Comparative Guide to the Structural Confirmation of (2-Bromo-4-chloro-6-nitrophenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide offers an in-depth technical comparison of the primary analytical techniques employed for the structural elucidation of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid and its derivatives. As a Senior Application Scientist, this document synthesizes technical details with practical insights to empower researchers in making informed decisions for their analytical workflows.
The precise arrangement of the bromo, chloro, and nitro substituents on the phenylacetic acid scaffold profoundly influences the molecule's physicochemical properties, biological activity, and potential metabolic fate. Therefore, a multi-pronged analytical approach is not just recommended but essential for unequivocal structural assignment. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, providing comparative data and explaining the rationale behind experimental choices.
The Analytical Triad: NMR, MS, and X-ray Crystallography
The structural confirmation of complex organic molecules like this compound derivatives relies on a triad of powerful analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to a self-validating system of characterization.
Caption: Integrated workflow for the structural confirmation of organic compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like this compound, we can predict a characteristic pattern.
Expected ¹H NMR Spectral Features:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Ar-H | 7.5 - 8.5 | Doublet or Singlet | The aromatic protons are deshielded by the electron-withdrawing nitro, bromo, and chloro groups. The multiplicity will depend on the coupling with adjacent protons. |
| -CH₂- | 3.8 - 4.2 | Singlet | The methylene protons are adjacent to the electron-withdrawing carboxylic acid and the substituted phenyl ring, shifting them downfield. They are expected to be a singlet as there are no adjacent protons. |
| -COOH | 10.0 - 12.0 | Broad Singlet | The carboxylic acid proton is highly deshielded and often appears as a broad singlet, which can be confirmed by D₂O exchange. |
A closely related compound, (4-bromo-2-nitro-phenyl)-acetic acid, provides a valuable reference for the expected chemical shifts and splitting patterns in the aromatic region.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The electron-withdrawing effects of the substituents will cause significant downfield shifts for the attached aromatic carbons.
Expected ¹³C NMR Spectral Features:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O | 170 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Ar-C (substituted) | 120 - 155 | Carbons attached to the bromo, chloro, and nitro groups will have distinct chemical shifts influenced by the specific substituent's electronic effects. |
| Ar-CH | 125 - 140 | The chemical shifts of the protonated aromatic carbons provide further confirmation of the substitution pattern. |
| -CH₂- | 35 - 45 | The methylene carbon is shifted downfield due to the adjacent electron-withdrawing groups. |
Advanced 2D NMR Techniques: For complex derivatives or in cases of signal overlap, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the entire molecule.
Caption: NMR workflow for structural elucidation.
II. Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. For halogenated nitroaromatic compounds, MS is particularly informative.
Ionization Techniques:
-
Electron Ionization (EI): A "hard" ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, allowing for the unambiguous determination of the molecular weight.
Expected Fragmentation Patterns for this compound:
The presence of bromine and chlorine atoms will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens. The isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) are key diagnostic features.
Common Fragmentation Pathways:
-
Loss of the carboxylic acid group: A prominent fragmentation pathway for carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da).[2]
-
Loss of the nitro group: Cleavage of the C-NO₂ bond can lead to the loss of NO₂ (46 Da).
-
Loss of halogens: Expulsion of Br (79/81 Da) or Cl (35/37 Da) radicals is a common fragmentation pathway for halogenated compounds.[3]
-
Cleavage of the acetic acid side chain: Loss of the CH₂COOH fragment.
Comparative Data Analysis:
| Ionization Method | Expected Key Ions (m/z) | Information Gained |
| ESI (-) | [M-H]⁻ | Exact molecular weight. |
| EI | M⁺˙, [M-COOH]⁺, [M-NO₂]⁺, [M-Br]⁺, [M-Cl]⁺ | Molecular weight and fragmentation pattern for structural confirmation. |
The analysis of the isotopic patterns is crucial. For a fragment containing one bromine and one chlorine atom, a characteristic cluster of peaks will be observed, reflecting the natural abundances of their isotopes.
III. X-ray Crystallography: The Definitive 3D Structure
For crystalline derivatives, single-crystal X-ray crystallography provides the absolute and unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The Power of X-ray Crystallography:
-
Unambiguous Isomer Determination: It definitively distinguishes between positional isomers, which can be challenging to assign solely by NMR and MS.
-
Stereochemical Assignment: It provides the absolute configuration of chiral centers, if present.
-
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: It provides insights into crystal packing and hydrogen bonding, which are crucial for understanding the solid-state properties of the material.
Experimental Workflow:
The primary challenge in X-ray crystallography is often the growth of high-quality single crystals suitable for diffraction.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Comparative Summary and Best Practices
| Technique | Strengths | Limitations | Best For |
| NMR Spectroscopy | Detailed connectivity information, stereochemical insights, solution-state structure. | Can be complex for molecules with many overlapping signals, may not distinguish all isomers definitively. | Determining the core structure and connectivity of the molecule. |
| Mass Spectrometry | Precise molecular weight, fragmentation patterns for structural clues, high sensitivity. | Isomers may have identical mass and similar fragmentation, "soft" ionization may not provide fragmentation. | Confirming molecular formula and identifying key functional groups through fragmentation. |
| X-ray Crystallography | Unambiguous 3D structure, absolute stereochemistry, solid-state interactions. | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state. | Definitive structural proof, especially for resolving isomeric ambiguity and determining stereochemistry. |
The structural confirmation of this compound derivatives requires a synergistic and evidence-based approach. While NMR and MS provide the foundational data for proposing a structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. For researchers in drug development, the integration of these techniques is not merely a best practice but a critical component of building a robust and defensible data package for any novel chemical entity. The causality behind experimental choices lies in the complementary nature of these techniques, where the limitations of one are overcome by the strengths of another, leading to a comprehensive and trustworthy structural assignment.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse, a 2-second acquisition time, and a 5-second relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (if necessary): Perform COSY, HSQC, and HMBC experiments to resolve any structural ambiguities.
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate ¹H NMR signals, and assign all proton and carbon chemical shifts, multiplicities, and coupling constants.
Protocol 2: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
ESI-MS Acquisition: Infuse the sample solution into an ESI mass spectrometer. Acquire spectra in both positive and negative ion modes to identify [M+H]⁺ and [M-H]⁻ ions.
-
EI-MS (GC-MS) Acquisition: If the compound is sufficiently volatile and thermally stable, inject a solution into a GC-MS system. The resulting mass spectrum will provide fragmentation data.
-
Data Analysis: Determine the exact mass from the ESI data to confirm the elemental composition. Analyze the fragmentation pattern from the EI data to support the proposed structure, paying close attention to the isotopic patterns of bromine and chlorine.
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the compound using techniques such as slow evaporation of a saturated solution, vapor diffusion, or solvent layering.
-
Crystal Mounting: Select a high-quality crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX). Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.
-
Data Visualization and Reporting: Generate a final report including tables of crystallographic data, bond lengths, and angles, as well as visualizations of the molecular structure (e.g., ORTEP diagrams).
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.[Link]
-
ResearchGate. (2025, August 6). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines.[Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2017). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate.[Link]
Sources
- 1. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID(6127-11-3) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of synthesis methods for (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
An In-Depth Comparative Guide to the Synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
For researchers, scientists, and drug development professionals, the synthesis of highly substituted phenylacetic acids is a cornerstone of creating novel therapeutics and molecular probes. The title compound, this compound, is a complex building block whose intricate substitution pattern demands a careful and strategic approach to its synthesis. The presence of multiple electron-withdrawing groups and sterically hindering halogens on the phenyl ring presents unique challenges that must be addressed through the selection of an appropriate synthetic methodology.
This guide provides a comparative analysis of two robust and widely applicable synthetic routes for preparing this compound, starting from a common key intermediate. We will delve into a classic, multi-step approach via benzyl cyanide hydrolysis and a modern, transition-metal-catalyzed carbonylation method. By examining the underlying mechanisms, experimental protocols, and performance metrics of each pathway, this document aims to equip researchers with the insights needed to select the optimal strategy for their specific laboratory capabilities and project goals.
Retrosynthetic Analysis and the Key Intermediate
A logical retrosynthetic analysis of the target molecule points to the disconnection of the C-C bond between the phenyl ring and the carboxylic acid group. This approach simplifies the challenge into two main parts: the synthesis of a suitably functionalized aromatic core and the subsequent elaboration of the acetic acid side-chain. The most strategic key intermediate for this purpose is 2-Bromo-4-chloro-6-nitrotoluene .
Caption: Workflow for the Benzyl Cyanide Hydrolysis method.
Experimental Protocol
Step 1: Benzylic Bromination of 2-Bromo-4-chloro-6-nitrotoluene
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-Bromo-4-chloro-6-nitrotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide (0.02 eq) in carbon tetrachloride.
-
Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(bromomethyl)-2-bromo-4-chloro-6-nitrobenzene, which can often be used in the next step without further purification.
Step 2: Synthesis of (2-Bromo-4-chloro-6-nitrophenyl)acetonitrile
-
In a well-ventilated fume hood, dissolve the crude benzyl bromide from the previous step in dimethyl sulfoxide (DMSO).
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care. Add sodium cyanide (1.2 eq) portion-wise to the solution, maintaining the temperature below 30°C with an ice bath.
-
Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography.
Step 3: Hydrolysis to this compound
-
Combine the (2-Bromo-4-chloro-6-nitrophenyl)acetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid (3 vol) and water (2 vol) in a round-bottom flask. [1]2. Heat the mixture to reflux (120-130°C) for 2-4 hours. The hydrolysis is typically vigorous.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude acid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Method 2: The Modern Route - Palladium-Catalyzed Carbonylation
Transition metal-catalyzed carbonylation reactions represent a powerful and efficient method for synthesizing carboxylic acids. [2]This approach directly converts a benzyl halide into the corresponding phenylacetic acid using carbon monoxide, a palladium catalyst, and a suitable base. [3]This method elegantly bypasses the need for highly toxic cyanide reagents.
Causality and Experimental Choices
-
Catalytic System: The reaction relies on a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)2), and a phosphine ligand, like triphenylphosphine (PPh3). The ligand stabilizes the palladium center and facilitates the catalytic cycle, which involves oxidative addition of the benzyl bromide to the Pd(0) species, migratory insertion of CO, and subsequent reductive elimination to release the product.
-
Carbon Monoxide Source: Carbon monoxide acts as the C1 source, directly incorporating the carbonyl group. This requires the use of a high-pressure reactor (autoclave) to ensure a sufficient concentration of CO in the reaction mixture.
-
Base and Solvent: An aqueous base, such as sodium hydroxide, is used to hydrolyze the acyl-palladium intermediate and regenerate the catalyst. A two-phase solvent system (e.g., toluene/water) is often employed to facilitate the reaction.
Caption: Workflow for the Palladium-Catalyzed Carbonylation method.
Experimental Protocol
Step 1: Benzylic Bromination of 2-Bromo-4-chloro-6-nitrotoluene
-
This step is identical to Step 1 in Method 1.
Step 2: Palladium-Catalyzed Carbonylation
-
In a high-pressure autoclave, combine the 1-(bromomethyl)-2-bromo-4-chloro-6-nitrobenzene (1.0 eq), palladium(II) acetate (0.01-0.05 eq), and triphenylphosphine (0.02-0.10 eq) in a suitable solvent such as toluene. [3]2. Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Seal the reactor, purge with carbon monoxide several times, and then pressurize with CO to 10-20 atm. [4]4. Heat the reaction mixture to 80-100°C with vigorous stirring for 6-12 hours.
-
After cooling to room temperature, carefully vent the excess CO in a fume hood.
-
Transfer the reaction mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water. Acidify the combined aqueous layers with concentrated HCl until the pH is acidic (pH ~1-2), causing the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization.
Comparative Analysis
| Parameter | Method 1: Benzyl Cyanide Hydrolysis | Method 2: Palladium-Catalyzed Carbonylation |
| Number of Steps | 3 (from toluene intermediate) | 2 (from toluene intermediate) |
| Reagent Toxicity | High (NaCN is extremely toxic) | Moderate (CO gas is toxic; requires careful handling) |
| Equipment | Standard laboratory glassware | High-pressure reactor (autoclave) required |
| Catalyst | None required | Expensive Palladium catalyst and phosphine ligand |
| Expected Yield | Good to excellent (typically 70-90% over 2 steps) | Very good to excellent (often >85%) |
| Scalability | Readily scalable, but handling large quantities of NaCN is hazardous | Scalable, but limited by the size of the pressure reactor |
| Robustness | Very robust and well-established chemistry | Can be sensitive to impurities that poison the catalyst |
| Cost | Lower reagent cost (NaCN is inexpensive) | Higher cost due to catalyst and specialized equipment |
Conclusion and Recommendations
Both the benzyl cyanide hydrolysis and palladium-catalyzed carbonylation routes offer viable pathways for the synthesis of this compound. The choice between them hinges on a balance of safety, equipment availability, cost, and desired efficiency.
-
Method 1 (Benzyl Cyanide Hydrolysis) is the workhorse of classical organic synthesis. It is reliable, high-yielding, and does not require specialized equipment or expensive catalysts. Its primary drawback is the use of acutely toxic sodium cyanide, which necessitates stringent safety protocols. This method is highly recommended for laboratories that are well-equipped to handle hazardous materials and where cost is a primary consideration.
-
Method 2 (Palladium-Catalyzed Carbonylation) represents a more modern and elegant approach. It avoids the use of cyanide and combines two chemical transformations (C-C bond formation and hydrolysis) into a single operational step from the benzyl bromide. While potentially offering higher yields and fewer steps, it requires a significant upfront investment in a high-pressure reactor and expensive palladium catalysts. This method is ideal for process chemistry labs, facilities focused on developing greener synthetic routes, and situations where avoiding cyanide is a priority.
Ultimately, the optimal synthetic strategy will be dictated by the specific context of the research. By understanding the trade-offs outlined in this guide, scientists can make an informed decision that aligns with their technical capabilities and project objectives.
References
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Google Patents. (US8921591B2). Process for synthesizing phenylacetic acid by carbonylation of toluene.
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- ResearchGate. Synthesis of phenylacetic acid derivatives.
- Organic Syntheses. Phenylacetic acid.
- Benchchem. A Comparative Guide to the Synthesis of 2-Bromo-4-chlorophenol: Conventional vs. Microwave-Assisted Methods.
- Google Patents. (CN102718659A). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- Organic Syntheses. 2,6-dibromo-4-nitrophenol.
- Patsnap. (CN104892281A). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.
- Organic Syntheses. p-NITROPHENYLACETIC ACID.
Sources
Safety Operating Guide
Navigating the Disposal of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid: A Guide for Laboratory Professionals
The proper disposal of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for researchers, scientists, and drug development professionals, ensuring that this halogenated nitroaromatic compound is managed in a safe, compliant, and environmentally sound manner. The procedural steps outlined below are grounded in the chemical's hazardous characteristics, drawing from established protocols for halogenated and nitrated organic compounds.
I. Hazard Assessment and Chemical Profile
This compound is a complex organic molecule with multiple functional groups that contribute to its hazardous properties. A thorough understanding of these properties is paramount for safe handling and disposal.
-
Halogenated Compound: The presence of bromine and chlorine atoms classifies this compound as a halogenated organic waste.[1][2] Such compounds are often toxic and persistent in the environment, necessitating disposal through high-temperature incineration by a licensed hazardous waste facility.[1]
-
Nitroaromatic Compound: The nitro group attached to the aromatic ring indicates that this compound may be toxic and potentially explosive under certain conditions.[3] Nitroaromatic compounds are known environmental contaminants and require careful handling to prevent their release.[4]
-
Acidic Nature: The carboxylic acid functional group makes the compound corrosive. Therefore, it should not be mixed with bases or other incompatible materials.[1]
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1082040-47-8 | [5] |
| Molecular Formula | C₈H₅BrClNO₄ | [5] |
| Molecular Weight | 294.49 g/mol | [5] |
| Hazard Class | Halogenated Organic Acid, Nitroaromatic | [1][3] |
| Primary Hazards | Toxic, Corrosive, Potential for Explosivity | [3][6][7] |
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or Viton, to prevent skin contact.[8]
-
Body Protection: A lab coat should be worn, and for larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used in accordance with 29 CFR 1910.134.[6]
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to the following step-by-step protocol is crucial for ensuring safety and regulatory compliance.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Designated Waste Container: this compound waste must be collected in a designated, properly labeled hazardous waste container.[8][11]
-
Halogenated Waste Stream: This compound belongs to the halogenated organic waste stream.[1][2] Do not mix it with non-halogenated organic waste, as this complicates the disposal process and increases costs.[10]
-
Avoid Incompatibles: Do not mix this acidic compound with bases, strong oxidizing agents, or metals, as this can lead to violent reactions.[6][8]
Step 2: Waste Container Management
-
Container Material: Use a compatible container, such as a polyethylene carboy, for collecting the waste.[8] Avoid metal cans, as the acidic nature of the waste can cause corrosion.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Corrosive).[3][11]
-
Container Integrity: Ensure the container is in good condition and the lid is securely fastened when not in use to prevent spills and the release of vapors.[11]
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to mitigate the impact of any potential leaks or spills.[8]
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[8]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, or if the waste has been stored for a period approaching your institution's limit, contact your institution's EHS office to arrange for pickup.[10]
-
Licensed Waste Hauler: The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical waste.[3]
-
Regulatory Compliance: Ensure that all disposal activities are in compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[12][13]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.
-
Collect the absorbent material and the spilled substance into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS and emergency response team.
-
Prevent the spill from entering drains or waterways.[9]
-
V. Conclusion
The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of its chemical hazards and strict adherence to established safety protocols. By following this guide, laboratory professionals can ensure the safe and compliant management of this hazardous compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Chemical Waste Disposal Guide. Retrieved from [Link]
- Spain, J. C. (Ed.). (1995). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Nitrophenyl bromoacetate. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Accela ChemBio Inc. (n.d.). Safety Data Sheet - 4-Bromo-2-nitrophenylacetic Acid. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Bromo-4-chloro-6-nitrophenyl)acetic acid
This document provides a comprehensive, technically grounded guide for the safe handling of (2-Bromo-4-chloro-6-nitrophenyl)acetic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. The guidance herein is synthesized from safety data for structurally analogous compounds, adopting a conservative approach to ensure the highest degree of protection for all laboratory personnel. We will explore not just what personal protective equipment (PPE) to use, but why it is critically necessary based on the chemical's structure and reactivity.
Immediate Safety Profile & Hazard Analysis
Based on data from similar compounds like 4-Bromo-2-nitrophenylacetic acid, 4-Nitrophenylacetic acid, and other halogenated nitroaromatics, we can anticipate the following hazards[1][2]:
-
Skin Corrosion/Irritation: Likely to cause skin irritation. Halogenated compounds and acidic functionalities can defat the skin or cause irritation upon contact[1][3].
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage. Acidic and aromatic compounds are often highly irritating to ocular tissues[1][4].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][2].
-
Toxicity: Like many nitroaromatic compounds, it may be harmful if swallowed or inhaled[3][5]. A key concern with nitroaromatics is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced[5].
These anticipated hazards necessitate a multi-layered PPE approach to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Protocol: A Multi-Barrier System
The selection of PPE is not a static checklist but a dynamic risk assessment. The following protocols provide a baseline for handling this compound in solid form and in solution.
Eye and Face Protection: The First Line of Defense
Accidental splashes are a primary risk, especially when transferring solids or working with solutions. The acidic nature of the compound, combined with the general irritability of halogenated aromatics, makes eye protection non-negotiable.
-
Mandatory Equipment: Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133 must be worn at all times in the laboratory where this chemical is handled[6][7].
-
Enhanced Precautions: When there is a significant risk of splashing (e.g., when transferring large volumes of a solution or during vigorous mixing), a face shield should be worn in addition to safety goggles to protect the entire face[7][8].
Causality: Goggles provide a seal around the eyes to protect against dust particles and liquid splashes. A face shield alone does not provide adequate protection as it is open on the sides.
Skin and Body Protection: Preventing Dermal Absorption
Direct skin contact can lead to irritation and potential systemic toxicity through dermal absorption. A complete barrier is essential.
-
Laboratory Coat: A clean, flame-resistant lab coat must be worn and fully buttoned. This protects against incidental contact and minor spills[2][8].
-
Gloves (Hand Protection): This is a critical control point.
-
Material: Nitrile rubber gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals[8].
-
Protocol: Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin[1]. Change gloves immediately if you suspect contamination. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart, as halogenated compounds can degrade certain materials over time.
-
-
Additional Clothing: For large-scale operations, consider chemical-resistant aprons or suits. All personnel must wear long pants and closed-toe shoes[9].
Respiratory Protection: Mitigating Inhalation Risks
The primary inhalation risk comes from the fine dust of the solid compound, especially during weighing and transfer operations.
-
Engineering Controls First: The primary method for controlling airborne hazards is to use engineering controls. All handling of the solid chemical that may generate dust must be performed inside a certified chemical fume hood or a powder containment hood to minimize inhalation[9].
-
When Respirators are Required: If engineering controls are insufficient or during a large-scale spill cleanup where dust concentrations may be high, respiratory protection is necessary.
-
Type: A NIOSH/MSHA or European Standard EN 149 approved respirator, such as an N95 dust mask or a respirator with P95 or P1 (EU) cartridges, should be used[1][10].
-
Program: The use of respirators must be part of a comprehensive institutional program that includes medical evaluations, training, and fit testing, as mandated by OSHA 1910.134[7].
-
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational and disposal workflows.
Step-by-Step Handling Protocol (Weighing Solid Compound)
-
Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves) before approaching the chemical storage area.
-
Work Area: Transport the sealed container to a certified chemical fume hood.
-
Weighing: Perform all weighing and transfer operations on a disposable weigh boat or paper placed on the balance within the fume hood. This contains any minor spills.
-
Manipulation: Use spatulas and other tools carefully to avoid generating airborne dust.
-
Closure: Securely seal the primary container immediately after dispensing the required amount.
-
Cleanup: Wipe down the spatula, balance, and surrounding surfaces within the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the weigh boat and cleaning materials as hazardous waste.
-
Doffing: Remove gloves using the proper technique and wash hands thoroughly with soap and water after the operation is complete[5].
PPE Requirements by Operational Task
| Operational Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receipt & Storage | Safety Glasses (minimum) | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Fume Hood (Required); Respirator (if hood fails/unavailable) |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Fume Hood (Recommended) |
| Spill Cleanup (Solid) | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Apron | Required (e.g., N95/P95) |
| Spill Cleanup (Liquid) | Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat/Apron | Fume Hood (if possible); Respirator if vapors are high |
Emergency & Disposal Plan
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[1][10].
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water[2][10]. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[10].
-
-
Spills:
-
Evacuate the immediate area and alert personnel.
-
Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal[1][10]. Avoid generating dust.
-
-
Disposal:
-
This compound is a halogenated organic substance. It must not be poured down the drain[9].
-
All waste, including contaminated consumables and spill cleanup materials, must be collected in a dedicated "Halogenated Organic Waste" container for disposal by certified hazardous waste personnel, in accordance with local, state, and federal regulations[9]. The presence of the nitro group also reinforces the need for specialized disposal.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.
Caption: PPE selection workflow based on operational risk assessment.
References
- 2-(4-Bromo-2,5-difluorophenyl)acetic acid - Safety Data Sheet. Apollo Scientific.
- 2-Nitrophenylacetic acid - Safety Data Sheet. Fisher Scientific.
- PSFC Halogenated Solvents. Princeton University.
- Personal protective equipment for handling 2-Amino-4-bromo-6-nitrobenzoic acid. Benchchem.
- Bromoacetic Acid Hazard Summary. New Jersey Department of Health.
- 4-Nitrophenylacetic acid - Material Safety Data Sheet. Santa Cruz Biotechnology.
- 4-Nitrophenyl acetate - Safety Data Sheet. Fisher Scientific.
- p-NITRO PHENYL ACETIC ACID - Material Safety Data Sheet. CDH Fine Chemical.
- 4-Bromo-2-nitrophenylacetic Acid - Safety Data Sheet. Accela ChemBio Inc.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Safe Handing & Disposal of Organic Substances. Science Ready.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



